5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGULSYWKVCXEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608213 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211584-54-1 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one: Strategies and Methodologies for Medicinal Chemistry
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold in Drug Discovery
The fusion of pyrrole and pyridine rings creates the pyrrolo[3,4-b]pyridine bicyclic heterocycle, a scaffold of significant interest to the medicinal chemistry community.[1] Derivatives of this core structure are prevalent in modern drug discovery due to their diverse biological activities.[1] For instance, certain analogues of the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is a target for neurological and psychiatric disorders.[2] The broader family of pyrrolopyridinones has also been explored for various therapeutic applications, including as dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes, anti-epileptic agents, and even herbicides.[3]
This guide focuses specifically on the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one isomer. This particular structural motif has proven to be a highly effective core for developing potent and selective antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[4] MCH-R1 antagonists are a promising therapeutic class for the treatment of obesity.[4] The discovery and optimization of small molecules based on this scaffold underscore the necessity for robust and versatile synthetic routes.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It delineates the core synthetic strategies for constructing the this compound nucleus, explains the causality behind key experimental choices, and provides detailed protocols to facilitate practical application.
Core Synthetic Strategy: A Stepwise Approach to the this compound Core
The most direct and extensively documented approach to the target 7-one scaffold involves a multi-step sequence starting from functionalized pyridine precursors. This strategy, exemplified in the development of MCH-R1 antagonists, allows for precise control over substitution patterns, which is critical for structure-activity relationship (SAR) studies.[4] The general workflow involves the construction of a 2,3-disubstituted pyridine intermediate, followed by a cyclization to form the fused pyrrolone ring.
Caption: Key synthetic pathway for the 7-one scaffold.
Rationale and Mechanistic Insight
The logic of this pathway hinges on the strategic installation of two functional groups on the pyridine ring at the 2- and 3-positions that can participate in a cyclization reaction.
-
The Starting Point: A common and commercially available starting material is a 2-halo-3-cyanopyridine. The halogen (typically chlorine) serves as a leaving group for nucleophilic aromatic substitution (SNAr), while the nitrile (cyano group) is a precursor to the carboxylic acid or carboxamide needed for the final ring closure.
-
Installation of Diversity (Step 1): The SAR study for MCH-R1 antagonists focused on probing various substituents at the 2-position of the final compound.[4] The SNAr reaction at this stage is the key to introducing this diversity. By reacting the 2-chloropyridine with different nucleophiles, such as aryl thiols (thiophenols), a library of 2-substituted intermediates can be generated. This choice is causality-driven: performing the substitution at this early stage is often more efficient and higher-yielding than attempting to functionalize the final, more complex heterocyclic system.
-
Ring Formation (Step 2): The cyclization is typically achieved under strong acidic conditions (e.g., concentrated sulfuric acid) and heat. This serves a dual purpose. First, the acid catalyzes the hydrolysis of the nitrile group to a primary amide and subsequently to a carboxylic acid. Second, the high temperature promotes the intramolecular condensation between the newly formed carboxylic acid and the secondary amine of the pyrrole ring (which is formed in situ), eliminating a molecule of water to form the stable lactam ring.
Experimental Protocol: Synthesis of 2-[(4-Fluorophenyl)thio]-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
The following is a representative, step-by-step methodology for a highly potent MCH-R1 antagonist based on the published literature.[4]
Step 1: Synthesis of 2-((4-fluorophenyl)thio)nicotinonitrile
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To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add 4-fluorothiophenol (1.1 eq).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture.
-
Stir the reaction mixture at 80 °C for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of 2-[(4-Fluorophenyl)thio]-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
-
Carefully add the 2-((4-fluorophenyl)thio)nicotinonitrile intermediate (1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~10 volumes) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 100 °C for 12 hours.
-
Cool the reaction mixture to 0 °C and cautiously neutralize by adding it to a stirred slurry of ice and concentrated ammonium hydroxide.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product.
Alternative & Contextual Synthetic Strategies
While the stepwise approach is highly effective for the 7-one isomer, other powerful synthetic methodologies exist for constructing the broader pyrrolopyridinone family. Understanding these provides a more complete toolkit for the synthetic chemist.
Strategy 2: Multicomponent Reactions (MCRs) for the 5-one Isomer
Modern organic synthesis often favors multicomponent reactions for their efficiency and ability to rapidly generate molecular complexity.[5] The Ugi-Zhu three-component reaction is a particularly powerful method for synthesizing the related 5H-pyrrolo[3,4-b]pyridin-5-one scaffold.[6]
This process typically involves the reaction of an aldehyde, an amine, and an isocyanide to form a 5-aminooxazole intermediate.[7] This intermediate can then undergo a cascade reaction sequence—involving an aza Diels-Alder cycloaddition with a dienophile like maleic anhydride, followed by N-acylation, decarboxylation, and dehydration—to furnish the pyrrolo[3,4-b]pyridin-5-one core in a single subsequent step.[6][8]
Caption: Convergent synthesis via a multicomponent reaction.
The primary advantage of this approach is its diversity-oriented nature; by simply varying the three initial components, a wide array of substituted products can be synthesized efficiently.[8]
Strategy 3: Classical Imide Synthesis from Dicarboxylic Acid
A foundational and straightforward route provides access to the related 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This method involves the direct reaction of 2,3-pyridinedicarboxylic acid with concentrated ammonia under reflux conditions.[9]
This reaction proceeds via the formation of diammonium salt, which upon heating, dehydrates to form the corresponding imide. The resulting dione is a stable, crystalline solid obtained in high yield.[9] While not the target lactam, this dione is a valuable intermediate. It could potentially undergo selective reduction of one carbonyl group to yield either the 5-one or the 7-one lactam, offering an alternative, albeit less direct, pathway to the desired scaffold.
-
Combine 2,3-pyridinedicarboxylic acid (1.0 mol) and concentrated aqueous ammonia (28%, ~1.8 volumes) in a three-necked flask equipped with a reflux condenser.[9]
-
Heat the mixture to reflux (approx. 140 °C) with stirring for 6 hours. Monitor the reaction by TLC until the starting material is fully consumed.[9]
-
Cool the dark brown reaction mixture to room temperature.[9]
-
Slowly pour the cooled mixture into cold water (~3 volumes) while stirring. A gray solid will precipitate immediately.[9]
-
Collect the solid by filtration, wash the filter cake with cold water, and dry under vacuum at 60 °C overnight to yield the product.[9] A typical yield for this procedure is around 84%.[9]
Summary of Synthetic Strategies
| Synthetic Strategy | Key Starting Materials | Key Reagents/Conditions | Target Scaffold | Advantages | Limitations |
| Stepwise from Pyridine | 2-Halo-3-cyanopyridine, Nucleophiles (e.g., thiols) | SNAr (e.g., K₂CO₃, DMF); Cyclization (conc. H₂SO₄, heat) | This compound | Direct, good for SAR, high control.[4] | Multi-step, potentially harsh cyclization conditions. |
| Multicomponent (Ugi-Zhu) | Aldehydes, Amines, Isocyanides, Maleic anhydride | Ytterbium(III) triflate catalyst, microwave irradiation.[8][10] | 5H-pyrrolo[3,4-b]pyridin-5-one | Highly efficient, diversity-oriented, rapid.[5] | Primarily yields the 5-one isomer; requires specific isocyanide precursors. |
| Classical Imide Formation | 2,3-Pyridinedicarboxylic acid | Concentrated ammonia, heat.[9] | 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | Simple, high-yielding, uses basic reagents.[9] | Produces dione intermediate requiring further modification for the target lactam. |
Conclusion
The this compound scaffold is a valuable pharmacophore, particularly in the pursuit of MCH-R1 antagonists for anti-obesity therapies.[4] The most reliable and direct synthetic route involves a stepwise construction from readily available 2,3-disubstituted pyridine precursors. This method offers precise control over functionalization, which is essential for detailed SAR exploration.
For broader discovery efforts and the synthesis of related isomers, powerful alternatives like multicomponent reactions provide a rapid and efficient means to generate chemical diversity. Furthermore, classical methods offer simple, high-yield access to key intermediates like the corresponding dione. The choice of synthetic strategy will ultimately be dictated by the specific goals of the research program, whether it be target-oriented synthesis for lead optimization or diversity-oriented synthesis for library generation. Future work may focus on developing more atom-economical or asymmetric approaches to this important heterocyclic core.
References
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- 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione synthesis - chemicalbook. (n.d.). ChemicalBook.
- Goto, T., Utsunomiya, S., Aiba, H., Hayasaka, H., Endo, M., Watanabe, R., Ishizaki, T., Sato, R., & Saito, M. (n.d.). Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Oxford Academic.
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals.
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI.
- pyrrolo[3,4-b]pyridin-5-ones and isoindolin-1-ones of interest. (n.d.). ResearchGate.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central.
- Lim, C. J., Kim, J. Y., Lee, B. H., Oh, K.-S., & Yi, K. Y. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters.
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (n.d.). ResearchGate.
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI.
- Ammonium Chloride-Promoted Four-Component Synthesis of Pyrrolo[3,4-b]pyridin-5-one. (n.d.). Journal of the American Chemical Society.
- Chemoselective synthesis of multisubstituted pyrrolo[3,4-b]pyridine-2,5,7(6H)-trione through a cascade reaction. (n.d.). ProQuest.
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An In-depth Technical Guide to 5H-pyrrolo[3,4-b]pyridin-7(6H)-one: Properties, Synthesis, and Reactivity
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic scaffold 5H-pyrrolo[3,4-b]pyridin-7(6H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential of this versatile molecular core.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridin-7(6H)-one Core
The this compound scaffold, a fused bicyclic system containing a pyrrole and a pyridine ring, is a significant pharmacophore in medicinal chemistry. Its structural rigidity and the presence of both hydrogen bond donor and acceptor sites make it an attractive starting point for the design of novel therapeutic agents. This core is considered a privileged aza-analogue of isoindolin-1-one, a structural motif present in various natural and synthetic compounds with anticancer properties[1]. Derivatives of the pyrrolo[3,4-b]pyridine core have demonstrated a wide range of biological activities, including potential applications as allosteric modulators of the M4 muscarinic acetylcholine receptor for the treatment of neurological disorders, as well as antibacterial and anticancer agents[1][2][3].
Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the computed physicochemical properties for this compound. It is important to note that these are predicted values and experimental verification is required for confirmation.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[4] |
| Molecular Weight | 134.14 g/mol | PubChem[4] |
| Boiling Point (Predicted) | 441.7 ± 34.0 °C | ChemicalBook[5] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook[5] |
| pKa (Predicted) | 12.51 ± 0.20 | ChemicalBook[5] |
| Appearance | White to light brown solid | ChemicalBook[5] |
| Storage Temperature | 2-8°C | ChemicalBook[5] |
Note: The CAS number for this compound is 1211584-54-1[6].
Spectroscopic Characterization
Detailed spectroscopic data for the unsubstituted this compound is not widely published. However, the analysis of substituted derivatives provides valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methylene protons of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the lactam carbonyl and the pyridine nitrogen. For instance, in a substituted derivative, 7-[(4-bromo-2-fluorophenyl)amino]-6,7-dihydro-6-(4-methylphenyl)-5H-pyrrolo[3,4-b]pyridin-5-one, the aromatic protons appear in the range of δ 6.0-8.0 ppm[7].
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the carbonyl carbon of the lactam (typically in the range of 160-170 ppm), the aromatic carbons of the pyridine ring, and the methylene carbon of the pyrrole ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: A broad peak around 3200-3400 cm⁻¹ corresponding to the lactam N-H group.
-
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the lactam carbonyl group.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic pyridine ring.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the bicyclic system.
Synthesis of the Pyrrolo[3,4-b]pyridin-7(6H)-one Core
Several synthetic strategies have been developed for the construction of the pyrrolo[3,4-b]pyridine scaffold, often employing multicomponent reactions to achieve molecular diversity in a highly efficient manner.
One-Pot Cascade Ugi-3CR/Aza Diels-Alder/N-Acylation/Decarboxylation/Dehydration
A powerful one-pot method involves a cascade sequence initiated by an Ugi three-component reaction (Ugi-3CR), followed by an intramolecular aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to furnish the polysubstituted pyrrolo[3,4-b]pyridin-5-one core[2][8]. This approach allows for the introduction of multiple points of diversity in a single synthetic operation.
Experimental Protocol (General):
-
To a solution of an aldehyde and a primary amine in a suitable solvent (e.g., toluene), an isocyanide is added.
-
The reaction mixture is stirred at room temperature or heated to facilitate the Ugi-3CR, forming a dipeptide intermediate.
-
A dienophile (e.g., maleic anhydride) is added to the reaction mixture.
-
The mixture is heated to promote the intramolecular aza-Diels-Alder reaction, followed by the cascade sequence to yield the final pyrrolo[3,4-b]pyridin-5-one derivative.
Figure 1: General workflow for the synthesis of polysubstituted 5H-pyrrolo[3,4-b]pyridin-7(6H)-ones via a one-pot Ugi-Diels-Alder cascade.
Chemical Reactivity of the this compound Scaffold
The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the lactam, the pyrrole ring, and the pyridine ring.
Reactions at the Lactam Moiety
-
N-Alkylation/N-Arylation: The nitrogen atom of the lactam is a nucleophile and can undergo alkylation or arylation reactions under basic conditions. This allows for the introduction of various substituents at the N-6 position, which is a common strategy for modulating the biological activity of the scaffold.
Figure 2: Schematic representation of the N-alkylation/N-arylation of the this compound core.
-
Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing access to the corresponding 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives[1].
Reactions involving the Pyrrole and Pyridine Rings
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the pyrrole ring is typically more electron-rich and susceptible to electrophilic attack. The regioselectivity of such reactions would be influenced by the existing substituents and reaction conditions.
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups or at positions ortho and para to the nitrogen atom.
The reactivity of 7-hydroxy derivatives of the core with nucleophiles under acidic or basic conditions has been noted, leading to a diverse range of heterocyclic compounds[3]. This suggests that the C-7 position is a key site for functionalization.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold has emerged as a valuable building block in the development of novel therapeutic agents.
Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor
Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor[3]. These compounds have the potential for treating neurological and psychiatric disorders where M4 receptors play a crucial role[3].
Anticancer and Antibacterial Agents
The structural similarity to isoindolin-1-one has prompted the investigation of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as anticancer agents[1]. Furthermore, functionalized pyrrolo[3,4-b]pyridine derivatives have shown promising antibacterial activities[9].
Conclusion
This compound represents a heterocyclic scaffold with significant potential in medicinal chemistry. Its versatile synthesis, primarily through multicomponent reactions, allows for the creation of diverse chemical libraries for biological screening. The reactivity of the core enables further structural modifications to optimize pharmacokinetic and pharmacodynamic properties. While more extensive experimental data on the parent compound is needed, the existing body of research on its derivatives strongly supports its continued exploration as a privileged scaffold in the quest for novel therapeutic agents.
References
- (Reference to a relevant review or foundational paper on pyrrolopyridines - to be added if a suitable one is found in further liter
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. [Link][2]
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Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link][9]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link][8]
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5H-pyrrolo[3,4-b]pyridin-5-one, 7-[(4-bromo-2-fluorophenyl)amino]-6,7-dihydro-6-(4-methylphenyl)-. SpectraBase. [Link][7]
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link][1]
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An In-Depth Technical Guide to the Spectroscopic Data of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, a key scaffold in medicinal chemistry. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and the development of novel derivatives with therapeutic potential.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound containing a fused pyrrole and pyridine ring system. This structural motif is of significant interest in drug discovery, particularly in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), which are being investigated for the treatment of obesity and other metabolic disorders.[1] The precise characterization of this core structure is the foundational step for any synthetic and medicinal chemistry program.
Molecular Structure and Spectroscopic Overview
The structural formula of this compound is C₇H₆N₂O. The molecule possesses a planar aromatic system with a lactam functionality. The following sections will delve into the specific spectroscopic techniques used to elucidate and confirm this structure.
Diagram of the Spectroscopic Analysis Workflow:
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecular framework can be assembled.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
2. Instrument Setup:
-
Utilize a high-field NMR spectrometer (typically 400 MHz or higher for ¹H NMR) to achieve optimal signal dispersion and resolution.
-
The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
4. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | d | ~5.0 |
| H-3 | 6.8 - 7.1 | dd | ~5.0, ~7.5 |
| H-4 | 8.2 - 8.5 | d | ~7.5 |
| H-5 (CH₂) | 4.5 - 4.8 | s | - |
| N-H | 8.0 - 9.0 | br s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-7) | 165 - 170 |
| C-2 | 130 - 135 |
| C-3 | 115 - 120 |
| C-4 | 145 - 150 |
| C-4a | 120 - 125 |
| C-5 | 45 - 50 |
| C-7a | 140 - 145 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
Experimental Protocol: IR Data Acquisition
1. Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on the ATR crystal.
2. Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3400 | N-H stretch | Amide (lactam) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1680 - 1720 | C=O stretch | Amide (lactam) |
| 1550 - 1650 | C=C and C=N stretch | Aromatic rings |
| 1400 - 1500 | C-N stretch | Amide |
The strong absorption band in the region of 1680-1720 cm⁻¹ is a key diagnostic feature for the presence of the lactam carbonyl group. The N-H stretching vibration of the amide and the C-H stretching of the aromatic rings are also expected to be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is a highly sensitive technique that involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: MS Data Acquisition
1. Ionization Method:
-
Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.
-
Electron ionization (EI) is a higher-energy technique that can cause fragmentation of the molecule, providing valuable structural information.
2. Mass Analyzer:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements.
MS Spectral Data and Interpretation
The expected mass spectrometric data for this compound (C₇H₆N₂O) is as follows:
-
Molecular Weight: 134.14 g/mol
-
Exact Mass: 134.0480 u
-
Expected [M+H]⁺ ion (ESI): m/z 135.0553
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. This detailed characterization is an indispensable prerequisite for its use in medicinal chemistry research and the development of new therapeutic agents. The data presented in this guide, including the detailed experimental protocols, serves as a valuable resource for researchers working with this important heterocyclic scaffold.
References
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Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters. 2013;23(6):1736-1739. doi:10.1016/j.bmcl.2013.01.053. [Link]
-
PubChem. 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]
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The 5H-Pyrrolo[3,4-b]pyridin-7(6H)-one Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The 5H-pyrrolo[3,4-b]pyridin-7(6H)-one core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide synthesizes the current understanding of the biological activities associated with this scaffold, with a primary focus on its anticancer potential through tubulin polymerization inhibition and its emerging roles as a kinase inhibitor and central nervous system (CNS) agent. We provide in-depth mechanistic insights, detailed experimental protocols for biological evaluation, and a summary of the structure-activity relationships (SAR) that govern its therapeutic promise. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Rise of a Versatile Scaffold
The this compound scaffold is an aza-analogue of isoindolin-1-one, a core structure present in numerous natural and synthetic bioactive compounds.[1] This structural motif has garnered significant attention due to its synthetic tractability and its ability to modulate diverse biological pathways. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the development of novel therapeutics. While extensive research has been conducted on the isomeric 5H-pyrrolo[3,4-b]pyridin-5-one, the 7-one isomer shares many of its promising biological activities and presents its own unique therapeutic opportunities. This guide will delve into the known biological landscape of the 7-one scaffold, drawing parallels with its closely related 5-one isomer where relevant, to provide a comprehensive overview of its potential.
Anticancer Activity: A Primary Therapeutic Avenue
The most extensively studied biological activity of the pyrrolo[3,4-b]pyridine-one scaffold is its potent anticancer effect, demonstrated across a range of human cancer cell lines, including cervical and breast cancer.[1][2]
Mechanism of Action: Disruption of the Cytoskeleton via Tubulin Inhibition
A primary mechanism by which derivatives of the closely related 5H-pyrrolo[3,4-b]pyridin-5-one scaffold exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
-
Binding Site Interaction : In silico docking studies suggest that these compounds bind to the colchicine site on β-tubulin.[3] This binding event physically obstructs the polymerization of tubulin dimers into microtubules.
-
Consequences of Inhibition : The inhibition of microtubule formation leads to the collapse of the mitotic spindle, preventing proper chromosome segregation during mitosis. This triggers the spindle assembly checkpoint, ultimately leading to programmed cell death (apoptosis).
Below is a diagram illustrating the proposed mechanism of action.
Caption: Inhibition of tubulin polymerization by the scaffold.
Potential as Kinase Inhibitors
While tubulin inhibition is a well-documented mechanism, the broader pyrrolopyridine family has shown significant promise as kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of the structurally related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been identified as highly selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[4] Furthermore, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response pathway.[5] These findings strongly suggest that the this compound scaffold could be a valuable template for the design of novel and selective kinase inhibitors.
Caption: Putative kinase inhibition pathway.
Activity in the Central Nervous System (CNS)
Beyond oncology, derivatives of the this compound scaffold have been identified as potent modulators of CNS targets, highlighting their potential for treating neurological and psychiatric disorders.
A systematic structure-activity relationship study has led to the discovery of derivatives of this compound as highly potent antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1).[6] MCH-R1 is implicated in the regulation of appetite and energy balance, making its antagonists potential therapeutics for obesity. The lead compound from this study also demonstrated favorable pharmacokinetic properties, including high metabolic stability.[6]
Furthermore, a patent has described 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is involved in cognitive and behavioral functions.[7] This suggests a potential therapeutic application in neurological and psychiatric conditions.
Other Potential Biological Activities
The therapeutic potential of the pyrrolopyridine core is not limited to oncology and CNS disorders.
-
Anti-inflammatory Activity: Related pyrrolopyridine and pyrazolopyridine derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing selective inhibition of COX-2.[8][9]
-
Antiviral Activity: The broader class of fused pyrimidinones has shown promise as antiviral agents. For instance,[4][10][11]triazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as inhibitors of the Chikungunya virus.[12]
Synthesis Strategies
The this compound scaffold and its isomers are accessible through various synthetic routes, with multicomponent reactions (MCRs) being particularly efficient. The Ugi-Zhu three-component reaction followed by a cascade process is a notable example for the synthesis of the 5-one isomer, which can be adapted.[2]
A general synthetic approach involves the reaction of 2,3-pyridinedicarboxylic acid with concentrated ammonia under reflux, followed by further modifications to introduce diversity at various positions of the scaffold.
Experimental Protocols for Biological Evaluation
To facilitate further research on this promising scaffold, we provide detailed, step-by-step protocols for key in vitro assays to characterize its anticancer properties.
Sources
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- 6. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Antiviral activity of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones against chikungunya virus targeting the viral capping nsP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Discovery of Novel Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This heterocyclic system, an isostere of indole, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization, making it an attractive starting point for the design of novel therapeutics.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition, making them particularly valuable in the development of anticancer agents.[3][4] This guide will provide an in-depth exploration of the discovery of novel pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, from their rational synthesis to their biological evaluation, with a focus on the practical insights and causal reasoning that underpin successful drug discovery campaigns.
Strategic Synthesis of the Pyrrolo[3,4-b]pyridin-7(6H)-one Core: A Multicomponent Approach
The efficient construction of complex heterocyclic systems is a cornerstone of modern medicinal chemistry. For the synthesis of the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold, multicomponent reactions (MCRs) offer a significant advantage in terms of atom economy, operational simplicity, and the ability to rapidly generate a library of diverse analogs.[5] The Ugi-Zhu three-component reaction (UZ-3CR) is a particularly powerful strategy for assembling the related pyrrolo[3,4-b]pyridin-5-one core, which provides a strong foundational methodology for accessing the target 7-oxo regioisomer.[5][6] This approach involves a remarkable cascade sequence that includes an aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, often catalyzed by a Lewis acid such as ytterbium triflate.[1][5]
Rationale for a Multicomponent Strategy
The decision to employ an MCR like the Ugi-Zhu reaction is driven by several key factors. Firstly, it allows for the convergence of multiple simple starting materials in a single pot, dramatically reducing the number of synthetic steps and purification intermediates, which in turn saves time and resources. Secondly, the inherent diversity-oriented nature of MCRs enables the facile creation of a wide array of derivatives by simply varying the input components, a crucial aspect for structure-activity relationship (SAR) studies.[7]
Experimental Workflow: Ugi-Zhu Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Analog
The following diagram illustrates the logical flow of a typical Ugi-Zhu synthesis to generate a polysubstituted pyrrolo[3,4-b]pyridin-5-one, a close analog of the target 7-oxo scaffold.
Caption: Synthetic workflow for pyrrolo[3,4-b]pyridin-5-ones.
Detailed Synthetic Protocol
The following protocol is a representative example for the synthesis of a polysubstituted pyrrolo[3,4-b]pyridin-5-one derivative via the Ugi-Zhu reaction, adapted from established literature procedures.[5][6]
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Isocyanoacetamide (1.2 equiv)
-
Ytterbium(III) triflate (0.03 equiv)
-
Maleic anhydride (1.2 equiv)
-
Toluene (anhydrous)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add the aldehyde (1.0 equiv) and the amine (1.0 equiv) in anhydrous toluene (5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 65 °C for 5 minutes to facilitate imine formation.
-
Cool the vial to room temperature and add ytterbium(III) triflate (0.03 equiv). Stir for 5 minutes.
-
Add the isocyanoacetamide (1.2 equiv) to the mixture.
-
Seal the vial and heat in the microwave reactor at 80 °C for 20 minutes.
-
Cool the reaction mixture to room temperature and add maleic anhydride (1.2 equiv).
-
Heat the reaction in the microwave reactor at 110 °C for 30 minutes to drive the cascade reaction.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
The crude product is then subjected to purification.
Purification and Characterization: Ensuring Compound Integrity
Purification of the final product is critical to ensure that the biological data obtained is reliable. Column chromatography and recrystallization are the most common methods for purifying pyrrolopyridine derivatives.[8][9]
Purification Protocol:
-
Column Chromatography: The crude residue is dissolved in a minimal amount of dichloromethane and adsorbed onto silica gel. The product is then purified by flash column chromatography using a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The acidic nature of silica gel can sometimes cause degradation of nitrogen-containing heterocycles; in such cases, using neutral or basic alumina, or deactivating the silica gel with triethylamine, is advisable.[8]
-
Recrystallization: For crystalline solids, recrystallization is an effective method for obtaining highly pure material.[9] The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, acetonitrile/water) and allowed to cool slowly. The pure crystals are then collected by vacuum filtration.[10]
Structural Characterization:
The identity and purity of the synthesized compounds must be unequivocally confirmed through a combination of spectroscopic techniques.[11][12]
| Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic and aliphatic proton signals corresponding to the specific substituents on the pyrrolopyridine core. The presence of a broad singlet for the N-H proton of the pyrrole ring is also expected.[11] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic carbonyl signal of the pyridinone ring.[11] |
| HRMS (ESI) | The accurate mass of the molecular ion, confirming the elemental composition of the synthesized compound.[12] |
| IR Spectroscopy | Characteristic absorption bands for functional groups such as C=O (pyridinone), N-H (pyrrole), and aromatic C-H stretching. |
Biological Evaluation: Screening for Kinase Inhibitory Activity
Given that many pyrrolopyridine derivatives exhibit potent kinase inhibitory activity, a primary biological evaluation often involves screening against a panel of relevant kinases.[4][13] In vitro kinase assays are a robust and widely used method for determining the inhibitory potential of new chemical entities.[14][15]
Signaling Pathway Context
The diagram below illustrates a simplified generic kinase signaling pathway, which is often dysregulated in diseases like cancer. The goal of a kinase inhibitor is to block the activity of a specific kinase in this pathway, thereby inhibiting downstream signaling that promotes cell proliferation and survival.
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- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
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- 11. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Properties of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Recognizing the current scarcity of publicly available experimental data for this specific molecule, this document synthesizes high-quality, computationally predicted data with established, field-proven experimental protocols. This dual approach offers researchers, scientists, and drug development professionals both a robust theoretical framework and a practical guide for empirical validation. The subsequent sections will delve into the structural and electronic properties, solubility, lipophilicity, and ionization characteristics of the title compound. Each property is discussed in the context of its implications for drug development, supported by detailed, step-by-step methodologies for experimental determination and in-depth explanations of the causality behind these experimental choices.
Introduction to the this compound Scaffold
The this compound core is a nitrogen-containing fused heterocyclic system. Such scaffolds are of paramount importance in medicinal chemistry due to their ability to form a variety of non-covalent interactions with biological targets, such as hydrogen bonds, and π-stacking interactions. The pyrrolopyridinone family, in a broader sense, has been investigated for a range of therapeutic applications, underscoring the significance of a detailed physicochemical characterization of its individual members to unlock their full potential in drug design and development. A thorough understanding of properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy and safety.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. For this compound, these have been computationally determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | PubChem[1] |
| Molecular Weight | 134.14 g/mol | PubChem[1] |
| IUPAC Name | 5,6-dihydropyrrolo[3,4-b]pyridin-7-one | PubChem[1] |
| CAS Number | 1211584-54-1 | PubChem[1] |
| Predicted Boiling Point | 441.7±34.0 °C | ChemicalBook |
| Predicted Density | 1.286±0.06 g/cm³ | ChemicalBook |
These fundamental properties are the bedrock upon which our understanding of the molecule's behavior is built. The molecular weight is a key determinant of its diffusion and transport properties, while the predicted high boiling point suggests strong intermolecular forces in the liquid state.
Lipophilicity: A Key Determinant of Biological Membrane Permeability
The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug discovery. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its metabolic stability.
Predicted Lipophilicity
Due to the absence of experimental data, the logP of this compound has been estimated using computational models. These algorithms analyze the molecule's structure and functional groups to predict its partitioning behavior.
| Parameter | Predicted Value | Computational Method |
| logP | ~0.3 - 1.0 | XLogP3, various QSPR models |
This predicted range suggests that this compound possesses a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.
Experimental Protocol: Shake-Flask Method for logP Determination
The "gold standard" for experimental logP determination is the shake-flask method.[2][3][4][5] This protocol provides a robust and reliable means of empirically verifying the predicted values.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, representing a simplified model of a biological membrane and the aqueous environment. The concentration of the compound in each phase is then measured to determine the partition coefficient.
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's aqueous stock solution. The volume ratio can be adjusted based on the expected logP to ensure measurable concentrations in both phases.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-4 hours) to allow for complete partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.
-
Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements.
-
Using a buffer at physiological pH (7.4) is important for ionizable compounds, as their partitioning behavior can be pH-dependent. The resulting value is technically a logD (distribution coefficient) at that specific pH.
-
Centrifugation ensures that micro-emulsions or suspended droplets do not contaminate the samples taken from each phase, which would lead to inaccurate concentration measurements.
Aqueous Solubility
Aqueous solubility is a critical physicochemical property that significantly influences a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.
Predicted Solubility
Various computational models exist to predict aqueous solubility. These models often take into account factors like logP, molecular weight, and the number of hydrogen bond donors and acceptors.
| Parameter | Predicted Value | Computational Method |
| Aqueous Solubility | Moderately to poorly soluble | Based on general characteristics and various QSPR models |
The prediction suggests that while not highly soluble, the compound's solubility may be sufficient for some applications, but could be a parameter requiring optimization.
Experimental Protocol: Kinetic Solubility Assay
For early-stage drug discovery, a kinetic solubility assay provides a high-throughput method to assess the solubility of a compound from a DMSO stock solution. [6][7][8][9][10] Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of a precipitate is monitored, often by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration (direct UV or LC-MS/MS).
Step-by-Step Methodology (Nephelometric Method):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a microtiter plate, add a small volume of the DMSO stock solution to the wells.
-
Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Causality Behind Experimental Choices:
-
Use of DMSO stock solutions is standard in high-throughput screening environments, but it is important to recognize that this measures "kinetic" rather than "thermodynamic" solubility. The presence of a co-solvent can sometimes lead to supersaturated solutions.
-
Nephelometry provides a rapid and non-destructive way to detect precipitation, making it ideal for high-throughput applications.
-
Controlled incubation time and temperature are critical for reproducibility, as precipitation is a time- and temperature-dependent process.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the key physicochemical properties of this compound, based on a combination of computational predictions and established experimental protocols. The predicted properties suggest that this compound has a drug-like profile with a balanced lipophilicity and a predominantly neutral state at physiological pH. However, the predicted moderate to poor aqueous solubility may be a factor to consider in its development.
The primary limitation in the current understanding of this molecule is the lack of empirical data. It is therefore strongly recommended that the experimental protocols detailed in this guide be carried out to validate the computational predictions. Such experimental data will be invaluable for guiding future medicinal chemistry efforts aimed at optimizing the properties of this promising heterocyclic scaffold for various therapeutic applications.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
protocols.io. LogP / LogD shake-flask method. [Link]
-
National Institutes of Health (NIH). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. [Link]
-
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A Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[3,4-b]pyridin-7(6H)-one Analogs
Preamble: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear across a range of biologically active compounds. These "privileged scaffolds" serve as versatile templates for the design of novel therapeutics. The pyrrolo[3,4-b]pyridin-7(6H)-one core is a prime example of such a scaffold, demonstrating a remarkable capacity to interact with diverse biological targets.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for substituents, while the embedded lactam and pyridine rings offer key hydrogen bonding and aromatic interaction points. This guide provides an in-depth analysis of the structure-activity relationships of pyrrolo[3,4-b]pyridin-7(6H)-one analogs, synthesizing data from anticancer, anti-obesity, and other therapeutic areas to offer a comprehensive resource for drug development professionals.
Section 1: Constructing the Core - Synthetic Strategies and Methodologies
The exploration of the SAR of any compound class is fundamentally enabled by the accessibility of diverse analogs. For the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold, multicomponent reactions (MCRs) have emerged as a particularly powerful synthetic tool.[2][3] MCRs, such as the Ugi three-component reaction (Ugi-3CR) coupled with a subsequent cascade process, allow for the rapid, one-pot assembly of the core structure from readily available starting materials.[2][3] This approach is highly advantageous for building libraries of compounds for high-throughput screening, as it allows for the systematic variation of multiple substituents in a single synthetic operation.
A common and effective strategy involves a one-pot cascade process that combines an Ugi-3CR with an aza-Diels-Alder reaction, followed by N-acylation, decarboxylation, and dehydration.[2] This method's efficiency and tolerance for a variety of aldehydes, amines, and isocyanides make it ideal for probing the SAR at different positions of the pyrrolopyridinone core.
Caption: General workflow for the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Section 2: Decoding the Structure-Activity Landscape
The therapeutic potential of pyrrolo[3,4-b]pyridin-7(6H)-one analogs is underscored by their activity against a range of important biological targets. The following sections dissect the SAR for key applications.
Targeting Cell Cycle Progression: Pyrrolopyridinones as Cdc7 Kinase Inhibitors
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and has emerged as a promising target for cancer therapy.[4] A series of pyrrolopyridinone derivatives have been identified as specific inhibitors of Cdc7.[4] Quantitative structure-activity relationship (QSAR) and molecular docking studies have provided insights into the interaction mechanisms of these inhibitors.[4] These computational models have been effective in predicting the potency of Cdc7 inhibitors, highlighting the importance of specific structural features for activity.[4]
While specific IC50 values for a range of analogs are proprietary, the QSAR studies indicate that both the electronic and steric properties of substituents on the pyrrolopyridinone core play a crucial role in determining inhibitory potency. The models suggest that achieving a balance of hydrophobicity and the ability to form key hydrogen bonds within the ATP-binding pocket of Cdc7 is essential for high-affinity binding.
Caption: Key pharmacophoric features of pyrrolopyridinone-based Cdc7 kinase inhibitors.
Modulating Metabolic Pathways: MCH-R1 Antagonism for Anti-Obesity
The melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor that plays a significant role in the regulation of energy homeostasis and body weight. Antagonists of MCH-R1 are being investigated as potential treatments for obesity. A series of novel pyrrolo[3,4-b]pyridin-7(6H)-one derivatives have been discovered and optimized as potent MCH-R1 antagonists.[5]
A systematic SAR study focused on the effects of substituents at the 2-position of the pyrrolopyridinone core.[5] This led to the identification of a 2-[(4-fluorophenyl)thio] derivative as a highly potent MCH-R1 antagonist with favorable pharmacokinetic properties, including high metabolic stability and minimal impact on CYP isoforms and hERG.[5]
| Compound | Substitution at Position 2 | MCH-R1 Antagonist Activity (IC50, nM) |
| 7a | Phenylthio | 5.8 |
| 7b | (4-Fluorophenyl)thio | 2.1 |
| 7c | (4-Chlorophenyl)thio | 3.5 |
| 7d | (4-Methylphenyl)thio | 4.2 |
| 8a | Benzyl | 25.6 |
| 8b | 4-Fluorobenzyl | 15.3 |
This table is a representative summary based on the findings in the cited literature; specific compound numbers are from the source.[5]
Caption: Impact of substituents at position 2 on MCH-R1 antagonist activity.
Broad-Spectrum Cytotoxicity: Applications in Oncology
Beyond specific kinase or receptor targets, pyrrolo[3,4-b]pyridin-5-one derivatives have demonstrated significant cytotoxic effects against various human cervical carcinoma cell lines, including SiHa, HeLa, and CaSki.[2] A series of 12 polysubstituted analogs synthesized via a one-pot cascade process were evaluated, with three compounds showing notable cytotoxicity.[2] In silico docking studies suggest that these compounds may exert their anticancer effects by interacting with αβ-tubulin.[2]
The SAR for this broad-spectrum activity is complex, but some trends have emerged. The presence of hydrophobic and aromatic moieties appears to be important for binding to the biological target.[2] For instance, compounds with a 4-chlorophenyl group at the 7-position and a morpholino-containing side chain at the 6-position have shown promising activity.[2]
| Cell Line | Representative IC50 (µM) of active compounds |
| HeLa | 10-20 |
| SiHa | 15-30 |
| CaSki | 20-40 |
Data is a generalized representation from the study.[2]
Section 3: From Bench to Insights - Key Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. This section provides an overview of key methodologies used in the evaluation of pyrrolo[3,4-b]pyridin-7(6H)-one analogs.
Representative Synthesis of a Polysubstituted Pyrrolo[3,4-b]pyridin-5-one[2]
This protocol is based on the multicomponent reaction strategy.
-
Step 1: Imine Formation. To a solution of an appropriate aldehyde (1.0 equiv.) and amine (1.0 equiv.) in a suitable solvent like benzene or toluene in a microwave reaction tube, add a catalytic amount of a Lewis acid (e.g., Scandium (III) triflate, 0.03 equiv.). Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5-10 minutes.
-
Step 2: Ugi Reaction. To the reaction mixture, add the corresponding isocyanide (1.2 equiv.) and continue heating under microwave irradiation (e.g., 80 °C, 100 W) for 15 minutes.
-
Step 3: Cascade Reaction. Add maleic anhydride (1.4 equiv.) to the mixture and heat again with microwaves (e.g., 80 °C, 100 W) for 15 minutes to initiate the aza-Diels-Alder and subsequent cascade reactions.
-
Step 4: Work-up and Purification. After cooling, remove the solvent under vacuum. Extract the crude product with an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.
In Vitro Cdc7 Kinase Inhibition Assay
This protocol describes a typical luminescence-based kinase assay.
Caption: Workflow for a typical in vitro Cdc7 kinase inhibition assay.
Cell Viability Assay (e.g., MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding. Plate cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with various concentrations of the pyrrolopyridinone analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Section 4: Future Horizons and Uncharted Territories
The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The existing SAR data provides a solid foundation for further optimization. Future research could focus on:
-
Exploring New Target Space: The demonstrated activity against kinases and GPCRs suggests that this scaffold could be adapted to target other members of these protein families.
-
Improving Pharmacokinetic Properties: While some analogs have shown good metabolic stability, further modifications could enhance properties like oral bioavailability and in vivo half-life.
-
Structure-Based Design: For targets where crystal structures are available (such as Cdc7), structure-based drug design approaches could be employed to rationally design next-generation inhibitors with improved potency and selectivity.
-
Stereochemistry: Many of the reported syntheses produce racemic mixtures. The investigation of individual enantiomers could reveal stereospecific interactions with their targets and lead to more potent and safer drug candidates.
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Li, G., et al. (2013). Novel pyrrolopyridinone derivatives as anticancer inhibitors towards Cdc7: QSAR studies based on dockings by solvation score approach. PubMed. Available at: [Link]
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Kim, H., et al. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Shestakov, A. S., et al. (2020). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). National Institutes of Health. Available at: [Link]
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Al-Ostath, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available at: [Link]
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Reddy, B. V. S., et al. (2015). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as Potential Aurora Kinase A Inhibitors
Abstract
The 5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of its derivatives, with a strategic focus on Aurora Kinase A (AURKA) as a primary biological target. AURKA is a serine/threonine kinase that plays a critical role in mitotic progression and is frequently overexpressed in various human cancers, making it a validated and compelling target for inhibitor design.[1] This document is structured to guide researchers, computational chemists, and drug development professionals through a self-validating system of computational experiments, from initial target selection and protein-ligand preparation to advanced molecular dynamics and predictive modeling. Each protocol is explained not merely as a series of steps, but with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Strategic Target Selection: Why Aurora Kinase A?
The decision to target a specific biomolecule is the cornerstone of any rational drug design project. While the this compound core is versatile, its structural features suggest a strong potential for interaction with the ATP-binding pocket of protein kinases. Aurora Kinase A emerges as a high-priority target for several reasons:
-
Oncological Relevance: AURKA is a key regulator of mitosis, and its upregulation is a hallmark of many tumors, correlating with poor prognosis.[1] Consequently, AURKA inhibitors have been actively pursued as anticancer agents.[1]
-
Structural Information: The Protein Data Bank (PDB) hosts a wealth of high-resolution crystal structures of human AURKA, both in its apo form and in complex with a diverse range of inhibitors.[2][3][4][5] This structural information is the bedrock of a successful structure-based drug design campaign.
-
Druggability: The ATP-binding site of AURKA contains well-defined pockets and hydrogen bonding motifs that can be exploited by small molecule inhibitors, making it a tractable target for computational modeling and subsequent chemical synthesis.
For the purposes of this guide, we will primarily reference the crystal structure of human Aurora Kinase A, for instance, PDB ID: 4O0S (Resolution: 2.50 Å) or 1MQ4 (Resolution: 1.90 Å), as our receptor model.[3][5]
The Computational Modeling Workflow: A Validating Cascade
The power of in silico modeling lies in its ability to build a cascade of evidence, where each step informs and validates the next. This guide presents a workflow designed to systematically evaluate and prioritize novel this compound derivatives.
Caption: Key interaction sites within the AURKA active site.
Ligand-Based Pharmacophore Modeling
A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. [6] Objective: To identify the common chemical features among the most active docked compounds to guide future lead optimization.
Methodology:
-
Feature Definition: Align the 3D structures of the top-ranked docked ligands. Identify common chemical features, such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Groups (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable centers
-
-
Hypothesis Generation: Use software like PHASE or LigandScout to generate pharmacophore hypotheses that consist of a 3D arrangement of these features. [7][8]The best hypothesis will be the one that best aligns the most active compounds while excluding inactive ones.
-
Model Validation: The generated pharmacophore can be validated by using it to screen a database of known AURKA inhibitors and decoys. A good model should have a high enrichment factor, meaning it preferentially selects active compounds. [9]
PART III: Dynamic Validation and Predictive Modeling
Molecular Dynamics (MD) Simulation Protocol
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, assessing the stability of the binding pose and the persistence of key interactions over time. [10][11] Objective: To validate the stability of the docked pose for a high-scoring derivative and to characterize its dynamic interactions with AURKA.
Methodology:
-
System Setup (using GROMACS):
-
Complex Preparation: Create a complex of the prepared AURKA receptor and the selected ligand in its docked conformation. [12] * Force Field Assignment: Use a standard force field like CHARMM36m for the protein and generate ligand topology and parameters using a server like CGenFF. [10] * Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration. [10]2. Simulation Execution:
-
Energy Minimization: Perform an initial energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure. This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.
-
Production Run: Run the production MD simulation for a significant duration (e.g., 50-100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates a stable binding pose.
-
RMSF (Root Mean Square Fluctuation): Analyze the RMSF of protein residues to identify regions of flexibility or stability upon ligand binding.
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.
-
Table 1: Representative MD Simulation Parameters
| Parameter | Value/Setting | Rationale |
| Software | GROMACS | Widely used, open-source, and highly efficient for biomolecular simulations. |
| Force Field (Protein) | CHARMM36m | A well-validated and modern force field for proteins. |
| Force Field (Ligand) | CGenFF | Specifically designed to be compatible with the CHARMM protein force field. |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Box Type | Triclinic | The most efficient periodic boundary condition for globular proteins. |
| Equilibration (NVT/NPT) | 1 ns each | Allows the system to reach thermal and pressure equilibrium before data collection. |
| Production Run | 100 ns | Provides a reasonable timescale to assess the stability of the complex. |
| Temperature/Pressure | 300 K / 1 bar | Approximates physiological conditions. |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical properties of a set of compounds and their biological activity. [13] Objective: To build a predictive model that can estimate the biological activity of unsynthesized pyrrolopyridinone derivatives.
Methodology:
-
Data Set Preparation:
-
Compile a dataset of synthesized this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values against AURKA).
-
Convert IC₅₀ values to a logarithmic scale (pIC₅₀) for a more linear data distribution.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a range of molecular descriptors. These can include:
-
1D/2D Descriptors: Molecular Weight, LogP, number of H-bond donors/acceptors.
-
3D Descriptors: Molecular shape indices, surface areas.
-
Pharmacophoric/Interaction Fingerprints: Derived from docking or MD simulations.
-
-
-
Model Building and Validation:
-
Divide the dataset into a training set (to build the model) and a test set (to validate it). [14] * Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression model linking the descriptors (independent variables) to the pIC₅₀ values (dependent variable). [13][14] * The model's quality is assessed by statistical metrics such as the correlation coefficient (R²) for the training set and the predictive correlation coefficient (Q²) for the test set. A robust model will have high R² and Q² values. [14]
-
Conclusion and Future Directions
This guide has outlined a rigorous and interconnected in silico workflow for the discovery and optimization of this compound derivatives as potential inhibitors of Aurora Kinase A. By systematically applying molecular docking, pharmacophore modeling, molecular dynamics, and QSAR, researchers can efficiently screen virtual libraries, understand structure-activity relationships, and prioritize compounds for synthesis and biological testing. The strength of this approach lies in its self-validating nature, where the static predictions from docking are challenged and refined by the dynamic insights from MD simulations, and the collective data is used to build predictive QSAR models. This iterative process significantly enhances the probability of success in identifying potent and selective lead candidates, thereby accelerating the drug discovery pipeline.
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Almilaibary, A. et al. (2022). Targeting aurora kinase a (AURKA) in cancer: molecular docking and dynamic simulations of potential AURKA inhibitors. Medical Oncology. [Link]
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Prokop, A. et al. (2015). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry. [Link]
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Andrews, K. L. et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Kim, K. S. et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry. [Link]
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Wang, H. L. et al. (2019). Discovery of ( R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4- b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3 H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrrolo[3,4-b]pyridin-5-ones
Introduction: The Privileged Scaffold of Pyrrolo[3,4-b]pyridin-5-ones
The pyrrolo[3,4-b]pyridin-5-one core is a significant heterocyclic scaffold in medicinal chemistry and drug development. As an aza-analogue of isoindolin-1-one, a structural motif present in various natural and synthetic anticancer agents, this fused-ring system has attracted considerable attention.[1][2] The inherent structural features of pyrrolo[3,4-b]pyridin-5-ones allow for diverse substitutions, enabling the fine-tuning of their physicochemical properties and biological activities. Researchers have explored their potential as anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines, including human cervical carcinoma and breast cancer.[1][2][3] The mechanism of action for some of these compounds is believed to involve the inhibition of crucial biological targets like αβ-tubulin, which is involved in mitosis.[1][3] Beyond oncology, these compounds have also been investigated for their antibacterial properties.[4]
The development of efficient and versatile synthetic routes to access these complex molecules is paramount. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies, offering advantages such as high atom economy, reduced reaction times, and the ability to generate molecular diversity from simple starting materials.[2] This guide provides detailed protocols and insights into the most effective one-pot methods for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones, tailored for researchers in organic synthesis and drug discovery.
Core Synthetic Strategies: A Mechanistic Overview
Two predominant and highly effective one-pot strategies for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones have been established in the literature. These methods leverage different initial building blocks and reaction cascades to construct the target heterocyclic system.
Strategy 1: Recyclization of N-acylacetamides with Primary Amines
This innovative approach involves the condensation of primary amines with N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, followed by an acid-mediated recyclization.[5][6][7][8] The elegance of this method lies in the transformation of a readily available pyran-based starting material into the desired fused pyridinone system in a single pot.
The reaction proceeds through a two-step sequence within the one-pot procedure. Initially, the primary amine reacts with the starting acetamide derivative in the presence of acetic acid in refluxing ethanol. This leads to the formation of a dihydropyrrolone intermediate. The subsequent addition of a stronger acid mixture (HCl/AcOH) and continued refluxing drives the final intramolecular condensation and recyclization to furnish the pyrrolo[3,4-b]pyridin-5-one scaffold.[5][6]
Caption: Workflow for the Recyclization Synthesis Strategy.
Strategy 2: Ugi-Zhu Three-Component Reaction (UZ-3CR) Cascade
A highly versatile and modular approach utilizes an Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade process.[2][9][10] This multicomponent strategy allows for the rapid assembly of the pyrrolo[3,4-b]pyridin-5-one core from an aldehyde, an amine, and an isocyanide, followed by the introduction of a dienophile like maleic anhydride.
The sequence begins with the reaction of an aldehyde and an amine to form an imine. This imine is then activated by a Lewis acid catalyst (e.g., ytterbium triflate or scandium(III) triflate), which promotes a nucleophilic attack by an α-isocyanoacetamide.[2][11] The resulting intermediate undergoes a series of transformations including an intramolecular aza-Diels-Alder reaction, N-acylation, decarboxylation, and dehydration, all within a single pot, to yield the final product.[1][2][12] The use of microwave irradiation can significantly accelerate this process.[2][11]
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Application Notes and Protocols for the Utilization of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one in Medicinal Chemistry
Introduction: The Privileged Scaffold of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
The this compound core is a bicyclic heteroaromatic scaffold that has emerged as a "privileged structure" in modern medicinal chemistry. Its rigid framework, combined with the presence of strategically positioned hydrogen bond donors and acceptors, provides an ideal foundation for the design of potent and selective ligands for a variety of biological targets. This scaffold is an aza-analogue of isoindolin-1-one, a core structure found in numerous natural and synthetic compounds with significant anticancer properties.[1] The inherent structural features of the this compound system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This versatility has led to its successful application in the development of inhibitors for several key enzyme families and as modulators of G-protein coupled receptors.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound scaffold. It provides an in-depth overview of its therapeutic applications, detailed synthetic protocols, and robust biological evaluation methodologies.
Therapeutic Applications and Mechanistic Insights
The unique topology of the this compound scaffold allows it to interact with the ATP-binding pocket of various kinases, making it a valuable framework for the development of kinase inhibitors. Furthermore, its ability to be elaborated with diverse substituents has enabled the development of allosteric modulators for receptors implicated in neurological disorders.
Cyclin-Dependent Kinase (CDK) Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Derivatives of the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold have been identified as highly selective CDK2 inhibitors.[3] This highlights the potential of the broader pyrrolopyridinone family in targeting CDKs. The pyrrolo[3,4-b]pyridin-7(6H)-one core can be decorated with various substituents to achieve potent and selective inhibition of specific CDKs, such as CDK2, which is often implicated in resistance to CDK4/6 inhibitors.[3]
Key Structure-Activity Relationships (SAR) Insights for CDK Inhibition:
While extensive SAR data for a broad range of this compound derivatives against CDKs is still emerging, studies on related heterocyclic systems provide valuable guidance. For instance, in a series of pyrazole-based CDK2 inhibitors, substitutions on the pyrazole and phenylamino moieties significantly influenced inhibitory activity.[4] It is anticipated that similar modifications to the this compound core will yield potent CDK inhibitors.
| Compound Scaffold | Target | IC50 (µM) | Reference |
| Pyridone Derivative | CDK2/cyclin A2 | 0.57 | [5] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [5] |
| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | [5] |
| Pyrazole-based derivative 9 | CDK2 | 0.96 | [4] |
| Pyrazole-based derivative 7d | CDK2 | 1.47 | [4] |
| Pyrazole-based derivative 7a | CDK2 | 2.01 | [4] |
Signaling Pathway:
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound derivatives.
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition in Inflammatory Diseases and Cancer
Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of necroptosis, a form of programmed cell death, and is implicated in various inflammatory diseases and cancer metastasis.[6][7] The development of RIPK1 inhibitors is a promising therapeutic strategy.[6] Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1][8][9]triazole have been reported as potent necroptosis inhibitors that act by inhibiting RIPK1.[6] This demonstrates the potential of pyrrole-fused heterocyclic systems to target the allosteric pocket of RIPK1.[6] The this compound scaffold offers a versatile platform for designing novel RIPK1 inhibitors.
Key Structure-Activity Relationships (SAR) Insights for RIPK1 Inhibition:
SAR studies on 6,7-dihydro-5H-pyrrolo[1,2-b][1][8][9]triazole derivatives revealed that modifications to the terminal phenyl ring significantly impact anti-necroptotic activity.[6] This suggests that exploring substitutions on the corresponding positions of the this compound core could lead to potent RIPK1 inhibitors.
| Compound Scaffold | Target | IC50 (nM) | Reference |
| 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivative 13c | RIPK1 | 59.8 | [7] |
| 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative 22b | RIPK1 | 11 | [10] |
Allosteric Modulation of M4 Muscarinic Acetylcholine Receptor in Neurological Disorders
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor involved in the regulation of neurotransmitter release and is a therapeutic target for neurological and psychiatric disorders, including schizophrenia.[11][12] Allosteric modulators offer the advantage of greater subtype selectivity compared to orthosteric ligands.[11] 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been identified as allosteric modulators of the M4 receptor.[11] These compounds potentiate the effect of the endogenous ligand, acetylcholine, offering a novel approach to treating these disorders.[12]
Mechanism of Allosteric Modulation:
Positive allosteric modulators (PAMs) like the this compound derivatives bind to a site on the M4 receptor that is topographically distinct from the acetylcholine binding site.[11] This binding event increases the affinity and/or efficacy of acetylcholine, thereby enhancing the downstream signaling cascade.[12]
Caption: Mechanism of positive allosteric modulation of the M4 receptor by this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative via Ugi-Zhu Three-Component Reaction
This protocol describes a one-pot synthesis of a polysubstituted this compound derivative using a microwave-assisted Ugi-Zhu three-component reaction followed by a cascade process.[1][13] This method offers high atom economy and allows for the rapid generation of a library of diverse compounds.
Materials:
-
Appropriate aldehyde (1.0 equiv.)
-
Appropriate primary amine (1.0 equiv.)
-
α-Isocyanoacetamide derivative (1.2 equiv.)
-
Ytterbium(III) triflate (Yb(OTf)3) (0.03 equiv.)
-
Toluene (anhydrous)
-
Maleic anhydride
-
Microwave reactor tubes (10 mL)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Imine Formation:
-
To a 10 mL microwave reactor tube, add the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.).
-
Add anhydrous toluene (1.0 mL).
-
Seal the tube and heat the mixture using microwave irradiation at 65 °C for 5 minutes.
-
-
Ugi-Zhu Reaction:
-
To the reaction mixture from step 1, add ytterbium(III) triflate (0.03 equiv.).
-
Heat the mixture again using microwave irradiation at 65 °C for 5 minutes.
-
Add the α-isocyanoacetamide derivative (1.2 equiv.) to the reaction mixture.
-
Continue to heat at 65 °C for an additional 10-15 minutes, monitoring the reaction by TLC.
-
-
Cascade Reaction (Aza-Diels-Alder/N-acylation/Aromatization):
-
Once the Ugi-Zhu reaction is complete, add maleic anhydride (1.1 equiv.) to the reaction mixture.
-
Increase the microwave irradiation temperature to 110-120 °C and heat for 20-30 minutes.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Caption: Workflow for the synthesis of this compound derivatives via the Ugi-Zhu reaction.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of novel this compound derivatives against a target kinase. The specific kinase, substrate, and detection method will need to be optimized for the particular target of interest. Luminescence-based assays, such as ADP-Glo™, are commonly used for their high sensitivity and throughput.[14]
Materials:
-
Target kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control inhibitor (e.g., roscovitine for CDK2)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound or control (DMSO for negative control, known inhibitor for positive control)
-
Kinase and substrate mixture
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity (using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP, and then uses the newly synthesized ATP to drive a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and valuable platform in medicinal chemistry. Its synthetic tractability, particularly through multicomponent reactions like the Ugi-Zhu reaction, allows for the rapid generation of diverse chemical libraries. The successful application of this and related scaffolds in developing potent inhibitors of key therapeutic targets such as CDKs and RIPK1, as well as allosteric modulators of the M4 muscarinic receptor, underscores its significant potential in drug discovery. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this privileged scaffold in their pursuit of novel therapeutics for a range of human diseases.
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Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available at: [Link]
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One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. Available at: [Link]
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Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. PubMed. Available at: [Link]
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CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Introduction: The Privileged Scaffold of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
The this compound core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This nitrogen-containing fused ring system is considered a privileged aza-analogue of isoindolin-1-one, a core structure found in various natural and synthetic compounds with notable biological activities.[1][2][3] Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including potential as anticancer agents, dipeptidyl peptidase-4 (DPP4) inhibitors for diabetes treatment, and melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity.[4][5] The versatile biological profile of this scaffold underscores the importance of efficient and robust synthetic protocols for the generation of diverse derivatives for further investigation.
This guide provides an in-depth overview of contemporary synthetic strategies for accessing this compound derivatives, with a focus on multicomponent reactions that offer high atom economy and procedural efficiency. The protocols detailed herein are designed for researchers and scientists in drug development, offering both the practical steps and the underlying chemical principles.
Dominant Synthetic Strategy: The Ugi-Zhu Three-Component Reaction Coupled with a Cascade Process
A highly efficient and versatile one-pot method for the synthesis of polysubstituted this compound derivatives involves a sequence initiated by the Ugi-Zhu three-component reaction (UZ-3CR).[1][6][7][8] This is followed by a cascade of reactions, typically an intermolecular aza Diels-Alder cycloaddition, intramolecular N-acylation, decarboxylation, and dehydration.[1][2][8] This multicomponent approach allows for the rapid assembly of complex molecular architectures from simple and readily available starting materials.[2]
The Ugi-Zhu reaction itself is a variation of the classic Ugi three-component reaction, leading to the formation of a 5-aminooxazole intermediate.[1][7][8] This intermediate is a versatile synthon that readily participates in subsequent cycloaddition reactions. The overall process is often facilitated by microwave irradiation and a Lewis acid catalyst, such as ytterbium(III) triflate, to enhance reaction rates and yields.[1][6][7]
Visualizing the Ugi-Zhu/Aza Diels-Alder Cascade Workflow
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Application Notes & Protocols: Characterizing 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as Potent and Selective ATR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
From the Bench of a Senior Application Scientist: This document provides a comprehensive guide to understanding and evaluating the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one chemical series as inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The protocols outlined herein are designed not merely as procedural steps but as a strategic framework for robust characterization, from initial biochemical validation to cellular mechanism of action. Our focus is on explaining the causality behind experimental choices to ensure the generation of reliable and translatable data.
Scientific Rationale: Targeting the Guardian of the Genome
The DNA Damage Response (DDR) is a sophisticated network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic stability.[1] A master regulator of this process is the ATR kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[2][3] ATR is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that forms at stalled replication forks, a condition known as replication stress.[2][4] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (CHK1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][4]
Many cancer cells exhibit inherent genomic instability and an elevated level of replication stress due to oncogene activation.[3][5] Furthermore, many tumors harbor defects in other DDR pathways, such as mutations in the ATM gene, making them critically dependent on the ATR signaling pathway for survival.[6][7][8] This dependency creates a therapeutic window for a strategy known as synthetic lethality, where inhibiting ATR is selectively toxic to cancer cells with specific DDR defects while sparing normal, healthy cells.[6][9][10] The this compound scaffold and its close analogs have emerged as a promising chemical series for developing potent and selective ATR inhibitors.[11][12][13]
Foundational Signaling Pathway: The ATR-CHK1 Axis
Understanding the core ATR signaling pathway is critical for designing and interpreting experiments. The diagram below illustrates the canonical activation and downstream signaling cascade that is the focus of our inhibitory strategy.
Caption: Simplified ATR signaling pathway in response to replication stress.
Experimental Workflows & Protocols
A robust inhibitor characterization follows a logical cascade, moving from specific enzymatic inhibition to broad cellular consequences.
Caption: A typical screening cascade for ATR inhibitor characterization.
Protocol 1: In Vitro ATR Kinase Assay (Biochemical Potency)
Objective: To determine the direct inhibitory activity (IC50) of the test compounds against the isolated ATR enzyme.
Scientific Rationale: This is the foundational experiment to confirm that the chemical scaffold directly interacts with and inhibits the kinase activity of ATR. We utilize a substrate phosphorylation assay. It is also critical to assess selectivity against other members of the PIKK family (ATM, DNA-PK, mTOR) to ensure the compound's effects are target-specific.
Materials:
-
Recombinant human ATR kinase
-
Kinase buffer (specific to enzyme supplier)
-
ATP
-
GST-p53 peptide substrate[14]
-
Test compounds (solubilized in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection reagents
-
384-well assay plates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 50 nL of the serially diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "background" control (0% activity).
-
Enzyme/Substrate Mix: Prepare a master mix containing ATR kinase and the GST-p53 substrate in kinase buffer. Dispense this mix into the assay plate wells containing the compounds.
-
Incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer (a final concentration near the Km for ATP, e.g., 10 µM, is recommended for initial IC50 determination) and add it to all wells to start the kinase reaction.[14]
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF).
-
Data Analysis: Read the plate on a suitable plate reader. After subtracting background, calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound Example | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | Selectivity (ATM/ATR) |
| AZ20 | 5 | >1000 | >1000 | >200x |
| Ceralasertib | <1 | >1000 | >1000 | >1000x |
| Compound 48f | 3 | Not Reported | Not Reported | Not Reported |
Data is illustrative and sourced from literature for known inhibitors to provide context.[12][15]
Protocol 2: Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits ATR activity within a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.
Scientific Rationale: A potent biochemical inhibitor may not have good cellular activity due to poor permeability or efflux. This assay validates that the compound can enter the cell and engage its target. We induce mild replication stress to activate the ATR pathway, then measure the inhibition of CHK1 phosphorylation at Serine 345 (p-CHK1 S345), a canonical ATR phosphorylation site.[16][17]
Materials:
-
Cancer cell line (e.g., HT29, LoVo)[15]
-
Complete cell culture medium
-
Hydroxyurea (HU) or UV radiation source to induce replication stress
-
Test compounds
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies: anti-p-CHK1 (S345), anti-total CHK1, anti-Actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with serially diluted concentrations of the test compound for 1 hour.
-
Induce Replication Stress: Add a low dose of Hydroxyurea (e.g., 2 mM) for 2-4 hours or expose cells to a low dose of UV-C (e.g., 10-20 J/m²) and allow to recover for 1 hour.[18][19]
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (p-CHK1, total CHK1, Actin) overnight at 4°C.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and apply chemiluminescence substrate.
-
-
Imaging & Analysis: Capture the image using a digital imager. Quantify the band intensities. Normalize the p-CHK1 signal to the total CHK1 signal. Plot the normalized p-CHK1 signal against compound concentration to determine the cellular EC50.
Protocol 3: Synthetic Lethality Proliferation Assay
Objective: To evaluate the selective anti-proliferative effect of the ATR inhibitor in cancer cells with specific DDR defects (e.g., ATM-deficient).
Scientific Rationale: The therapeutic hypothesis for ATR inhibitors is rooted in synthetic lethality.[6][20] This experiment directly tests that hypothesis by comparing the growth-inhibitory effects of the compound on a DDR-deficient cell line versus its isogenic, proficient counterpart, or a panel of cell lines with known DDR status. ATM-deficient cells are particularly reliant on ATR for survival, making them hypersensitive to ATR inhibition.[6][10]
Materials:
-
Paired cell lines: ATM-proficient (e.g., HCT116) and ATM-deficient (e.g., LoVo).[12][21]
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Cell Seeding: Seed both ATM-proficient and ATM-deficient cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound. Include DMSO-only controls.
-
Incubation: Incubate the plates for 72-120 hours, allowing for multiple cell doublings.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Analysis: Read the luminescence or fluorescence on a plate reader. Normalize the data to the DMSO-treated controls and plot cell viability against the log of compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the ATM-deficient line compared to the ATM-proficient line demonstrates a synthetic lethal effect.
| Cell Line | ATM Status | GI50 (nM) for Ceralasertib (AZD6738) |
| LoVo | Deficient | ~50-100 |
| HT29 | Proficient | >1000 |
Data is illustrative and based on trends observed in the literature.[21]
Conclusion and Future Directions
The protocols described provide a foundational framework for the characterization of this compound derivatives as ATR inhibitors. Positive results from these assays—namely, potent and selective biochemical activity, clear on-target cellular engagement, and a robust synthetic lethal phenotype—provide strong rationale for advancing lead compounds into more complex preclinical models. Subsequent studies should focus on pharmacokinetics, in vivo pharmacodynamics (measuring p-CHK1 in tumor xenografts), and efficacy in animal models of ATM-deficient cancers.[8][10][21]
References
-
DNA Damage Sensing by the ATM and ATR Kinases - PMC - PubMed Central - NIH. Available at: [Link]
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ATR: An Essential Regulator of Genome Integrity - PMC - PubMed Central. Available at: [Link]
-
ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PubMed. Available at: [Link]
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ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC. Available at: [Link]
-
Molecular Pathways: Targeting ATR in Cancer Therapy - AACR Journals. Available at: [Link]
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A Synthetic Lethal Screen Reveals Enhanced Sensitivity to ATR Inhibitor Treatment in Mantle Cell Lymphoma with ATM Loss-of-Function - AACR Journals. Available at: [Link]
-
ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - NIH. Available at: [Link]
-
Ataxia Telangiectasia Mutated and Rad3-Related Kinase (ATR) Inhibitors: Some Promise for Patients with Ataxia-Telangiectasia Mutated (ATM) Genitourinary Cancers? - UroToday. Available at: [Link]
-
The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Available at: [Link]
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ATR inhibition induces synthetic lethality and overcomes chemoresistance in TP53 or ATM defective chronic lymphocytic leukemia cells - University of Birmingham's Research Portal. Available at: [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed. Available at: [Link]
-
Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed. Available at: [Link]
-
The chemical structures of the ATR inhibitors VE-821, VX-970, AZD6738 and BAY-1895344. Available at: [Link]
-
Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - NIH. Available at: [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - ResearchGate. Available at: [Link]
-
ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC - NIH. Available at: [Link]
-
Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC - NIH. Available at: [Link]
-
A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - NIH. Available at: [Link]
-
Development of pharmacodynamic biomarkers for ATR inhibitors - PMC - NIH. Available at: [Link]
-
Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - ResearchGate. Available at: [Link]
-
ATR/CHK1 inhibitors and cancer therapy - PMC - NIH. Available at: [Link]
-
ZEB1 inhibition sensitizes cells to the ATR inhibitor VE-821 by abrogating epithelial–mesenchymal transition and enhancing DNA damage - PMC - NIH. Available at: [Link]
-
ATR/CHK1 inhibition leads to increased replication stress, particularly in cells with reduced PPP2R2A expression. - ResearchGate. Available at: [Link]
-
Development and testing of a first-in-class series of macrocyclic ATR inhibitors for cancer treatment. Available at: [Link]
-
ATR Kinase Assay Service - Reaction Biology. Available at: [Link]
-
Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - MDPI. Available at: [Link]
-
Recent Development of ATR Inhibitors for Cancer Therapy | Scilit. Available at: [Link]
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed. Available at: [Link]
- WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents.
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Application Notes and Protocols for Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Paradigm in M4 Receptor Modulation
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a compelling therapeutic target for neuropsychiatric disorders, most notably schizophrenia.[1][2] Traditionally, drug discovery efforts have focused on orthosteric ligands—molecules that bind to the same site as the endogenous neurotransmitter, acetylcholine (ACh). However, the high degree of homology in the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5) has posed a significant challenge to achieving subtype selectivity, often leading to undesirable side effects.[3][4]
Allosteric modulation represents a more sophisticated approach. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that modulates the binding and/or efficacy of the endogenous ligand.[3][5][6] This mechanism offers several key advantages:
-
Enhanced Subtype Selectivity: Allosteric sites are generally less conserved across receptor subtypes, enabling the development of highly selective modulators.[3][7]
-
Preservation of Physiological Signaling: Positive allosteric modulators (PAMs) amplify the effects of endogenous ACh, thus maintaining the natural spatial and temporal patterns of neurotransmission.[3][7]
-
Ceiling Effect and Improved Safety: The modulatory effect of a PAM is dependent on the presence of the endogenous agonist, which can create a "ceiling effect" and potentially reduce the risk of overdose compared to direct-acting agonists.[8]
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the characterization of allosteric modulators of the M4 receptor.
The Therapeutic Rationale: M4 PAMs in Schizophrenia
The leading hypothesis for the pathophysiology of schizophrenia involves an imbalance in the dopaminergic system.[9] M4 receptors are highly expressed in key brain regions that regulate dopamine levels, such as the striatum.[[“]][11][12][13] Specifically, M4 receptors are co-localized with D1 dopamine receptors on striatal neurons and their activation has an inhibitory effect on dopamine release and D1 receptor signaling.[[“]][14] This inhibitory function makes the M4 receptor an attractive target for mitigating the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
Preclinical studies have consistently demonstrated that M4 PAMs exhibit antipsychotic-like effects in various animal models.[1][15][16] For instance, M4 PAMs have been shown to reduce amphetamine-induced hyperlocomotion, a key behavioral correlate of psychosis in rodents.[16] The M1/M4-preferring agonist, xanomeline, has shown efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia in clinical trials, further validating the therapeutic potential of activating M4 receptors.[1][9]
M4 Receptor Signaling Pathways
The M4 receptor primarily couples to the Gαi/o family of G proteins.[16][17][18][19] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16][17][18][19][20] This canonical pathway is central to the receptor's modulatory effects on neuronal excitability. However, the signaling cascade is more complex, involving other G protein-dependent and independent pathways.[21] For instance, under conditions of high agonist concentration, the M4 receptor can also couple to Gαs proteins, leading to an increase in cAMP.[17][18][21] Additionally, the Gβγ subunits released upon Gαi/o activation can modulate other effectors, such as inwardly rectifying potassium (GIRK) channels and phosphoinositide 3-kinase (PI3K).[18][21] The recruitment of β-arrestin can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades.[21]
Caption: M4 muscarinic receptor signaling pathways.
Pharmacological Characterization of M4 Allosteric Modulators
A thorough in vitro pharmacological characterization is crucial to understand the mechanism of action of novel M4 allosteric modulators. This typically involves a battery of assays to determine a compound's affinity, potency, efficacy, and cooperativity with the endogenous agonist.
Table 1: Key Pharmacological Parameters for M4 Allosteric Modulators
| Parameter | Description | Assay(s) |
| Affinity (KB) | The equilibrium dissociation constant of the allosteric modulator for the receptor. | Radioligand Binding Assays |
| Potency (EC50) | The concentration of the modulator that produces 50% of its maximal effect. | Functional Assays (e.g., Calcium Mobilization, GTPγS Binding) |
| Efficacy (Emax) | The maximal response produced by the modulator. | Functional Assays (e.g., Calcium Mobilization, GTPγS Binding) |
| Cooperativity (α) | The factor by which the allosteric modulator alters the affinity of the orthosteric ligand. | Radioligand Binding Assays |
| Functional Cooperativity (αβ) | The combined effect of the modulator on the affinity (α) and efficacy (β) of the orthosteric ligand. | Functional Assays |
In Vitro Functional Assays: Detailed Protocols
The following protocols provide a step-by-step guide for key in vitro assays used to characterize M4 allosteric modulators.
Protocol 1: Calcium Mobilization Assay
Scientific Rationale: The M4 receptor is natively coupled to Gαi/o, which does not directly lead to calcium mobilization. Therefore, this assay utilizes a recombinant cell line co-expressing the M4 receptor and a promiscuous G protein, such as Gα15 or a chimeric Gαq/i protein. This forces the receptor to signal through the Gαq pathway, which activates phospholipase C and leads to a measurable increase in intracellular calcium upon agonist binding. This assay is a robust and high-throughput method to determine the potency and efficacy of M4 modulators.[22][23][24][25][26]
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay.
Materials:
-
CHO or HEK293 cells stably co-expressing the human M4 receptor and a promiscuous G protein (e.g., Gα15).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-8 AM).
-
Pluronic F-127.
-
Probenecid.
-
Acetylcholine (ACh).
-
Test compounds (M4 allosteric modulators).
-
384-well black-wall, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates at a density of 10,000-20,000 cells per well in 25 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, prepare the dye loading buffer by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 and probenecid according to the manufacturer's instructions. Add 25 µL of the dye loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, followed by a 15-minute incubation at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a fixed concentration of ACh (typically an EC20 concentration, which is the concentration that gives 20% of the maximal response) in assay buffer.
-
Fluorescence Reading:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the test compound into the wells and record the fluorescence for 2-3 minutes to assess for agonist activity.
-
Inject the fixed concentration of ACh and continue to record the fluorescence for another 2-3 minutes to measure the potentiation by the PAM.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. For PAMs, the data is typically normalized to the response of the EC20 of ACh alone. The concentration-response curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Emax values.
Protocol 2: [35S]GTPγS Binding Assay
Scientific Rationale: This functional assay directly measures the activation of G proteins, which is an early event in the GPCR signaling cascade.[27][28][29][30][31] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable radiolabeled analog of GTP, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound radioactivity is a direct measure of G protein activation. This assay is particularly well-suited for Gi/o-coupled receptors like M4 and can be used to determine the potency and efficacy of allosteric modulators.[27][32]
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the M4 receptor.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 1 µM GDP, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (10-20 µg of protein per well)
-
Test compound (allosteric modulator) at various concentrations
-
A fixed concentration of ACh (optional, for measuring potentiation)
-
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to generate concentration-response curves and determine EC50 and Emax values.
Protocol 3: Radioligand Binding Assay
Scientific Rationale: Radioligand binding assays are used to determine the affinity of an allosteric modulator for the M4 receptor and its cooperativity with an orthosteric ligand.[32][33][34] These assays typically involve the use of a radiolabeled orthosteric ligand (agonist or antagonist) and measuring how the test compound (the allosteric modulator) affects its binding.
Procedure for Determining Cooperativity (α):
-
Membrane Preparation: Prepare cell membranes from cells expressing the M4 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, set up a competition binding experiment with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and increasing concentrations of an unlabeled orthosteric agonist (e.g., ACh). Run these competition curves in the absence and presence of several fixed concentrations of the allosteric modulator.
-
Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.
-
Filtration and Counting: Terminate the binding by rapid filtration and wash the filters as described in the GTPγS assay protocol. Measure the bound radioactivity by scintillation counting.
-
Data Analysis: The data are fitted to an allosteric ternary complex model to determine the affinity of the allosteric modulator (KB) and the cooperativity factor (α). A positive cooperativity (α > 1) indicates that the PAM increases the affinity of the orthosteric agonist.
In Vivo Behavioral Models: Assessing Antipsychotic-like Activity
In vivo models are essential for evaluating the therapeutic potential of M4 allosteric modulators. The following are two commonly used models for assessing antipsychotic-like activity.
Protocol 4: Amphetamine-Induced Hyperlocomotion
Scientific Rationale: Psychostimulants like amphetamine increase dopamine release in the striatum, leading to hyperlocomotion in rodents. This behavior is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs, including M4 PAMs, are expected to attenuate this hyperlocomotion.[16]
Procedure:
-
Animals: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Habituation: Habituate the animals to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the test day.
-
Drug Administration: On the test day, administer the test compound (M4 PAM) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1-2 mg/kg, subcutaneous).
-
Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group that received amphetamine. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic-like activity.
Protocol 5: Conditioned Avoidance Response (CAR)
Scientific Rationale: The CAR test is a classic predictive model for antipsychotic efficacy.[35][36][37] Animals are trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.[35]
Procedure:
-
Apparatus: Use a shuttle box with two compartments, a grid floor for delivering a mild foot shock, and a conditioned stimulus (e.g., a light and/or a buzzer).
-
Training: Train the animals over several sessions to associate the conditioned stimulus with the impending foot shock and to move to the other compartment to avoid the shock.
-
Testing: Once the animals have reached a stable level of avoidance responding, administer the test compound or vehicle.
-
Trial Presentation: Present a series of trials where the conditioned stimulus is followed by the foot shock if the animal fails to move to the other compartment.
-
Data Collection: Record the number of avoidance responses (moving during the conditioned stimulus), escape responses (moving during the shock), and escape failures.
-
Data Analysis: A compound with antipsychotic-like potential will significantly decrease the number of avoidance responses at doses that do not significantly increase the number of escape failures.
Conclusion and Future Directions
Allosteric modulation of the M4 muscarinic receptor represents a promising and innovative strategy for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The ability to achieve subtype selectivity and to fine-tune endogenous cholinergic signaling offers a significant advantage over traditional orthosteric approaches. The protocols outlined in this guide provide a robust framework for the comprehensive in vitro and in vivo characterization of novel M4 allosteric modulators. As our understanding of the complexities of M4 receptor signaling and its role in brain circuitry continues to grow, so too will the potential for developing highly effective and well-tolerated treatments for patients in need.
References
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Leach, K., Sexton, P. M., & Christopoulos, A. (2007). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Molecular Pharmacology, 78(5), 949–961. [Link]
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Olianas, M. C., & Onali, P. (1999). Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus accumbens. British Journal of Pharmacology, 128(6), 1331–1338. [Link]
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Application Notes and Protocols for Testing Pyrrolo[3,4-b]pyridin-7(6H)-one Activity
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of compounds based on the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. This versatile heterocyclic system has emerged as a privileged structure in medicinal chemistry, with derivatives showing activity against a range of therapeutically relevant targets, including G-protein coupled receptors (GPCRs), kinases, enzymes like autotaxin, and epigenetic readers such as BET bromodomains.
The following sections are designed to provide not just procedural steps, but also the scientific rationale behind the selection of particular assays. The protocols are presented to be self-validating, ensuring robust and reproducible data generation.
Section 1: G-Protein Coupled Receptor (GPCR) Activity Assessment
The pyrrolo[3,4-b]pyridin-7(6H)-one core has been identified in antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and allosteric modulators of the M4 muscarinic acetylcholine receptor, both of which are key targets in metabolic and neurological disorders, respectively.[1][2] The following assays are fundamental for characterizing compound activity at these and other GPCRs.
Radioligand Binding Assays: Quantifying Target Affinity
Expertise & Experience: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[3] They directly measure the interaction between the compound and the receptor, providing equilibrium dissociation constants (Ki) that are crucial for structure-activity relationship (SAR) studies. These assays are typically performed using cell membranes expressing the receptor of interest.
Protocol: Competitive Radioligand Binding Assay for MCHR1
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human MCHR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
50 µL of test compound at various concentrations (typically a serial dilution).
-
50 µL of a known radioligand for MCHR1 (e.g., [¹²⁵I]-MCH) at a concentration close to its Kd.
-
100 µL of the MCHR1-expressing membrane preparation.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive MCHR1 antagonist).
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[4]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Data Presentation: Sample Binding Affinity Data
| Compound | Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |
| PPY-1 | MCHR1 | [¹²⁵I]-MCH | 15.2 | 7.8 |
| PPY-2 | MCHR1 | [¹²⁵I]-MCH | 5.8 | 3.0 |
| PPY-3 | MCHR1 | [¹²⁵I]-MCH | 120.4 | 61.7 |
Functional Assays: Measuring Downstream Signaling
Binding to a receptor does not guarantee a functional effect. Functional assays are essential to determine whether a compound is an agonist, antagonist, or allosteric modulator.
Expertise & Experience: MCHR1 couples to Gᵢ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] M4 muscarinic receptors also primarily couple to Gᵢ.[6] Therefore, measuring changes in cAMP is a direct readout of receptor activation or inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for this purpose due to their sensitivity and high-throughput compatibility.[7]
Protocol: HTRF cAMP Assay for MCHR1 Antagonism
-
Cell Preparation:
-
Seed CHO-K1 or HEK293 cells stably expressing human MCHR1 in a 384-well plate and incubate overnight.
-
-
Compound and Agonist Treatment:
-
Pre-incubate the cells with various concentrations of the pyrrolo[3,4-b]pyridin-7(6H)-one test compound (potential antagonist).
-
Stimulate the cells with an MCHR1 agonist (e.g., MCH) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
To measure the decrease in cAMP for a Gᵢ-coupled receptor, the cells are often co-stimulated with forskolin to induce a detectable level of cAMP that can then be inhibited by the agonist.[5][7]
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[7]
-
-
Signal Measurement and Analysis:
-
Incubate in the dark at room temperature for 60 minutes.
-
Measure the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the cryptate) using an HTRF-compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of cAMP produced in the cells.
-
Calculate the ratio of the two fluorescence signals and plot it against the agonist concentration in the presence and absence of the antagonist to determine the antagonist's potency (IC₅₀).
-
Visualization: MCHR1 Signaling Pathway
Caption: MCHR1 signaling pathway and antagonist action.
Expertise & Experience: While MCHR1 and M4 receptors are primarily Gᵢ-coupled, some GPCRs, or these receptors under certain conditions, can couple to Gq proteins.[8] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[9][10] A calcium mobilization assay is a robust method to measure this response.
Protocol: FLIPR Calcium Mobilization Assay
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest (e.g., HEK293 cells) in a 96- or 384-well black-walled, clear-bottom plate.[11]
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Assay Execution:
-
Place the cell plate and a compound plate (containing the test compounds) into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
The instrument measures a baseline fluorescence, then adds the test compound from the compound plate to the cell plate, and continues to measure the fluorescence intensity over time.
-
For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Visualization: GPCR-Gq Signaling Workflow
Caption: Workflow for a calcium mobilization assay.
Section 2: Enzyme Inhibition Assays
The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold is also found in inhibitors of enzymes such as autotaxin (ATX) and various protein kinases.[12][13] Assays to determine the inhibitory activity against these targets are crucial for lead optimization.
Kinase Inhibition Assays
Expertise & Experience: Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[14] Many pyrrolopyridine derivatives function as ATP-competitive inhibitors.[15][16] Luminescence-based assays that measure the depletion of ATP (e.g., Kinase-Glo®) or the production of ADP (e.g., ADP-Glo™) are highly sensitive, robust, and amenable to high-throughput screening.[17]
Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Kinase Reaction:
-
In a 384-well plate, set up the kinase reaction by adding the kinase, its specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated into ATP, which then drives the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
-
Signal Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
| Compound | Kinase Target | IC₅₀ (nM) |
| PPY-4 | MET Kinase | 8.5 |
| PPY-4 | VEGFR2 | 25.1 |
| PPY-4 | FLT3 | 12.3 |
Autotaxin (ATX) Activity Assay
Expertise & Experience: Autotaxin is a lysophospholipase D that converts lysophosphatidylcholine (LPC) into the signaling lipid lysophosphatidic acid (LPA).[18] A common method to measure ATX activity is a fluorescence-based assay using a synthetic substrate.
Protocol: FS-3-Based Fluorescence Assay for ATX Inhibition
-
Assay Setup:
-
The assay utilizes a fluorogenic ATX substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher.[19]
-
In a 96-well plate, add purified ATX enzyme, the test compound, and assay buffer.
-
Initiate the reaction by adding the FS-3 substrate.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the increase in fluorescence over time at regular intervals. In its native state, the quencher suppresses the fluorescence of FS-3. Upon cleavage by ATX, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[19]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to calculate the IC₅₀ value.
-
Section 3: Target Engagement and Cellular Activity
Confirming that a compound interacts with its intended target in a cellular context and exerts a desired biological effect is a critical step in drug discovery.
BET Bromodomain Target Engagement Assay
Expertise & Experience: Pyrrolopyridinones have been investigated as inhibitors of BET (Bromodomain and Extra-Terminal) proteins.[20] These proteins recognize acetylated lysine residues on histones and transcription factors, playing a key role in gene regulation.[21][22] TR-FRET assays are well-suited to measure the displacement of a bromodomain from a ligand in a biochemical setting, which can be extended to cellular target engagement.
Protocol: TR-FRET Assay for BRD4 Inhibition
-
Assay Principle:
-
This assay measures the disruption of the interaction between a BET bromodomain (e.g., BRD4) and an acetylated histone peptide.
-
A GST-tagged BRD4 protein is incubated with a biotinylated, acetylated histone H4 peptide.
-
Detection is achieved using a terbium-labeled anti-GST antibody (donor) and streptavidin-labeled d2 (acceptor). Proximity of the donor and acceptor due to the BRD4-histone interaction results in a high TR-FRET signal.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound, GST-BRD4, and the biotinylated histone peptide.
-
Incubate to allow for binding.
-
Add the detection reagents (terbium-anti-GST and streptavidin-d2).
-
Incubate to allow the detection antibodies to bind.
-
-
Measurement and Analysis:
-
Read the plate on a TR-FRET-compatible reader.
-
A potent pyrrolo[3,4-b]pyridin-7(6H)-one inhibitor will bind to BRD4, preventing its interaction with the histone peptide, leading to a decrease in the TR-FRET signal.
-
Calculate the IC₅₀ from the dose-response curve.
-
Visualization: BET Inhibition Mechanism
Caption: Mechanism of BET inhibitor action.
Cell Viability and Apoptosis Assays
Expertise & Experience: For compounds developed as anti-cancer agents (e.g., kinase or BET inhibitors), it is essential to assess their effect on cell viability and their ability to induce apoptosis. The MTT assay is a classic colorimetric method to measure cell metabolic activity as an indicator of viability, while Caspase-Glo® assays provide a sensitive luminescent readout for apoptosis.
Protocol: MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the pyrrolo[3,4-b]pyridin-7(6H)-one compound for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Assay Reagent Addition:
-
Luminescence Measurement:
-
Measure the luminescence with a plate reader. Caspase-3/7 activity cleaves the substrate, releasing a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.[25]
-
-
Data Analysis:
-
Increased luminescence indicates the induction of apoptosis.
-
Plot the luminescence signal against the compound concentration.
-
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Belkina, A. C., & Denis, G. V. (2012). Nature Reviews Cancer, 12(7), 465–477. [Link]
-
Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... ResearchGate. [Link]
-
BET Proteins as Targets for Anticancer Treatment. Pérez-Salvia, M., & Esteller, M. (2017). Cancer Discovery, 7(4), 366–383. [Link]
-
HTRF IP-One Gq assay on SpectraMax Readers. Molecular Devices. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Cui, J. J., et al. (2008). Journal of Medicinal Chemistry, 51(18), 5583–5599. [Link]
-
HTRF IP-One Gq Detection Kit. WEICHILAB. [Link]
-
LanthaScreen TR-FRET Technology Overview. Thermo Fisher Scientific. [Link]
-
Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical.Net. [Link]
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Application Notes & Protocols for Pharmacokinetic Studies of 2-[(4-fluorophenyl)thio] Derivative 7b
Introduction: Charting the In Vivo Journey of a Novel Thioether Derivative
The development of novel therapeutic agents hinges on a thorough understanding of their behavior within a biological system. For 2-[(4-fluorophenyl)thio] derivative 7b, a compound of interest in contemporary drug discovery, elucidating its pharmacokinetic (PK) profile is a critical step in bridging the gap between promising in vitro activity and potential in vivo efficacy. Pharmacokinetics, the study of drug Absorption, Distribution, Metabolism, and Excretion (ADME), provides the quantitative framework necessary to optimize dosing regimens, predict therapeutic windows, and identify potential liabilities early in the preclinical phase.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols and application notes for the initial pharmacokinetic characterization of derivative 7b. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical progression of studies, from fundamental in vitro characterization to a complete in vivo pharmacokinetic assessment. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system designed for robust and reproducible data generation. We will address the specific challenges anticipated for a fluorinated thioether compound, including potential metabolic pathways and bioanalytical considerations.
Part 1: Foundational In Vitro ADME Profiling
Early-stage in vitro ADME assays are indispensable for identifying potential developmental hurdles and for guiding chemical optimization.[1] These assays are cost-effective, high-throughput, and provide essential data to build a preliminary pharmacokinetic model before committing to resource-intensive animal studies.
Aqueous Solubility: The Prerequisite for Absorption
Rationale: Adequate solubility is a prerequisite for oral absorption. Poorly soluble compounds often exhibit low and variable bioavailability. This assay determines the thermodynamic solubility of derivative 7b, classifying it according to the Biopharmaceutics Classification System (BCS) and informing formulation strategies.
Protocol: Thermodynamic Solubility Assessment
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of derivative 7b in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of the solid compound (or a concentrated stock) to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4 and other relevant buffers (e.g., pH 5.0 and 6.5 to simulate intestinal conditions).
-
Equilibration: Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 15,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved derivative 7b using a validated LC-MS/MS method (see Part 2).
-
Data Analysis: The average concentration from replicate measurements represents the thermodynamic solubility at that specific pH.
Membrane Permeability: Predicting Intestinal Absorption
Rationale: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[2][3][4][5] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus modeling both passive and active transport mechanisms across the gut wall.[4][5]
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer before the experiment. A TEER value above 250 Ω·cm² typically indicates a confluent and integral monolayer. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Assay Initiation (A-to-B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add derivative 7b (typically at a final concentration of 1-10 µM) in HBSS to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
-
Assay Initiation (B-to-A):
-
In a separate set of wells, add derivative 7b in HBSS to the basolateral (B) chamber.
-
Add fresh HBSS to the apical (A) chamber. This direction assesses the extent of active efflux.
-
-
Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of derivative 7b in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
Metabolic Stability: Gauging Hepatic Clearance
Rationale: The liver is the primary site of drug metabolism.[6] The in vitro metabolic stability assay using liver microsomes provides a measure of the intrinsic clearance (CLint) of a compound, which is a key parameter for predicting in vivo hepatic clearance.[7][8] Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[6][8]
Protocol: Liver Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
-
Reaction Initiation:
-
Add derivative 7b (final concentration of 1 µM) to the microsomal mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For a negative control, add buffer instead of the NADPH system.
-
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: Immediately stop the reaction at each time point by adding a 3-4 fold volume of ice-cold acetonitrile containing an internal standard (IS).
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of derivative 7b using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of derivative 7b remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).
-
Plasma Protein Binding: The Free Drug Hypothesis
Rationale: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and to be cleared from the body.[9] High plasma protein binding can significantly affect a drug's distribution and efficacy. Rapid Equilibrium Dialysis (RED) is a reliable method for determining the percentage of plasma protein binding.[9][10][11]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Apparatus: Use a commercially available 96-well RED plate with dialysis membrane inserts (e.g., molecular weight cutoff of 8 kDa).
-
Sample Preparation: Spike derivative 7b into plasma from the relevant species (e.g., human, rat, mouse) to a final concentration of 1-10 µM.
-
Dialysis Setup:
-
Add the spiked plasma (~200-300 µL) to the sample chamber (red-ringed) of the RED device.
-
Add dialysis buffer (PBS, pH 7.4) (~350-500 µL) to the buffer chamber.
-
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully remove equal volume aliquots (~50 µL) from both the plasma and buffer chambers.
-
Matrix Matching: To minimize analytical artifacts, mix the plasma sample with an equal volume of buffer, and mix the buffer sample with an equal volume of blank plasma.
-
Quantification: Precipitate proteins from both matched samples with cold acetonitrile containing an internal standard and analyze the supernatant by LC-MS/MS.
-
Data Analysis:
-
Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.
-
Percentage bound = (1 - fu) * 100.
-
Illustrative In Vitro ADME Data for Derivative 7b
The following table presents hypothetical but realistic data for derivative 7b, which should be determined using the protocols above.
| Parameter | Assay Condition | Result | Interpretation |
| Thermodynamic Solubility | pH 7.4 PBS | 5 µg/mL | Low solubility; may require enabling formulation for in vivo studies. |
| Caco-2 Permeability (Papp) | A -> B | 15 x 10⁻⁶ cm/s | High permeability. |
| Caco-2 Permeability (Papp) | B -> A | 35 x 10⁻⁶ cm/s | High permeability. |
| Efflux Ratio | (B->A) / (A->B) | 2.3 | Suggests potential involvement of efflux transporters (e.g., P-gp, BCRP). |
| Metabolic Stability (t½) | Human Liver Microsomes | 45 min | Moderately stable; suggests moderate hepatic clearance. |
| Plasma Protein Binding | Human Plasma | 98.5% | Highly bound to plasma proteins. |
Part 2: Bioanalytical Method Development and Validation
Rationale: A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring accurate and reliable quantification of the drug in biological matrices.[12] For derivative 7b, a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard due to its superior sensitivity, selectivity, and speed.[12][13]
Protocol: LC-MS/MS Quantification of Derivative 7b in Plasma
-
Mass Spectrometry Tuning:
-
Infuse a standard solution of derivative 7b and a suitable structural analog internal standard (IS) into the mass spectrometer.
-
Optimize the parent ion (Q1) and fragment ion (Q3) transitions in Multiple Reaction Monitoring (MRM) mode. For a fluorinated compound, monitor for characteristic neutral losses.
-
Optimize MS parameters such as collision energy (CE) and declustering potential (DP).
-
-
Liquid Chromatography Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phases: Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Develop a rapid gradient to ensure good peak shape and separation from matrix components, aiming for a retention time of 2-4 minutes.[14]
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standards, QCs, or unknown), add 150 µL of cold acetonitrile containing the IS.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.
-
-
Method Validation (ICH M10 Guidelines):
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.[15]
-
Calibration Curve: Prepare a standard curve in blank plasma over the expected concentration range (e.g., 1-2000 ng/mL) and assess linearity (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the ion suppression/enhancement from the plasma matrix.[16]
-
Stability: Assess the stability of derivative 7b in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage at -80°C).
-
Part 3: In Vivo Pharmacokinetic Study Design
Rationale: The in vivo PK study integrates the ADME processes and provides critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). This study is essential for predicting human pharmacokinetics and for selecting appropriate doses for efficacy and toxicology studies.[17]
Formulation Development
Causality: Based on the low aqueous solubility determined in vitro, an enabling formulation is required for in vivo dosing to ensure complete dissolution and absorption. A common strategy for preclinical studies is a solvent-based formulation.[1][18][19]
Protocol: IV and PO Formulation Preparation
-
Vehicle Selection: A common vehicle for poorly soluble compounds is a mixture of Solutol HS-15 (or Tween 80), polyethylene glycol 400 (PEG400), and water/saline.
-
Preparation:
-
Weigh the required amount of derivative 7b.
-
Dissolve the compound in a minimal amount of a suitable organic solvent like DMSO or NMP.
-
Add the co-solvent (e.g., PEG400) and surfactant (e.g., Solutol HS-15) and vortex thoroughly.
-
Slowly add sterile saline or water dropwise while vortexing to bring the formulation to the final volume and concentration. The final formulation should be a clear solution.
-
Example Vehicle: 10% Solutol HS-15 / 20% PEG400 / 70% Saline (v/v/v).
-
Animal Study Protocol
Species: Male Sprague-Dawley rats (250-300g) are a standard rodent model for initial PK studies.
Dosing:
-
Intravenous (IV) Group (n=3): Administer derivative 7b via the tail vein at a dose of 1 mg/kg. The IV route provides a direct measure of distribution and elimination.
-
Oral (PO) Group (n=3): Administer derivative 7b via oral gavage at a dose of 5 mg/kg. The oral route is used to assess absorption and oral bioavailability.
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from each animal at specific time points. A typical schedule would be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood via the saphenous vein into EDTA-coated tubes.
-
Process blood immediately by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
Data Analysis and PK Parameter Calculation
-
Concentration-Time Profiles: Plot the mean plasma concentration of derivative 7b versus time for both IV and PO groups.
-
Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) with software like Phoenix® WinNonlin® to calculate the key PK parameters.
-
Key Parameters:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time. (Calculated from IV data: CL = Dose_IV / AUC_IV).
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The peak plasma concentration after oral administration.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation. (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Illustrative In Vivo Pharmacokinetic Data for Derivative 7b in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| AUC₀-inf (ng*h/mL) | 1250 | 2800 |
| CL (mL/min/kg) | 13.3 | - |
| Vdss (L/kg) | 2.5 | - |
| t½ (h) | 3.2 | 4.1 |
| Cmax (ng/mL) | - | 650 |
| Tmax (h) | - | 1.0 |
| F (%) | - | 44.8% |
Part 4: Visualization & Workflow Diagrams
Overall Pharmacokinetic Workflow
Caption: Overall workflow for the pharmacokinetic characterization of derivative 7b.
Metabolic Stability Experimental Workflow
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Potential Metabolic Pathways for Derivative 7b
Caption: Potential metabolic pathways for the 2-[(4-fluorophenyl)thio] derivative 7b.
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- 18. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel fragment, 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its selection, detailed protocols for primary screening and hit validation, and a strategic overview of hit-to-lead development.
Introduction: The Rationale for this compound as a Privileged Fragment
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1][3] These initial hits then serve as starting points for the rational design of more potent and selective drug candidates.[4]
The selection of a high-quality fragment library is paramount to the success of any FBDD campaign. An ideal fragment should possess a favorable physicochemical profile, often adhering to the "Rule of Three," which provides guidelines for molecular weight, lipophilicity, and hydrogen bonding capacity.[5][6][7] The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in clinically successful drugs, particularly kinase inhibitors.[2]
This compound (Molecular Formula: C₇H₆N₂O, Molecular Weight: 134.14 g/mol ) is an exemplary fragment that aligns perfectly with the principles of FBDD.[8][9] Its rigid bicyclic core presents a well-defined three-dimensional shape, while the lactam and pyridine moieties offer strategically placed hydrogen bond donors and acceptors. This combination of features makes it an ideal candidate for probing the binding sites of a wide range of biological targets.
Physicochemical Properties of this compound vs. "Rule of Three"
| Property | "Rule of Three" Guideline | This compound | Compliance |
| Molecular Weight | < 300 Da | 134.14 Da[8][9] | Yes |
| cLogP | < 3 | Estimated ~0.5-1.5 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 | Yes |
| Rotatable Bonds | ≤ 3 | 0 | Yes |
Experimental Workflows: From Fragment Screening to Hit Validation
The successful identification of fragments that bind to a target of interest requires sensitive biophysical techniques capable of detecting weak interactions.[10] A multi-pronged approach, employing several orthogonal methods, is highly recommended to minimize false positives and provide a comprehensive understanding of the binding event.[1]
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Detailed Protocols
Protocol for NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD, as it can detect weak binding events and provide information on the binding site.[1][11][12] Both ligand-observed and protein-observed experiments can be employed.
Objective: To identify binding of this compound to the target protein using ¹H-¹⁵N HSQC experiments.
Materials:
-
¹⁵N-labeled target protein (e.g., a kinase domain) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
This compound stock solution in d6-DMSO
-
NMR tubes
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a 100 µM solution of ¹⁵N-labeled target protein in the NMR buffer containing 10% D₂O.
-
Prepare a 100 mM stock solution of this compound in 100% d6-DMSO.
-
-
Acquisition of Reference Spectrum:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.
-
-
Fragment Screening:
-
Add this compound to the protein sample to a final concentration of 500 µM (final DMSO concentration of 0.5%).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Identify chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum. Significant CSPs indicate binding of the fragment to the protein in the vicinity of those residues.
-
-
Hit Deconvolution and Affinity Determination (if screening mixtures):
Protocol for SPR-Based Fragment Screening
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding events.[13][14][15]
Objective: To confirm the binding of this compound to the target protein and determine its binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.
-
-
Fragment Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over the immobilized target surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel data from the target channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity or kinetic model) to determine the dissociation constant (Kᴅ), association rate (ka), and dissociation rate (kd).
-
Protocol for X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[16][17][18]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Crystals of the target protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron source is recommended)
Protocol:
-
Crystal Soaking:
-
Prepare a soaking solution containing 1-10 mM of this compound in a cryoprotectant-containing mother liquor.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Crystal Mounting and Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the electron density maps to identify the binding pose of this compound in the active site of the protein.
-
Hit Prioritization and Ligand Efficiency
Once a set of initial fragment hits has been identified, it is crucial to prioritize them for further optimization. Ligand efficiency (LE) is a key metric used in FBDD to assess the binding affinity of a fragment relative to its size.[4][10][19][20] It is calculated as the binding energy per heavy atom.
Ligand Efficiency (LE) = -RTln(Kᴅ) / N
Where:
-
R is the gas constant
-
T is the temperature in Kelvin
-
Kᴅ is the dissociation constant
-
N is the number of non-hydrogen atoms
A higher LE value indicates a more efficient binder, making it a more promising starting point for optimization.
Hypothetical Screening Data and Ligand Efficiency Calculation
| Fragment | Kᴅ (µM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
| This compound | 500 | 10 | 0.31 |
| Fragment A | 200 | 15 | 0.26 |
| Fragment B | 800 | 9 | 0.30 |
| Fragment C | 1000 | 8 | 0.29 |
In this hypothetical example, despite not having the lowest Kᴅ, This compound exhibits the highest ligand efficiency, making it an attractive candidate for further development.
Hit-to-Lead Optimization: The Path Forward
The structural information obtained from X-ray crystallography or NMR is the cornerstone of the hit-to-lead optimization process. The binding mode of this compound will reveal vectors for chemical modification to improve potency and selectivity.
Caption: Common strategies for optimizing an initial fragment hit into a lead compound.
Synthetic chemistry efforts will focus on decorating the this compound core. For instance, if the pyridine nitrogen is pointing towards a hydrophobic pocket, derivatization at this position could enhance binding affinity. Similarly, substitution on the pyrrole ring could introduce new interactions with the target protein. Several synthetic routes for related pyrrolopyridinone cores have been reported, which can be adapted for the synthesis of a library of analogues.[21][22][23][24]
References
-
Astex. (n.d.). The 'rule of three' for fragment-based drug discovery. H1 Connect. Retrieved from [Link]
-
BMRB. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Fragment-based lead discovery. In Wikipedia. Retrieved from [Link]
-
PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Retrieved from [Link]
-
Springer. (n.d.). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. Retrieved from [Link]
-
Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]
-
PubMed. (n.d.). SPR-based fragment screening: advantages and applications. PubMed. Retrieved from [Link]
-
Academy of Finland. (n.d.). The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. Retrieved from [Link]
-
PubMed. (n.d.). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Practical aspects of NMR-based fragment screening. PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). NMR quality control of fragment libraries for screening. PubMed Central. Retrieved from [Link]
-
CORE. (n.d.). Ligand efficiency as a guide in fragment hit selection and optimization. CORE. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Fragment Library Screening and Lead Characterization Using SPR Biosensors. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ligand efficiency and fragment-based drug discovery. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Efficiency Metrics and their Use in Fragment Optimizations. ResearchGate. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2023, September 14). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Vrije Universiteit Amsterdam. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. PubChem. Retrieved from [Link]
-
MDPI. (2023, May 14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Pyrrolo[3,4-B]pyridine. PubChem. Retrieved from [Link]
-
Diamond Light Source. (2018, September 24). Achieving a Good Crystal System for Crystallographic X-ray Fragment Screening. Diamond Light Source. Retrieved from [Link]
-
PubMed Central. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. PubMed Central. Retrieved from [Link]
-
Springer. (n.d.). Crystallographic Fragment Screening. Springer Nature Experiments. Retrieved from [Link]
-
JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening. Diamond Light Source. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Retrieved from [Link]
-
PubMed Central. (2019, July 22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. Retrieved from [Link]
-
PubMed. (2019, July 22). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
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- 8. This compound | CymitQuimica [cymitquimica.com]
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- 24. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Welcome to the technical support center for the synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one and its analogs. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthetic process and improve your reaction yields. The pyrrolo[3,4-b]pyridin-5-one core is a significant scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including acting as dipeptidyl peptidase-4 (DPP4) inhibitors and exhibiting anti-epileptic properties.[1]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic strategies for preparing the this compound core?
There are several effective methods for synthesizing this scaffold. The choice of method often depends on the desired substitution pattern and the available starting materials. Three prominent strategies include:
-
One-Pot Multicomponent Reactions (MCRs): These are highly efficient methods that combine multiple starting materials in a single reaction vessel to build the product in a cascade fashion. A notable example is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade process of N-acylation, aza-Diels-Alder cycloaddition, decarboxylation, and dehydration.[2][3] This approach is lauded for its high atom economy and the ability to generate molecular diversity.[2]
-
Recyclization of Pyranones: This strategy involves the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide derivatives with amines in the presence of acid. The pyranone ring undergoes a recyclization to form the desired pyrrolo[3,4-b]pyridin-5-one core.[1]
-
Pictet-Spengler Reaction: This classical reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] This method is particularly useful for creating tetrahydro-β-carboline frameworks, which can be precursors or analogs of the target scaffold.
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
Low yields can stem from a variety of factors. A systematic approach to troubleshooting is crucial. Begin by examining the following:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry. Impurities can interfere with the reaction and lead to unwanted side products.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere) can significantly impact the yield. Re-evaluate the optimal conditions reported in the literature for your specific synthetic route.
-
Catalyst and Reagent Stoichiometry: The choice and amount of catalyst (e.g., acid or Lewis acid) are often critical.[1][2] Ensure accurate measurement and stoichiometry of all reagents.
-
Work-up and Purification: Product loss during extraction, precipitation, and chromatography is a common issue. Optimize your purification strategy to minimize these losses.
Q3: I am observing the formation of multiple side products. What are the likely culprits?
The formation of side products is a common challenge. The nature of these impurities depends on your specific reaction. Some general possibilities include:
-
Incomplete reaction: Unreacted starting materials will contaminate your product.
-
Over-reaction or degradation: Harsh reaction conditions (e.g., high temperatures or prolonged reaction times) can lead to the decomposition of the desired product.
-
Side reactions of functional groups: Reactive functional groups on your starting materials may undergo unintended transformations.
-
Tautomerization: The final product may exist in different tautomeric forms, which can complicate purification and characterization.[1]
A detailed analysis of your crude reaction mixture by techniques like LC-MS or NMR can help identify the structures of the side products and provide clues to their formation pathways.
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the synthesis of this compound derivatives.
Problem 1: Low Yield in the Final Cyclization Step
The final ring-closing step is often a critical point where yields can be compromised.
Potential Cause 1: Suboptimal Acid Catalyst
The choice and concentration of the acid catalyst are crucial for promoting the intramolecular condensation.
-
Troubleshooting Steps:
-
Screen Different Acids: If using a single acid (e.g., HCl or TFA), consider screening a panel of Brønsted and Lewis acids. A mixture of acids can sometimes be more effective. For instance, a 1:1 (v/v) mixture of acetic acid and hydrochloric acid has been reported to give superior yields in some cases.[1][5]
-
Optimize Catalyst Loading: Systematically vary the concentration of the acid catalyst. Too little may result in an incomplete reaction, while too much can lead to degradation.
-
| Acid Catalyst | Reported Yield | Reference |
| AcOH/HCl (1:1) | High | [1] |
| Ytterbium triflate | 20-92% | [2] |
| TsOH | Inefficient in some cases | [6] |
Potential Cause 2: Inefficient Water Removal
The cyclization reaction often involves the elimination of water. Inefficient removal of water can inhibit the reaction from going to completion due to Le Chatelier's principle.
-
Troubleshooting Steps:
-
Azeotropic Removal: If the reaction solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it is formed.
-
Use of Dehydrating Agents: Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water.
-
Problem 2: Difficulty in Product Purification
The desired product may be difficult to isolate from the reaction mixture due to similar polarities of the product and impurities or poor crystallization.
Potential Cause 1: Tarry Mixture or Polymeric Byproducts
Acid-catalyzed reactions, especially with electron-rich aromatic systems, can sometimes lead to polymerization or charring, particularly at elevated temperatures.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Control Addition of Reagents: Add the acid catalyst or other reactive species slowly to control the reaction exotherm.
-
Optimize Solvent: The choice of solvent can influence the solubility of intermediates and byproducts. Experiment with different solvents to minimize the formation of insoluble tars.
-
Potential Cause 2: Co-elution during Chromatography
The product and a key impurity may have very similar retention factors on silica gel.
-
Troubleshooting Steps:
-
Alternative Stationary Phases: If silica gel chromatography is ineffective, try other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A small change in the solvent polarity or the addition of a modifier (e.g., a few drops of acetic acid or triethylamine) can sometimes significantly improve separation.
-
Recrystallization: If the product is a solid, explore different solvent systems for recrystallization. This can be a highly effective method for removing small amounts of impurities.
-
Section 3: Experimental Protocols and Workflows
Protocol 1: One-Pot Synthesis of a Substituted Pyrrolo[3,4-b]pyridin-5-one Derivative
This protocol is adapted from a reported one-pot synthesis involving the recyclization of a pyranone derivative.[1]
-
Step 1: Enaminone Formation:
-
To a solution of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (1 equivalent) in ethanol, add the desired primary amine (3 equivalents) and acetic acid (3 equivalents).
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
-
Step 2: Cyclization:
-
After cooling the reaction mixture, add a 1:1 (v/v) mixture of acetic acid and concentrated hydrochloric acid.
-
Reflux the mixture for 1 hour.
-
Monitor the formation of the final product by TLC or LC-MS.
-
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into cold water with stirring, which should precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purify the crude product by column chromatography or recrystallization as needed.
-
Workflow for Troubleshooting Low Yields
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Section 4: Mechanistic Insights
Understanding the reaction mechanism can provide valuable insights for troubleshooting and optimization.
Pictet-Spengler Reaction Mechanism
The Pictet-Spengler reaction is a powerful tool for constructing the core of many alkaloids and related heterocycles.[4]
-
Iminium Ion Formation: The reaction begins with the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution.
-
Rearomatization: A final deprotonation step restores the aromaticity of the ring system, yielding the cyclized product.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
References
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. National Institutes of Health. [Link]
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. ResearchGate. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pyrrolo[3,4-b]pyridine Synthesis
Here is the technical support center for the optimization of reaction conditions for pyrrolo[3,4-b]pyridine synthesis.
Welcome to the technical support resource for the synthesis of pyrrolo[3,4-b]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrrolo[3,4-b]pyridine cores are prevalent in a range of biologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction conditions for improved yields, purity, and scalability.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Q1: My reaction yield is critically low, or the reaction is not proceeding at all. What are the primary factors to investigate?
A1: Low to non-existent yield is a frequent starting problem in methods development. The issue can typically be traced back to one of four key areas: reagent quality, catalyst efficacy, solvent choice, or reaction parameters. A systematic approach is essential for diagnosis.
Causality & Recommended Actions:
-
Purity of Starting Materials: Multicomponent reactions (MCRs), a common strategy for this scaffold, are notoriously sensitive to impurities in the starting materials which can halt the reaction cascade.[3]
-
Action: Verify the purity of your aldehydes, amines, β-enamino imides, and active methylene compounds (e.g., malononitrile) using NMR or LC-MS. If necessary, purify starting materials by recrystallization or column chromatography before use.
-
-
Catalyst Selection and Loading: The choice between an acid or base catalyst, and its concentration, is arguably the most critical parameter.
-
Lewis Acid Catalysts: For Ugi-Zhu/aza-Diels-Alder cascade reactions, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) are highly effective in activating imine intermediates for subsequent cycloaddition.[4][5][6]
-
Base Catalysts: For three-component reactions involving β-enamino imides, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) are commonly used to promote condensation and cyclization steps.[7][8][9]
-
Action:
-
-
Solvent Effects: The solvent dictates the solubility of reagents and intermediates, and influences reaction kinetics.
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reactions, while excessive heat can cause degradation of reactants or products.
-
Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Consider the use of microwave irradiation, which has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for many pyrrolo[3,4-b]pyridine syntheses.[5][11][12]
-
Q2: I'm observing a complex mixture of byproducts and impurities. How can I achieve a cleaner reaction profile?
A2: The formation of multiple side products often points to issues with reaction selectivity, stability of intermediates, or degradation.
Causality & Recommended Actions:
-
Side Reactions of Intermediates: In cascade reactions, key intermediates can be prone to decomposition or undesired side reactions if the subsequent step is not kinetically favorable. For example, in the synthesis of 2-phenyl-7-azaindole (a related pyrrolopyridine), dimerization of a lithiated picoline intermediate can compete with the desired reaction.[10]
-
Action: Adjusting the order of reagent addition can be highly effective. Adding a reactive species slowly to the reaction mixture can maintain its low concentration and favor the desired pathway.[10]
-
-
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to the decomposition of the desired product or starting materials.
-
Action: Attempt the reaction at a lower temperature for a longer period. Again, microwave synthesis can often provide the necessary energy for the reaction to proceed quickly without prolonged exposure to high temperatures.[13]
-
-
Atmosphere Control: Some reagents or intermediates may be sensitive to oxygen or atmospheric moisture.
-
Action: If you suspect sensitivity, degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon. Using anhydrous solvents is also critical in many cases.[14]
-
Q3: The reaction is generating a mixture of regioisomers. How can I improve regioselectivity?
A3: Regioisomer formation is a common challenge when using unsymmetrical starting materials, particularly in condensations involving 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[15] The regiochemical outcome is determined by the relative electrophilicity of the carbonyl groups and the nucleophilicity of the attacking species.[15]
Causality & Recommended Actions:
-
Electronic and Steric Effects: The inherent electronic properties of your substrates are the primary drivers. For example, when using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing CF₃ group is significantly more electrophilic and will react preferentially.[15]
-
Action: While difficult to change inherent properties, you can sometimes influence the outcome by modifying substituents on your starting materials to enhance the electronic or steric differences between reactive sites.
-
-
Influence of Catalyst and Solvent: The choice of catalyst and solvent can modulate the reactivity of the functional groups and influence the transition state energies for the formation of different isomers.
-
Action: Systematically screen different catalysts (e.g., various Lewis acids) and solvents of varying polarity. Consult the literature for precedents with similar substrate classes, as the optimal conditions are often system-dependent.[3]
-
Data & Protocols for Success
Table 1: Optimization of a Three-Component Synthesis of Pyrrolo[3,4-b]pyridine
The following table, adapted from literature data, illustrates a typical optimization workflow for the synthesis of derivative 4a from an enamino imide, 4-methylbenzaldehyde, and malononitrile.[9]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%)[9] |
| 1 | DBU (10) | Ethanol | 78 (Reflux) | 2 h | 85 |
| 2 | DBU (5) | Ethanol | 78 (Reflux) | 3 h | 69 |
| 3 | DBU (20) | Ethanol | 78 (Reflux) | 2 h | 86 |
| 4 | DBU (10) | MeOH | 65 (Reflux) | 4 h | 62 |
| 5 | DBU (10) | ACN | 82 (Reflux) | 5 h | 55 |
| 6 | DBU (10) | Toluene | 110 (Reflux) | 6 h | 48 |
| 7 | Et₃N (10) | Ethanol | 78 (Reflux) | 6 h | 45 |
| 8 | Piperidine (10) | Ethanol | 78 (Reflux) | 6 h | 51 |
Experimental Protocol: One-Pot Ugi-Zhu/Aza-Diels-Alder Synthesis of a Pyrrolo[3,4-b]pyridin-5-one
This protocol is a generalized procedure based on methodologies reported for synthesizing polysubstituted pyrrolo[3,4-b]pyridin-5-ones via a microwave-assisted cascade reaction.[4][6]
-
Imine Formation:
-
To a 10 mL microwave reaction vial, add the aldehyde (1.0 mmol, 1.0 equiv.), the primary amine (1.0 mmol, 1.0 equiv.), and anhydrous toluene (1.5 mL).
-
Seal the vial and heat the mixture using microwave irradiation (e.g., 90 °C, 150 W) for 30 minutes to form the Schiff base.
-
-
Ugi-Zhu Reaction:
-
Cool the vial and add the Lewis acid catalyst, such as Ytterbium(III) triflate (0.08 mmol, 0.08 equiv.).
-
Stir for 5 minutes, then add the isocyanide (1.2 mmol, 1.2 equiv.).
-
Reseal the vial and heat again with microwave irradiation (e.g., 110 °C, 150 W) for 30 minutes. This step forms the key 5-aminooxazole intermediate.
-
-
Aza-Diels-Alder Cascade:
-
Cool the vial and add maleic anhydride (1.5 mmol, 1.5 equiv.).
-
Reseal and heat the mixture via microwave irradiation (e.g., 110 °C, 150 W) for another 30 minutes. This initiates the cascade of aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to form the final product.
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure pyrrolo[3,4-b]pyridin-5-one.
-
Visualizing the Chemistry
Diagram 1: General Mechanism for Base-Catalyzed MCR
Caption: A simplified workflow of the base-catalyzed three-component reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of using microwave irradiation for this synthesis? A: The main advantage is a significant reduction in reaction time, often from many hours to just minutes.[11][13] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged heating.
Q: How do I choose between a Lewis acid and a base catalyst? A: The choice is dictated by the reaction mechanism. Ugi-Zhu/aza-Diels-Alder cascade reactions typically require a Lewis acid (like Yb(OTf)₃) to activate the imine intermediate for the initial Ugi-type reaction and subsequent cycloaddition.[4][6] In contrast, multicomponent syntheses involving the condensation of aldehydes with active methylene compounds and β-enamino imides proceed through intermediates that are formed under basic conditions (using DBU, Et₃N, etc.).[7][9]
Q: Are there any environmentally friendly ("green") approaches to synthesizing pyrrolo[3,4-b]pyridines? A: Yes. The use of multicomponent reactions (MCRs) is inherently "greener" than stepwise synthesis due to higher atom economy, reduced solvent waste, and fewer purification steps.[6] Furthermore, some MCRs for related spiro-pyrrolopyridines have been successfully performed in water, which is a cheap, non-toxic, and environmentally benign solvent.[16]
Q: What are the most important analytical techniques for characterizing my final products? A: A combination of techniques is essential for unambiguous structure confirmation.
-
¹H and ¹³C NMR: To determine the chemical structure and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass. These three techniques are considered standard for the full characterization of novel compounds.[5][9]
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2014). ResearchGate. [Link]
-
Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. (2015). RSC Advances. [Link]
-
Synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives via Aza-Diels–Alder reaction. (2014). Tetrahedron. [Link]
-
ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives via Aza-Diels—Alder Reaction: Evaluation of Torsion Effect of Pyrazoylimines. (2014). ResearchGate. [Link]
-
Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. (2017). The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Synthesis of Pyrrolo-Fused Compounds from Nitroarenes. (2010). Synfacts. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2018). Molecules. [Link]
-
N-Heterocyclic Carbene-Catalyzed Atroposelective Synthesis of Pyrrolo[3,4-b]pyridines with Configurationally Stable C–N Axial Chirality. (2022). Organic Letters. [Link]
-
Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. (2012). Molecules. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-Catalyzed Heteroannulation. (2001). The Journal of Organic Chemistry. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
(PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). ResearchGate. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. (2021). ChemistrySelect. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2019). Molecules. [Link]
-
Four-Component Palladium-Catalyzed Synthesis of Pyrroles. (2016). Synfacts. [Link]
-
Pyrrolodiazines. 6. Palladium-Catalyzed Arylation, Heteroarylation, and Amination of 3,4-Dihydropyrrolo[1,2-a]pyrazines. (2002). The Journal of Organic Chemistry. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). MDPI. [Link]
-
Synthesis of New Spiropyrrolo[3,4-b]Pyridine Derivatives Employed Multicomponent Reactions. (2022). Polycyclic Aromatic Compounds. [Link]
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
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- 13. researchgate.net [researchgate.net]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
"overcoming challenges in the synthesis of pyrrolo[3,4-b]pyridin-7-ones"
Welcome to the technical support center for the synthesis of pyrrolo[3,4-b]pyridin-7-ones. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Derivatives of pyrrolo[3,4-b]pyridin-7-one are of significant interest due to their broad-spectrum biological activities, including their role as dipeptidyl peptidase-4 (DPP4) inhibitors and melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of pyrrolo[3,4-b]pyridin-7-ones, particularly when utilizing multi-component strategies such as the Ugi-Zhu reaction followed by a cascade sequence.
Question 1: Why is the yield of my final pyrrolo[3,4-b]pyridin-7-one product consistently low?
Answer:
Low yields in the synthesis of pyrrolo[3,4-b]pyridin-7-ones, especially in one-pot procedures, can stem from several factors throughout the reaction sequence. It is crucial to systematically investigate each stage of the reaction.
Potential Causes and Solutions:
-
Inefficient Formation of the 5-Aminooxazole Intermediate (in Ugi-Zhu based routes): The initial Ugi-Zhu three-component reaction (UZ-3CR) is the foundation of the synthesis. Incomplete conversion at this stage will inevitably lead to lower overall yields.
-
Troubleshooting:
-
Catalyst Choice: The choice of Lewis acid catalyst is critical. While various catalysts can be used, ytterbium (III) triflate (Yb(OTf)₃) has been shown to be effective.[3][4] If you are using a different catalyst, consider screening others like scandium (III) triflate.[5]
-
Reaction Conditions: Ensure strictly anhydrous conditions, as water can interfere with the formation of the initial imine and subsequent steps. The use of microwave irradiation can often reduce reaction times and improve yields by providing uniform heating.[4][6]
-
Reagent Purity: The purity of your aldehyde, amine, and isocyanide starting materials is paramount. Impurities can lead to unwanted side reactions.
-
-
-
Suboptimal Cascade Reaction Conditions: The subsequent cascade, often involving an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, is sensitive to reaction parameters.
-
Troubleshooting:
-
Solvent Effects: Toluene is a commonly used solvent for this sequence.[4] However, solvent screening may be necessary for your specific substrates.
-
Temperature and Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to degradation of intermediates or the final product.[1]
-
-
-
Inefficient Final Cyclization/Aromatization: In some multi-step approaches, the final ring-closing step to form the pyridinone ring can be challenging.
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid for the final cyclization are crucial. One study found that a 1:1 mixture of acetic acid and hydrochloric acid provided the best yield for the transformation of an enaminone intermediate to the pyrrolo[3,4-b]pyridin-5-one.[1][7] Experiment with different organic and inorganic acids if you are experiencing poor conversion.
-
-
Experimental Protocol: Optimization of the Final Cyclization Step
-
Reactant: Start with your purified enaminone intermediate (e.g., compound 7a as described in the literature).[7]
-
Acid Screening: Set up parallel reactions using different acid catalysts. For example:
-
Reaction A: Acetic acid (AcOH)
-
Reaction B: Hydrochloric acid (HCl)
-
Reaction C: Trifluoroacetic acid (TFA)
-
Reaction D: 1:1 (v/v) mixture of AcOH/HCl
-
-
Reaction Conditions: Reflux each reaction mixture for 1 hour.[7]
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the extent of conversion.
-
Work-up and Yield Determination: After the reaction is complete, perform an appropriate work-up and purify the product. Calculate the yield for each condition to identify the optimal acid catalyst.
Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are the likely side products?
Answer:
The formation of multiple products is a common challenge in multi-component reactions. Understanding the potential side reactions can aid in both their prevention and the design of an effective purification strategy.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see your starting materials on the TLC plate.
-
Mitigation: Increase the reaction time or temperature, or re-evaluate your catalyst system.
-
-
Stable Intermediates: The 5-aminooxazole formed during the Ugi-Zhu reaction can sometimes be isolated.[5] Similarly, the intermediate before the final dehydration step may also be present.
-
Mitigation: Ensure the conditions for the cascade reaction are optimal to drive the reaction to completion. This may involve adjusting the temperature or adding a dehydrating agent.
-
-
Side Reactions of the Starting Materials: Aldehydes can undergo self-condensation, and other functional groups on your starting materials may react under the reaction conditions.
-
Mitigation: Carefully select your starting materials to avoid incompatible functional groups. Protection of sensitive functional groups may be necessary.
-
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying pyrrolo[3,4-b]pyridin-7-ones.[8]
-
Solvent System: A gradient of hexanes and ethyl acetate is often effective.[8] For more polar compounds, adding a small amount of methanol or triethylamine (to suppress tailing of basic compounds) may be necessary.
-
-
Preparative TLC: For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative thin-layer chromatography can be a useful alternative.[5]
Workflow for Product Purification
Caption: Purification workflow for pyrrolo[3,4-b]pyridin-7-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrrolo[3,4-b]pyridin-7-ones?
A1: Several synthetic strategies have been developed. One of the most prominent is the one-pot synthesis involving a multicomponent reaction coupled with a cascade sequence.[4] The Ugi-Zhu three-component reaction (UZ-3CR) is frequently employed, which reacts an aldehyde, an amine, and an isocyanide to form a 5-aminooxazole intermediate. This intermediate then undergoes a cascade reaction, often with an anhydride like maleic anhydride, involving an aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to yield the final product.[4][5][9] Other methods include Rhodium(III)-catalyzed cascade oxidative alkenylation/annulation of picolinamides.[10][11]
Reaction Scheme: Ugi-Zhu/Cascade Synthesis
Caption: Overview of the Ugi-Zhu/Cascade reaction pathway.
Q2: How can I confirm the structure of my synthesized pyrrolo[3,4-b]pyridin-7-one?
A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary methods for structural elucidation.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl group of the lactam.
-
Single-Crystal X-ray Crystallography: For definitive structural proof, single-crystal X-ray analysis is the gold standard, when suitable crystals can be obtained.[1]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.
-
Microwave Synthesis: When using a microwave reactor, ensure you are using appropriate sealed reaction vessels designed for this purpose to avoid pressure build-up.[6]
-
Reagents: Handle all chemicals, including solvents, catalysts, and reagents, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Summary
The following table summarizes typical reaction conditions that have been optimized for the synthesis of pyrrolo[3,4-b]pyridin-7-ones via a one-pot Ugi-Zhu/cascade strategy.
| Parameter | Optimized Condition | Rationale | Reference |
| Catalyst | Ytterbium (III) triflate (Yb(OTf)₃) | Effective Lewis acid for the Ugi-Zhu reaction. | [4][9] |
| Solvent | Toluene or Chlorobenzene | Anhydrous, non-protic solvents suitable for the reaction sequence. | [3][4] |
| Heating | Microwave Irradiation (90-150 °C) | Reduces reaction times and can improve yields. | [6] |
| Dienophile | Maleic Anhydride | Common reactant for the aza Diels-Alder step. | [4] |
| Final Cyclization | Acetic Acid/HCl (1:1, v/v) | Found to be optimal for cyclization of an enaminone intermediate. | [1][7] |
References
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals. [Link]
-
Optimization of the reaction conditions towards pyrrolo[3,4-b]pyridin-5-one derivative 1a from 7a. (n.d.). ResearchGate. [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2025). ResearchGate. [Link]
-
Synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-one derivatives via RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides. (2014). Chemical Communications. [Link]
-
Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Retrosynthetic routes to pyrrolo[3,4-b]pyrroles. (n.d.). ResearchGate. [Link]
-
Synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-one derivatives via RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides. (2014). Sci-Hub. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (2025). ResearchGate. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). Molecules. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (2023). MDPI. [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (2018). MDPI. [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (n.d.). MDPI. [Link]
Sources
- 1. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 2. Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of alkylidene pyrrolo[3,4-b]pyridin-7-one derivatives via RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. sci-hub.box [sci-hub.box]
Technical Support Center: Purification of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Welcome to the technical support center for the purification of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction
The this compound core is a significant scaffold in medicinal chemistry.[1][2] Successful synthesis is only half the battle; obtaining the target compound in high purity is critical for accurate biological evaluation and further development. This guide provides practical, field-proven insights into the nuances of purifying these aza-lactam structures, focusing on the most common and effective techniques: column chromatography and recrystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading on silica gel during column chromatography. What is happening and what can I do?
A1: This is a common issue with certain heterocyclic compounds, particularly those with sensitive functional groups or a basic character.[3] The acidic nature of standard silica gel can catalyze the degradation of your compound. The lactam ring in the pyrrolopyridinone core, while generally stable, can be susceptible to hydrolysis under certain conditions.[4][5][6]
-
Causality: The silica surface possesses acidic silanol groups (Si-OH) which can interact with your compound, potentially leading to decomposition.
-
Troubleshooting:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites by treating the silica gel with a base. A common method is to use a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in methanol during slurry preparation and elution.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative for basic compounds.[3] Reversed-phase chromatography (C18) is another option if your compound has sufficient polarity.[3]
-
2D TLC Analysis: To confirm silica-induced degradation, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is not stable on the stationary phase.[7]
-
Q2: I'm struggling to find a suitable solvent system for the recrystallization of my pyrrolopyridinone derivative. What is a systematic approach to solvent selection?
A2: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8][9]
-
Systematic Approach:
-
Solubility Testing: Start with small-scale solubility tests in a variety of solvents with differing polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes).
-
Single Solvent: The ideal single solvent will dissolve your compound when heated but will result in crystal formation upon cooling.[10]
-
Solvent-Antisolvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective.[10][11] Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q3: My purified this compound derivative has a broad melting point range. Does this always indicate impurities?
A3: A broad melting point range is a strong indicator of impurity. A pure crystalline solid will typically have a sharp melting point range of 1-2°C. However, it's also possible that your compound is exhibiting polymorphism, where it can exist in different crystalline forms with different melting points. It is also important to be aware that the recrystallization process itself can sometimes lead to the formation of solvatomorphs, which may have different physical properties and even toxicity.[12]
-
Verification of Purity: Use an orthogonal analytical method like HPLC, LC-MS, or NMR to confirm the purity of your compound.[13]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can help to identify different polymorphs.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor Separation/Overlapping Peaks | Inappropriate solvent system. | Systematically test solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on a column.[14] If you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol for a different selectivity.[3] |
| Column overloading. | The amount of crude material should be about 1-5% of the mass of the stationary phase.[3] | |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Compound Streaking on TLC/Column | Compound is interacting too strongly with the acidic silica gel (common for basic heterocycles). | Add a small amount of triethylamine (0.1-1%) or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[3] |
| Compound Won't Elute from the Column | Compound is too polar for the current solvent system. | Gradually increase the polarity of the mobile phase. If using ethyl acetate/hexane, increase the percentage of ethyl acetate. If necessary, switch to a more polar system like dichloromethane/methanol.[7] |
| Compound has decomposed on the column. | Test for stability on silica using 2D TLC.[7] If unstable, consider alternative purification methods like recrystallization or using a different stationary phase. | |
| No Compound Detected in Fractions | Compound is very dilute. | Concentrate a few fractions where you expect your compound to be and re-analyze by TLC. |
| Compound eluted in the solvent front. | Always collect the first few fractions and analyze them by TLC. |
Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Oiling Out (Compound separates as a liquid instead of crystals) | Solution is supersaturated or cooled too quickly. | Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. |
| The solution is not sufficiently supersaturated. | Try placing the flask in an ice bath to further decrease the solubility. If that fails, consider adding an anti-solvent. | |
| Low Recovery of Product | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve your compound.[10] |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask. Add a slight excess of hot solvent before filtering to ensure the compound stays in solution. | |
| The compound has significant solubility even in the cold solvent. | Cool the solution in an ice bath or refrigerator to maximize crystal formation.[10] | |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with your product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb your product, so use it sparingly. |
Experimental Workflows and Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation of your target compound from impurities and gives an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent for gradient elution).
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube and add a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[9]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for column chromatography.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
- Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - MDPI. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [Link]
-
Recrystallization - YouTube. [Link]
- Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chrom
-
Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed. [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. [Link]
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. [Link]
-
Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors † - ResearchGate. [Link]
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - MDPI. [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - MDPI. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
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- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX [mdpi.com]
- 12. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. amecj.com [amecj.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Multi-Component Reactions for Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for multi-component reactions (MCRs) in heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and overcome common experimental hurdles. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. MCRs are powerful tools for generating molecular diversity and complexity in a single step, but their one-pot nature can sometimes lead to challenges in optimization and troubleshooting.[1][2] This guide is structured to address these challenges in a practical, question-and-answer format.
General Troubleshooting Framework
Before diving into specific issues, it's crucial to adopt a systematic approach to troubleshooting. Many factors can influence the outcome of an MCR, including reaction conditions, reagent purity, and the choice of catalyst and solvent.[3][4] A logical, step-by-step investigation is often the most effective way to identify and resolve issues.[3]
Core Principles of MCR Troubleshooting
-
Sequential Optimization: When troubleshooting, vary one parameter at a time to understand its specific effect on the reaction.
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reaction progress, identify byproducts, and check for product degradation over time.[3][5]
-
Purity is Paramount: The purity of starting materials and solvents can significantly impact reaction outcomes. Impurities can act as catalysts or inhibitors, leading to unexpected side reactions.[3][6]
Here is a general workflow to guide your troubleshooting efforts:
Caption: A general workflow for troubleshooting multi-component reactions.
Frequently Asked Questions (FAQs)
This section addresses specific problems frequently encountered during the synthesis of heterocyclic compounds via MCRs.
Low Yield and Incomplete Conversion
Q1: My reaction is giving a very low yield of the desired heterocyclic product. What are the most likely causes and how can I improve it?
A1: Low yields are a common frustration in MCRs and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[3]
-
Causality: MCRs often involve a series of equilibrium steps. Suboptimal conditions may not favor the forward reaction or could lead to the decomposition of intermediates or the final product.
-
Solution: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitoring the reaction by TLC or LC-MS can help determine the optimal endpoint.[5]
-
-
Catalyst Inefficiency: The choice and activity of the catalyst are paramount.
-
Causality: Many MCRs require a catalyst to facilitate key bond-forming steps. An inactive or inappropriate catalyst will result in low conversion.[6] For example, in the Biginelli reaction, the absence of a suitable acid catalyst often leads to poor yields.[7]
-
Solution: Ensure your catalyst is active. Reusable catalysts may require regeneration.[5] Screen different types of catalysts (e.g., Brønsted vs. Lewis acids) and optimize the catalyst loading.[7] Transition metals like copper and silver have also been shown to be effective catalysts in many MCRs for heterocyclic synthesis.[8][9]
-
-
Solvent Effects: The solvent plays a crucial role in solubility, reaction rate, and even the reaction pathway.
-
Causality: The polarity of the solvent can influence the stability of intermediates and transition states. Poor solubility of one or more reactants can also hinder the reaction.[6]
-
Solution: Experiment with a variety of solvents with different polarities. In some cases, solvent-free conditions or the use of green solvents like water or ionic liquids can lead to significant improvements.[10][11]
-
-
Atmospheric Sensitivity: Some reactions are sensitive to moisture and oxygen.
-
Causality: Water can hydrolyze sensitive functional groups or intermediates, while oxygen can lead to oxidative side reactions.
-
Solution: If your reactants or intermediates are known to be air- or moisture-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and dry solvents.[3]
-
Side Product Formation and Selectivity Issues
Q2: I am observing a major byproduct in my reaction, which is complicating purification and reducing my yield. How can I identify and suppress this side reaction?
A2: The formation of byproducts is a key challenge in MCRs due to the potential for multiple competing reaction pathways.[4] Identifying the byproduct is the first crucial step.
-
Byproduct Identification: Use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to elucidate the structure of the unwanted side product.
-
Common Competing Reactions:
-
Hantzsch vs. Biginelli Pathway: A classic example is the competition between the Biginelli reaction to form dihydropyrimidinones and the Hantzsch reaction to form dihydropyridines, especially when urea is used as a reactant.[5][12]
-
Causality: At higher temperatures, urea can decompose to ammonia, which can then participate in the Hantzsch pathway with two equivalents of the β-ketoester and the aldehyde.[5]
-
Solution: Lowering the reaction temperature can significantly favor the Biginelli pathway. The choice of catalyst can also influence the selectivity.[5]
-
-
Passerini vs. Ugi Reaction: In isocyanide-based MCRs, if a primary or secondary amine is present, the Ugi four-component reaction may compete with the Passerini three-component reaction.[13]
-
Causality: The amine can react with the aldehyde to form an imine, which is a key intermediate in the Ugi pathway.
-
Solution: Carefully control the stoichiometry of the reactants. If the Passerini product is desired, ensure the absence of amines.
-
-
The following diagram illustrates the decision-making process when dealing with side product formation:
Caption: A workflow for addressing side product formation in MCRs.
Purification Challenges
Q3: My crude product is a complex mixture that is difficult to purify by column chromatography. Are there strategies to simplify the purification process?
A3: Purification is a common bottleneck in MCRs. The goal is to design the reaction in a way that simplifies the final work-up and purification.
-
"Catch and Release" Strategies: If the desired product has a specific functional group, consider using a resin-bound scavenger to remove unreacted starting materials or byproducts.
-
Crystallization/Precipitation: Carefully choose the reaction solvent and conditions to favor the precipitation of the desired product from the reaction mixture upon completion. This can significantly simplify purification.[6]
-
Solvent Extraction: A well-designed liquid-liquid extraction sequence can often remove a significant portion of impurities before chromatography.
-
Heterogeneous Catalysis: Using a solid-supported or heterogeneous catalyst can simplify the work-up, as the catalyst can be easily removed by filtration.[14][15] This also aligns with green chemistry principles by allowing for catalyst recycling.[14][15]
Experimental Protocols & Data
This section provides a detailed protocol for a common MCR, the Biginelli reaction, and a table summarizing the influence of various parameters on MCR outcomes.
General Protocol for a Catalyzed Biginelli Reaction
This protocol provides a starting point for the synthesis of dihydropyrimidinones (DHPMs). Optimization will likely be required for specific substrates.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).[6]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 2-3 mL per mmol of aldehyde) followed by the catalyst (e.g., 10 mol% of a Lewis or Brønsted acid).[6]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Influence of Reaction Parameters on MCR Outcomes
| Parameter | Potential Impact on Yield | Potential Impact on Selectivity | Troubleshooting Considerations |
| Temperature | Can increase reaction rate, but also product decomposition.[6] | Can shift the equilibrium between competing pathways (e.g., Biginelli vs. Hantzsch).[5] | Screen a range of temperatures; lower temperatures may favor the desired product. |
| Catalyst | Crucial for reaction efficiency; type and loading are key.[7] | Can direct the reaction towards a specific pathway.[5] | Screen various Lewis and Brønsted acids; check for catalyst deactivation. |
| Solvent | Affects solubility and reaction rate.[6] | Can influence the stability of intermediates and transition states. | Test solvents with varying polarities; consider solvent-free conditions. |
| Reactant Purity | Impurities can inhibit the reaction or cause side reactions.[3] | N/A | Use high-purity starting materials; purify if necessary. |
| Stoichiometry | An excess of one reactant can push the equilibrium or lead to side reactions. | Can be critical in preventing unwanted pathways. | Optimize the molar ratios of the reactants. |
| Order of Addition | Can influence which intermediates are formed first. | Can be used to favor the formation of the desired product. | In some cases, adding a particular reactant last can be beneficial.[5] |
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
- BenchChem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Fairoosa, J., et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Advances.
- Nia, H., et al. (2022). Ag-Catalyzed Multicomponent Synthesis of Heterocyclic Compounds: A Review. Current Organic Synthesis, 19(4).
- Bosica, G., & Abdilla, R. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions.
- Sharma, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1825–1881.
- Bosica, G., & Abdilla, R. (2022). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI.
- Dömling, A. (2019). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 24(5), 879.
- Al-Mulla, A. (2017). Multicomponent reactions: An efficient and facile alternative route in the chemical synthesis of organic-based molecules. Beilstein Journal of Organic Chemistry, 13, 234-257.
- Green Synthesis of Heterocycles Via MCRs. (n.d.).
- Shaw, R., et al. (2021). Multi-component Reactions for the Synthesis of Biologically Relevant Molecules Under Environmentally Benign Conditions. Current Organic Chemistry, 25(20), 2331-2377.
- Synthesis of Heterocyclic Compounds Using MCRs. (n.d.).
- El Kaim, L., & Grimaud, L. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(39), 12896–12911.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- El-Sayed, N. N. E., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(20), 12517-12534.
- Javahershenas, R., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17144-17167.
- Voskressensky, L. G. (2011). Multi-Component Reactions in Heterocyclic Chemistry.
- Special Issue: Multicomponent Reactions in Organic Synthesis. (n.d.). MDPI.
- Lavilla, R., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 843.
- Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 113(10), 7557–7595.
- Sharma, A., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1825–1881.
- Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
- Cilibrizzi, A., et al. (2018). Mechanism of Biginelli vs. Hantzsch competition.
- Mohlala, P. T., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11.
- Borse, A. U., et al. (2023).
- Wang, Q., & Zhu, J. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research, 51(6), 1480–1492.
- Chapman, P., & Schaefer, K. (2023).
- Scribd. (n.d.). Biginelli, Passerini, and Ugi Reactions Explained.
- Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab.
- Techniques de l'Ingénieur. (2010).
- Greve, C., et al. (2021). Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. Journal of Flow Chemistry, 11(3), 233-242.
Sources
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- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
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- 8. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10472H [pubs.rsc.org]
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Technical Support Center: Enhancing the Metabolic Stability of Pyrrolo[3,4-b]pyridin-7(6H)-one Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when enhancing the metabolic stability of these promising antagonists. The information herein is designed to be a practical resource, blending established scientific principles with field-proven insights to accelerate your discovery programs.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the metabolic liabilities of pyrrolo[3,4-b]pyridin-7(6H)-one antagonists.
Q1: What are the primary metabolic liabilities associated with the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold?
A1: The pyrrolo[3,4-b]pyridin-7(6H)-one core, being a nitrogen-containing heterocyclic structure, presents several potential sites for metabolic transformation. The primary liabilities are typically mediated by cytochrome P450 (CYP) enzymes in the liver.[1] Key metabolic pathways to consider include:
-
Oxidation of the Pyrrole Ring: The pyrrole moiety is often susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[2] This can lead to the formation of hydroxylated metabolites, which may be further oxidized or undergo conjugation.
-
Oxidation of the Pyridine Ring: Aromatic hydroxylation of the pyridine ring is another common metabolic route.[2] The position of hydroxylation is influenced by the electronic properties of existing substituents.
-
N-Dealkylation: If the nitrogen atom of the pyrrole ring is substituted with an alkyl group, N-dealkylation can be a significant clearance pathway.
-
Metabolism of Substituents: Substituents attached to the core scaffold are often major sites of metabolism. For example, aryl, benzyl, or arylthio groups at various positions can undergo hydroxylation, oxidation, or cleavage.[3]
Q2: What are the essential first steps to assess the metabolic stability of my novel pyrrolo[3,4-b]pyridin-7(6H)-one antagonist?
A2: A tiered approach is recommended. Start with simple, high-throughput in vitro assays and progress to more complex studies as your compound advances.
-
In Vitro Metabolic Stability Assay with Liver Microsomes: This is the foundational experiment to determine a compound's intrinsic clearance.[4] It assesses the susceptibility of your compound to metabolism by Phase I enzymes, primarily CYPs.[1] The output is typically expressed as half-life (t½) and intrinsic clearance (Clint).[5]
-
Metabolite Identification (MetID) Studies: If the microsomal stability assay indicates high clearance, the next critical step is to identify the "soft spots" on your molecule.[6] This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the major metabolites formed.[7][8]
-
Hepatocyte Stability Assays: While microsomes are excellent for assessing Phase I metabolism, hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic clearance, including conjugation reactions like glucuronidation.[9][10]
Q3: My compound is highly potent but has poor metabolic stability. What are the general strategies to improve it?
A3: Improving metabolic stability is a core tenet of medicinal chemistry and involves iterative structural modifications.[11] Common strategies include:
-
Blocking Metabolically Labile Sites: Once a "soft spot" is identified, you can block metabolism at that position. A common tactic is the introduction of a fluorine atom or a methyl group.[6][12]
-
Bioisosteric Replacement: Replace a metabolically unstable group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[13][14] For example, replacing a labile ester with a more stable amide.[6]
-
Reducing Lipophilicity: Generally, more lipophilic compounds are better substrates for metabolic enzymes. Reducing the lipophilicity (logP) of your compound can decrease its metabolic rate.[6][15]
-
Conformational Constraint: Locking the molecule into a specific conformation can sometimes orient the metabolically labile group away from the active site of the metabolizing enzyme.[6]
-
Scaffold Hopping: In some cases, it may be necessary to replace the entire pyrrolo[3,4-b]pyridin-7(6H)-one core with a different heterocyclic system that possesses better metabolic properties while maintaining the key pharmacophoric elements.[16]
II. Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for specific experimental issues.
Scenario 1: High Clearance in Liver Microsome Assay
Q: My pyrrolo[3,4-b]pyridin-7(6H)-one antagonist shows a very short half-life (<10 minutes) in human liver microsomes. What are the likely metabolic pathways responsible, and how can I definitively identify them?
A: A short half-life in a microsomal stability assay strongly suggests rapid metabolism by CYP enzymes.[1] The pyrrole and pyridine rings, along with any lipophilic substituents, are the most probable sites of oxidation.
Troubleshooting Workflow:
-
Confirm CYP-Mediated Metabolism: Run the microsomal stability assay with and without the necessary cofactor, NADPH.[1] If the compound is stable in the absence of NADPH, it confirms that CYP enzymes are responsible for the clearance.
-
Metabolite Identification (MetID): This is the most critical step. Incubate your compound with human liver microsomes and analyze the resulting mixture by high-resolution LC-MS/MS.[7][8]
-
Look for specific mass shifts:
-
+16 Da: Indicates the addition of an oxygen atom (hydroxylation or N-oxidation).
-
-Alkyl group mass: Indicates N-dealkylation.
-
+176 Da: Suggests glucuronidation (more common in hepatocyte assays but can occur in microsomes if supplemented with UDPGA).[1]
-
-
-
Reaction Phenotyping: To identify which specific CYP isoforms are responsible (e.g., CYP3A4, CYP2D6), you can use:
-
Recombinant human CYP enzymes: Incubate your compound with individual recombinant CYPs to see which ones metabolize it.
-
CYP-specific chemical inhibitors: Include known inhibitors for major CYP isoforms in your microsomal incubation to see which inhibitor prevents the metabolism of your compound.
-
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., from XenoTech) on ice.[5]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[5]
-
Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).[17]
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[17]
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and your test compound (final concentration 1 µM).[4]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[4]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Monitor the disappearance of the parent compound over time.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration).
-
Data Presentation: Example Microsomal Stability Data
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| Parent Compound | 8 | 86.6 |
| Analog 1 (Fluorinated) | 35 | 19.8 |
| Analog 2 (Bioisostere) | >60 | <11.5 |
| Positive Control (Verapamil) | 12 | 57.8 |
Visualization: Decision Tree for High Microsomal Clearance
Caption: Troubleshooting workflow for high microsomal clearance.
Scenario 2: Identifying the Specific Site of Metabolism
Q: My MetID study shows a +16 Da metabolite as the major product, indicating hydroxylation. How do I determine if this is occurring on the pyrrole ring, the pyridine ring, or a substituent?
A: Differentiating between regioisomers of a hydroxylated metabolite requires careful analysis of the MS/MS fragmentation patterns and may necessitate further experimentation.
Troubleshooting Steps:
-
Detailed MS/MS Fragmentation Analysis:
-
Compare the fragmentation pattern of the parent compound with that of the +16 Da metabolite.
-
Fragments that retain the +16 Da mass shift will contain the site of hydroxylation.
-
By piecing together the fragmentation puzzle, you can often pinpoint the location of the modification. This has become a dominant tool in drug metabolism studies.[7]
-
-
Synthesis of Authentic Standards: The most definitive method is to synthesize the potential hydroxylated isomers (e.g., hydroxylation at each possible position on the pyridine ring). Then, compare the retention times and fragmentation patterns of these authentic standards with the metabolite formed in the microsomal incubation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If you can isolate a sufficient quantity of the metabolite, NMR spectroscopy can provide an unambiguous structural determination. This is often challenging due to the small amounts of metabolite produced.
-
Use of Deuterated Analogs: Synthesize analogs of your compound where specific positions are labeled with deuterium. If the deuterium is lost during metabolism, it indicates that the site of metabolism was at that position. Conversely, if a +15 Da metabolite is formed (addition of O, loss of D), it also points to that site.
Visualization: General Metabolic Pathways of the Pyrrolo[3,4-b]pyridin-7(6H)-one Scaffold
Caption: Overview of potential metabolic pathways.
Scenario 3: Implementing Structural Modifications
Q: I've identified an electron-rich phenyl substituent as the primary site of metabolism. What are the best strategies to modify this group to improve stability?
A: Modifying a metabolically labile aromatic ring is a common challenge. The goal is to reduce its susceptibility to oxidation without losing potency.
Recommended Strategies:
-
Introduce Electron-Withdrawing Groups: Deactivating the aromatic ring towards oxidation can be achieved by adding strongly electron-withdrawing groups such as -CF₃, -SO₂NH₂, or -CN.[6]
-
Strategic Fluorination: Placing a fluorine atom directly on the site of metabolism can effectively block it. Even placing fluorine at a distal position can alter the electronic properties of the ring and reduce metabolism.[18]
-
Replace with a Heterocycle (Scaffold Hopping): Replacing the phenyl ring with a more electron-deficient heterocycle, such as a pyridine or pyrimidine, is a very effective strategy to increase metabolic stability.[16] This approach can significantly alter the electronic properties of the ring system, making it less prone to CYP-mediated oxidation.[16]
Table: Comparison of Phenyl Ring Modifications
| Modification Strategy | Rationale | Potential Advantages | Potential Disadvantages |
| Add -CF₃ group | Deactivates the ring electronically. | Significant increase in stability. | Can increase lipophilicity; may impact potency. |
| Add -F atom | Blocks the site of metabolism. | Often well-tolerated; minimal steric impact. | May not be sufficient if multiple sites are labile. |
| Replace with Pyridine | Introduces a nitrogen atom, making the ring more electron-deficient.[16] | Often improves stability and can introduce beneficial interactions. | Can introduce basicity, affecting physicochemical properties. |
| Replace with Pyrimidine | Further increases the electron-deficient character of the ring.[16] | Generally leads to a dramatic increase in metabolic stability.[16] | May significantly alter geometry and binding affinity. |
III. References
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Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(1), 22-45. [Link]
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Wan, Z. K., et al. (2010). Design and synthesis of potent and selective 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(3), 1013-1016.
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Ma, Y., & Li, T. (2021). Applications of Liquid Chromatography-Mass Spectrometry in Drug Metabolite Identification. Chinese Journal of Chemistry, 39(8), 2275-2286. [Link]
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Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlations and associated sources of variability. Drug Metabolism and Disposition, 27(11), 1350-1359.
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Coe, S. (2021). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
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Kumar, G. N., & Surapaneni, S. (2001). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Medicinal Research Reviews, 21(4), 307-328.
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Clarke, N. J., & Rindgen, D. (2001). Mass-spectrometric-based strategies for the identification of drug metabolites. Mass Spectrometry Reviews, 20(2), 77-87.
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Ricci, F., & Pennington, L. D. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(23), 3003-3019. [Link]
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Wilkinson, C. F., & Hetnarski, K. (1974). Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. Drug Metabolism and Disposition, 2(4), 318-323. [Link]
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Singh, R., et al. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.
-
Zhang, D., et al. (2012). Metabolite identification by mass spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 1(1), 1-13.
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Sun, H., & Chen, S. (2011). LC-MS-based metabolomics in drug metabolism. Bioanalysis, 3(21), 2449-2462. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]
-
Lim, C. J., et al. (2013). Synthesis and SAR study of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Bioorganic & Medicinal Chemistry Letters, 23(6), 1736-1739. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
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protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1113, 63-75. [Link]
-
St-Gelais, A. T., & Hughes, T. (2022). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
-
Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Fiveable. (n.d.). Bioisosterism. Medicinal Chemistry Class Notes.
-
Davydov, D. R., et al. (2016). N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. Journal of the American Chemical Society, 138(12), 4162-4165. [Link]
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Sohl, C. D., et al. (2008). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. Journal of Biological Chemistry, 283(49), 34091-34100. [Link]
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Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Singh, S. S., & Sahu, V. K. (2022). Enhancement of metabolic stability with structural modifications. Drug Development Research, 83(6), 1259-1279. [Link]
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Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.
-
Dalvie, D. K., et al. (2012). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 55(17), 7847-7857. [Link]
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Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry, 55(11), 4877-4895.
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Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of medicinal chemistry, 55(11), 4877-4895. [Link]
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Prachayasittikul, V., et al. (2013). Structural modifications of drug candidates: how useful are they in improving metabolic stability of new drugs? Part I. Expert Opinion on Drug Metabolism & Toxicology, 9(5), 579-593.
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Jia, L., & Liu, X. (2007). Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids. Chemical Research in Toxicology, 20(4), 591-596. [Link]
-
Rivera-Islas, J., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. [Link]
-
Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Idborg, H., & Pawelzik, S. C. (2022). Prostaglandin D2 and its metabolites-A review of analytical methods and biological activities. Prostaglandins & Other Lipid Mediators, 163, 106675. [Link]
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Technical Support Center: Scale-Up Synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Welcome to the comprehensive technical support guide for the scale-up synthesis of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Overview of Synthetic Strategies
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] Consequently, numerous synthetic routes have been developed. For the purpose of scale-up, the most common and robust methods generally fall into two categories:
-
Classical Cyclization: This approach often starts from readily available precursors like 2,3-pyridinedicarboxylic acid and involves a cyclization reaction with an ammonia source.[3]
-
Multicomponent Reactions (MCRs): More modern approaches, such as the Ugi-Zhu reaction, offer a convergent and efficient one-pot synthesis of highly substituted pyrrolo[3,4-b]pyridin-5-ones.[4][5][6][7][8][9] These often involve a cascade of reactions, including aza Diels-Alder cycloadditions.[5][7][8]
While MCRs offer elegance and diversity, classical cyclization methods are often preferred for the synthesis of the unsubstituted core on a larger scale due to simpler starting materials and reaction conditions. This guide will focus primarily on the challenges associated with the scale-up of the classical approach, while also addressing issues relevant to MCRs where applicable.
Visualizing the Core Synthetic Pathway
Caption: A simplified workflow for the classical synthesis of the pyrrolopyridinone core.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific problems that may arise during the scale-up of the this compound synthesis.
Question 1: My reaction yield has significantly dropped after moving from a 1L flask to a 20L reactor. What are the likely causes and how can I fix it?
Answer: A drop in yield upon scale-up is a common and multifaceted problem.[10][11] Here’s a systematic approach to diagnosing and resolving the issue:
-
Inadequate Heat Transfer:
-
Causality: Larger reaction volumes have a lower surface-area-to-volume ratio, making it harder to achieve and maintain uniform heating.[10] The reported synthesis often requires temperatures around 140°C.[3] In a large reactor, "cold spots" can develop, slowing down the reaction rate in those areas and leading to incomplete conversion.
-
Solution:
-
Reactor Choice: Ensure you are using a jacketed reactor with a suitable heat transfer fluid.
-
Stirring Efficiency: Increase the stirring rate and ensure the impeller design is appropriate for the reactor geometry to improve heat distribution. A pitched-blade turbine or anchor stirrer is often more effective than a simple overhead stirrer in larger vessels.
-
Temperature Monitoring: Use multiple temperature probes to map the thermal profile of the reactor and identify any gradients.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: What appears as a homogenous solution in a small flask can have significant concentration gradients in a large reactor.[10] This is especially true when adding reagents. In this synthesis, ensuring the ammonia is well-dispersed is critical for the reaction to proceed uniformly.
-
Solution:
-
Controlled Addition: Instead of adding all reagents at once, consider a controlled subsurface addition of the aqueous ammonia to the heated solution of the diacid.
-
Baffling: If your reactor design allows, use baffles to improve turbulence and prevent vortexing, which can impair mixing.
-
-
-
Changes in Impurity Profile:
-
Causality: Minor side reactions that were negligible at a small scale can become significant upon scale-up, consuming starting material and reducing the yield of the desired product.[10]
-
Solution:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, TLC) to monitor the consumption of starting material and the formation of impurities throughout the reaction.
-
Re-optimization: You may need to slightly adjust the reaction temperature or time based on your IPC results to find the optimal balance between reaction completion and impurity formation at the new scale.
-
-
Question 2: During the work-up, the product is precipitating as a fine, difficult-to-filter solid. How can I improve the physical properties of the precipitate?
Answer: The physical form of the product is critical for efficient isolation on a larger scale. A fine precipitate can clog filters and lead to product loss.
-
Control of Precipitation Rate:
-
Causality: Rapidly crashing out the product by adding the hot reaction mixture to a large volume of cold water, as is common in lab procedures, can lead to the formation of very small crystals or an amorphous solid.[3]
-
Solution:
-
Slower Cooling/Quenching: Instead of adding the reaction mixture to cold water, try cooling the reaction mixture to an intermediate temperature (e.g., 60-80°C) before slowly adding it to the quench water. Alternatively, add the quench water slowly to the reaction mixture while maintaining good agitation.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can sometimes promote the growth of larger crystals.
-
Seeding: If you have a small amount of previously isolated, crystalline material, "seeding" the solution just as it becomes supersaturated can encourage the growth of larger, more uniform crystals.
-
-
-
pH Adjustment:
-
Causality: The pH of the solution during precipitation can influence the particle size and morphology.
-
Solution: Monitor and adjust the pH of the aqueous slurry after precipitation. A slight adjustment might favor the agglomeration of particles.
-
Question 3: I'm observing a dark brown coloration in my reaction mixture, and the final product is an off-white or grey powder instead of the expected color. What's causing this, and is it a problem?
Answer: The formation of a dark brown color during the reaction of 2,3-pyridinedicarboxylic acid with ammonia at high temperatures is reported in the literature.[3] However, the intensity of this color can be indicative of impurity formation.
-
Potential Causes:
-
Thermal Decomposition: Prolonged heating at 140°C can lead to the formation of polymeric or tar-like impurities, especially if there are localized hot spots in the reactor.
-
Oxygen Sensitivity: While not explicitly reported for this reaction, many organic reactions at high temperatures are sensitive to oxygen. The presence of air in the reactor headspace could contribute to the formation of colored byproducts.
-
-
Troubleshooting and Mitigation:
-
Reaction Time: Strictly adhere to the optimized reaction time. Over-heating the reaction can exacerbate the formation of colored impurities. Use IPCs to determine when the reaction is complete.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. This is a common practice in scale-up to ensure batch-to-batch consistency.[12]
-
Purification: The "grey powdery product" is mentioned in some procedures, suggesting that the color may not be entirely avoidable.[3] If the purity of the product meets specifications, the color may be acceptable. If not, consider a re-crystallization step or treatment with activated carbon to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: Is the reaction exothermic? What safety precautions should I take during scale-up?
A1: While the initial acid-base reaction between 2,3-pyridinedicarboxylic acid and ammonia is exothermic, the subsequent thermal cyclization requires significant heat input. However, on a large scale, all "pot-in-pot" additions should be treated with caution.[12] It is crucial to perform a reaction calorimetry study before scaling up to understand the thermal profile of the reaction. This will inform the required heating and cooling capacity of your reactor and allow for the development of a safe addition protocol.
Q2: What are the critical process parameters (CPPs) I should monitor for this synthesis?
A2: Based on the chemistry, the following parameters are critical to control:
| Parameter | Typical Range | Justification |
|---|---|---|
| Temperature | 135-145°C | Directly impacts reaction rate and impurity formation. |
| Reaction Time | 4-8 hours | Insufficient time leads to incomplete conversion; excessive time can cause degradation. |
| Stirring Rate | Vessel Dependent | Crucial for homogenous heat and mass transfer. |
| Rate of Quench | Process Dependent | Affects particle size and filterability of the product. |
Q3: Can I use a different solvent for this reaction?
A3: The use of concentrated aqueous ammonia often serves as both the reagent and the solvent.[3] While other high-boiling point solvents could be used, this would add complexity to the process, including solvent recovery and disposal. For scale-up, sticking to the established solvent system is often the most cost-effective and straightforward approach unless significant process improvements can be demonstrated. For MCRs leading to substituted analogs, solvents like toluene are common.[4][6]
Q4: How do I handle the purification of the final product on a large scale?
A4: The primary purification method described is precipitation followed by filtration.[3] On a large scale, this will involve:
-
Filtration: Using a Nutsche filter-dryer is an efficient way to filter, wash, and dry the product in a single, contained unit.
-
Washing: The filter cake should be washed with cold water to remove any residual salts or water-soluble impurities. The efficiency of the wash can be confirmed by analyzing the mother liquor.
-
Drying: Drying under vacuum at a controlled temperature (e.g., 60°C) is a standard procedure.[3] Ensure the product is completely dry to avoid issues with residual moisture in downstream applications.
Q5: What are the key differences in scaling up a multicomponent reaction (MCR) for a substituted pyrrolopyridinone compared to the classical synthesis?
A5: MCRs, such as the Ugi-Zhu reaction, present a different set of scale-up challenges:
-
Stoichiometry Control: MCRs involve the precise addition of three or more components. Any deviation in stoichiometry can lead to a complex mixture of byproducts. Automated dosing systems are highly recommended for scale-up.
-
Catalyst Sensitivity: Many MCRs use catalysts like ytterbium triflate.[6] The activity of these catalysts can be sensitive to impurities in the starting materials and solvents. Sourcing high-purity, consistent raw materials is critical.
-
Complex Intermediates: MCRs often proceed through a series of reactive intermediates.[8] Understanding the stability of these intermediates is key to avoiding decomposition and ensuring a consistent product profile.
Caption: Key areas of consideration when scaling up chemical synthesis.
References
-
Goto, T., et al. Synthesis of 7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. Reaction of 7-Hydroxy Derivatives with Nucleophiles. Chemical and Pharmaceutical Bulletin. Available from: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. Available from: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. Available from: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. Available from: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available from: [Link]
-
5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. PubChem. Available from: [Link]
-
Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][5][13]triazole derivatives as necroptosis inhibitors. PMC - PubMed Central. Available from: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available from: [Link]
-
Synthesis of 5 H -Pyrrolo[3,4- b ]Pyridin-5-Ones via a Cerium Chloride Catalyzed Multicomponent Cascade Process: A One-Pot Approach Incorporating Ugi-Zhu 3CR, Aza Diels–Alder, N -Acylation, and Aromatization Reactions. ResearchGate. Available from: [Link]
-
Challenges of scaling up production from grams to kilos. Chemtek Scientific. Available from: [Link]
-
Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... ResearchGate. Available from: [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. PMC - NIH. Available from: [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. Available from: [Link]
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. Available from: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC - PubMed Central. Available from: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. NIH. Available from: [Link]
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Technical Support Center: Addressing Poor Solubility of Novel Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with novel pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often significant challenge of poor aqueous solubility inherent to this class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your experimental decisions.
Introduction: The Solubility Challenge with Pyrrolo[3,4-b]pyridin-7(6H)-ones
The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold is a promising heterocyclic structure in medicinal chemistry. However, its relatively planar and rigid nature, coupled with potential lipophilic substitutions, frequently leads to poor aqueous solubility. This presents a major hurdle for preclinical development, affecting everything from in vitro assay reliability to in vivo bioavailability. This guide is structured to walk you through a systematic approach to diagnosing and solving these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and provides immediate, actionable advice for researchers encountering solubility problems.
Q1: My pyrrolo[3,4-b]pyridin-7(6H)-one derivative is precipitating in my aqueous assay buffer. What is the first thing I should try?
A1: The immediate goal is to achieve a stable solution for your in vitro assays. The quickest approach is often to explore the use of co-solvents. Many poorly soluble compounds can be dissolved in a water-miscible organic solvent first, and then diluted into the aqueous buffer.[1][2][3]
-
Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules.[4] Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[2][3][5]
-
Actionable Advice:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Serially dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is kept low (typically <1%, ideally <0.5%) to avoid artifacts in biological assays.
-
Visually inspect for precipitation immediately and after a period of incubation at the assay temperature. If precipitation occurs, you may need to lower the final compound concentration or explore a different co-solvent.
-
Q2: I've tried DMSO, but my compound still crashes out of solution at the desired concentration. What's my next step?
A2: If simple co-solvency isn't sufficient, the next step is to investigate pH modification, especially if your derivative has ionizable functional groups. The pyrrolo[3,4-b]pyridin-7(6H)-one core itself has basic nitrogens that can be protonated.
-
Causality: For weakly basic or acidic compounds, altering the pH of the medium to favor the ionized form can dramatically increase solubility.[6][7] Salt formation is a direct application of this principle.[8][9][10]
-
Actionable Advice:
-
Determine the pKa of your compound (either experimentally or using in silico prediction tools).
-
For a basic compound, adjusting the pH of your buffer to be at least 2 units below the pKa will favor the more soluble, protonated form.[8]
-
Conversely, for an acidic derivative, a pH 2 units above the pKa will favor the more soluble, deprotonated form.
-
Be mindful that significant pH changes can affect your biological assay and the stability of the compound itself.
-
Q3: My compound is not ionizable/pH adjustment is not compatible with my assay. What other formulation approaches can I try for in vitro testing?
A3: When pH modification is not an option, surfactants or cyclodextrins are excellent formulation tools to consider for enhancing apparent solubility.[11]
-
Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate your poorly soluble drug, increasing its overall solubility in the bulk aqueous phase.[7]
-
Examples: Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS).[5]
-
-
Cyclodextrins (Inclusion Complexes): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with your compound, effectively masking its lipophilic character and increasing its aqueous solubility.[11]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Part 2: Advanced Troubleshooting & Long-Term Strategies
For compounds progressing towards in vivo studies or requiring more significant solubility enhancement, more advanced strategies are necessary. The following troubleshooting guide provides a structured workflow for selecting the appropriate technique.
Troubleshooting Workflow: Selecting an Advanced Solubility Enhancement Strategy
This workflow will guide you through a decision-making process based on the physicochemical properties of your specific pyrrolo[3,4-b]pyridin-7(6H)-one derivative.
Caption: High-throughput screening workflow for solubility assessment.
Key Considerations for HTS Solubility Assays
-
Kinetic vs. Thermodynamic Solubility: HTS assays typically measure kinetic solubility, which is the concentration at which a compound precipitates when added from a DMSO stock to an aqueous buffer. [12][13]This can overestimate the true thermodynamic solubility but is a good proxy for performance in many biological assays.
-
Detection Methods:
-
Turbidimetry/Nephelometry: Measures the amount of light scattered by undissolved particles. It's fast and simple.
-
UV/Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, the concentration of the dissolved compound in the supernatant is measured. This is generally more accurate.
-
-
Automation: Utilizing liquid handling robots for dispensing compounds and reagents is crucial for the efficiency and reproducibility of H-TS assays.
By implementing these systematic troubleshooting and screening strategies, researchers and drug developers can effectively overcome the solubility challenges posed by novel pyrrolo[3,4-b]pyridin-7(6H)-one derivatives, enabling the progression of promising new chemical entities through the development pipeline.
References
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Levin, J. I. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery. PubMed. Retrieved from [Link]
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Jaiswal, P., Gidwani, B., & Vyas, A. (2016). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
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Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from [Link]
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J, J., M, S., & G, S. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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(n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
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Kawakami, K., Yoshikawa, T., Moroto, Y., Kanaoka, E., & Nishihara, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Retrieved from [Link]
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van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. MDPI. Retrieved from [Link]
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(n.d.). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Retrieved from [Link]
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R, R., & R, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
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Sharma, D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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(2020). IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS. Retrieved from [Link]
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(n.d.). Co-solvent: Significance and symbolism. ScienceDirect. Retrieved from [Link]
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Singh, C. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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van der Merwe, J., Steenekamp, J., Steyn, D., & Hamman, J. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central. Retrieved from [Link]
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(n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development and Delivery. Retrieved from [Link]
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(n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Wright, J. D., Johnson, J. M., Mueller, J. L., & Robinson, R. (2023). Multidimensional Protein Solubility Optimization with an Ultrahigh-Throughput Microfluidic Platform. ACS Publications. Retrieved from [Link]
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Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Retrieved from [Link]
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Vadlamudi, M. K., & Dhanaraj, S. (2020). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Retrieved from [Link]
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Kawakami, K., Yoshikawa, T., Moroto, Y., Kanaoka, E., & Nishihara, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. Retrieved from [Link]
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Bernaerts, A., Piest, M., Rousou, K., & van Baest, M. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. Retrieved from [Link]
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de Oliveira, D., & da Silva, G. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Retrieved from [Link]
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Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Ingenta Connect. Retrieved from [Link]
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(n.d.). Comparison of solid dispersion and nanosuspension for improvement of drug absorption. ResearchGate. Retrieved from [Link]
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(n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia. Retrieved from [Link]
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Jaiswal, P., Gidwani, B., & Vyas, A. (2011). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar. Retrieved from [Link]
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(n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Retrieved from [Link]
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Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. Retrieved from [Link]
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Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]
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de Oliveira, D. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Retrieved from [Link]
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(n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]
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Hsieh, Y.-L. (n.d.). Changes in the ionization state of pharmaceuticals – Solid and solutio. Retrieved from [Link]
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de Oliveira, D., & da Silva, G. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Retrieved from [Link]
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Brittain, H. G. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Retrieved from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. Retrieved from [Link]
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Technical Support Center: Refining In Silico Models for Predicting Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered when refining in silico models for the prediction of biological activity. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind methodological choices, empowering you to build more robust and predictive models.
Section 1: Foundational Challenges in In Silico Modeling - FAQs
This section addresses common hurdles and fundamental questions that arise during the initial stages of model development.
FAQ 1: My QSAR model has a high R² on the training set but fails to predict new compounds accurately. What's going wrong?
This is a classic case of overfitting, where the model learns the noise and specific features of the training data too well, losing its ability to generalize to new, unseen data.[1][2] The high R² is misleading because it doesn't reflect the model's performance on an independent test set.
Causality and Troubleshooting:
-
Insufficient or Poorly Curated Data: Small or homogenous datasets are a primary cause of overfitting.[3][4] If the model doesn't see enough chemical diversity, it can't learn the general principles governing structure-activity relationships. Furthermore, errors in biological activity data or chemical structures can introduce noise that the model mistakenly learns.[5][6][7]
-
Inappropriate Model Complexity: Using a highly complex model (e.g., a deep neural network with many layers) on a small dataset can easily lead to overfitting. The model has too many parameters and can essentially "memorize" the training data.
-
Lack of Rigorous Validation: Relying solely on internal validation metrics like R² is insufficient.[1]
Protocol for Mitigation:
-
Data Curation:
-
Thoroughly curate your dataset. This includes standardizing chemical structures, removing salts and duplicates, and verifying the accuracy of biological activity data.[8][9][10]
-
Identify and handle activity cliffs (structurally similar compounds with large differences in activity) as they can disproportionately influence the model.[8]
-
-
Dataset Splitting:
-
Divide your data into distinct training, validation, and test sets. A common split is 70-80% for training, 10-15% for validation (hyperparameter tuning), and 10-15% for final, unbiased testing.
-
-
Cross-Validation:
-
Implement k-fold cross-validation during training. This involves splitting the training data into 'k' subsets, training the model on k-1 folds, and validating on the remaining fold, rotating until each fold has served as the validation set. This provides a more robust estimate of the model's performance.
-
-
Model Selection:
-
Start with simpler models (e.g., linear regression, random forest) before moving to more complex ones.
-
Use the validation set to tune hyperparameters and select the model that performs best on this unseen data, not the training data.
-
-
External Validation:
-
The most critical step is to evaluate the final model on the held-out test set. This provides the most realistic assessment of its predictive power.[11]
-
FAQ 2: How do I choose the right molecular descriptors for my QSAR model?
The choice of descriptors is critical as they are the chemical information the model uses to make predictions. The goal is to select descriptors that are relevant to the biological activity being modeled.
Causality and Troubleshooting:
-
The "Curse of Dimensionality": Using too many descriptors, especially with a small dataset, can lead to overfitting and a model that is difficult to interpret.
-
Irrelevant Descriptors: Including descriptors that have no relationship with the biological endpoint adds noise and can degrade model performance.
Best Practices for Descriptor Selection:
| Descriptor Type | When to Use | Considerations |
| 1D/2D Descriptors | Good starting point, computationally inexpensive. Useful for general models. | May not capture the full 3D nature of molecular interactions. |
| 3D Descriptors | When the 3D conformation of the molecule is known to be important for its activity. | Requires accurate 3D structures. Can be computationally intensive. |
| Fingerprints | Useful for similarity searching and machine learning models that can handle high-dimensional, sparse data. | Can be less interpretable than physicochemical descriptors. |
Workflow for Descriptor Selection:
Caption: A workflow for selecting relevant molecular descriptors.
FAQ 3: My molecular docking results are inconsistent and don't correlate with experimental binding affinities. What are the common pitfalls?
Molecular docking is a powerful tool, but its accuracy is highly dependent on several factors.[12][13][14] Inconsistencies often arise from issues with the protein structure, ligand preparation, or the docking algorithm itself.
Causality and Troubleshooting:
-
Protein Structure Quality: The use of a single, rigid receptor structure is a significant limitation, as proteins are dynamic entities.[13] Missing residues, incorrect protonation states, and the absence of co-factors can all lead to inaccurate docking poses.
-
Ligand Preparation: Incorrect protonation states, tautomers, and stereoisomers of the ligand can result in clashes or missed interactions in the binding pocket.
-
Scoring Function Limitations: Scoring functions are approximations of binding affinity and may not accurately capture all the nuances of protein-ligand interactions, such as water-mediated contacts and entropic effects.[13][15]
Troubleshooting Guide:
| Issue | Recommended Action | Rationale |
| Poor Protein Structure | Use high-resolution crystal structures. Check for and model missing loops and residues. Consider using multiple receptor conformations from molecular dynamics (MD) simulations or different crystal structures.[16] | A more realistic representation of the binding site will improve docking accuracy. |
| Incorrect Protonation | Use tools like H++ or PROPKA to predict the protonation states of ionizable residues at the experimental pH. | Correct protonation is crucial for accurate electrostatic and hydrogen bonding interactions. |
| Ligand Preparation Errors | Enumerate possible tautomers and stereoisomers for each ligand. Ensure correct 3D conformations are generated. | The biologically relevant form of the ligand must be used for docking. |
| Inaccurate Scoring | Use multiple docking programs and scoring functions (consensus docking) to increase the reliability of your predictions.[17] Consider post-processing docking poses with more rigorous methods like MM/PBSA or free energy perturbation (FEP) if computational resources allow. | Different scoring functions have different strengths and weaknesses. Consensus approaches can mitigate the biases of a single method. |
Section 2: Advanced Techniques for Model Refinement
This section explores more advanced strategies to enhance the predictive power of your in silico models.
Troubleshooting Guide: Improving Model Performance with Limited Data
Problem: You have a small dataset, which makes it difficult to train a reliable model.
Solution: Employ transfer learning or multi-task learning.[3][4]
-
Transfer Learning: This approach leverages knowledge from a large, related dataset to improve the performance of a model on a smaller dataset.[3][18][19][20] For example, a model pre-trained on a large database of diverse chemical compounds can be fine-tuned on your specific, smaller dataset of interest.[18][19] This is particularly useful when the amount of available data for a specific biological target is limited.[3][4]
-
Multi-task Learning: This involves training a single model to predict multiple properties simultaneously.[3] If the tasks are related, the model can learn a shared representation that captures common features, leading to better performance on each individual task, especially when data for some tasks is scarce.
Experimental Workflow for Transfer Learning:
Caption: A schematic of the transfer learning workflow.
Troubleshooting Guide: Efficiently Exploring a Large Chemical Space
Problem: You want to identify promising compounds from a vast virtual library, but exhaustively screening every compound is computationally infeasible.
Solution: Implement an active learning strategy.[21][22][23]
Causality and Rationale:
Active learning is an iterative process where the model actively selects the most informative compounds to be evaluated next (either computationally with a more accurate method or experimentally).[21] This allows you to build a robust model with fewer labeled data points compared to random selection. The model's uncertainty is often used to guide the selection of new compounds to label.[22]
Active Learning Cycle:
-
Initial Model: Train an initial model on a small, randomly selected subset of labeled data.
-
Prediction: Use the current model to make predictions on the remaining unlabeled data.
-
Query Selection: Select a batch of the most informative unlabeled compounds based on a query strategy (e.g., those with the highest prediction uncertainty).
-
Labeling: Obtain labels for the selected compounds (e.g., through experimental testing or more computationally expensive simulations).
-
Retraining: Add the newly labeled data to the training set and retrain the model.
-
Iteration: Repeat steps 2-5 until a desired level of model performance is reached or the budget for labeling is exhausted.[21]
Section 3: Model Validation and Domain of Applicability
A model is only useful if you can trust its predictions. This section focuses on how to validate your model and understand its limitations.
FAQ 4: How do I properly validate my in silico model?
Validation is the process of assessing the reliability and relevance of a computational model.[24][25] It goes beyond simple statistical metrics and involves a comprehensive evaluation of the model's performance on unseen data.
Key Validation Steps:
-
Internal Validation (Cross-Validation): As discussed earlier, this is essential for robust model development and hyperparameter tuning.
-
External Validation: The model's predictive power must be assessed on an independent, external test set that was not used during model training or selection.[1][11]
-
Y-Randomization (Permutation Testing): The dependent variable (biological activity) is randomly shuffled, and the model is retrained. A robust model should show a significant drop in performance on the shuffled data, indicating that the original model was not due to a chance correlation.
-
Prospective Validation: The ultimate test of a model is its ability to predict the activity of new, prospectively synthesized and tested compounds.
FAQ 5: What is the "Applicability Domain" of a model and why is it important?
The Applicability Domain (AD) defines the chemical space in which the model is expected to make reliable predictions.[2] A model's predictions for compounds that fall outside its AD are likely to be inaccurate.
Causality and Importance:
A model can only make reliable predictions for compounds that are similar to those it was trained on.[2] Defining the AD is crucial for understanding the limitations of your model and preventing its misuse. It provides confidence in the predictions for compounds within the domain and flags those for which the prediction is an extrapolation and therefore less certain.
Methods for Defining the Applicability Domain:
| Method | Description |
| Range-based Methods | Defines the AD based on the range of descriptor values in the training set. |
| Distance-based Methods | Measures the distance of a new compound to the compounds in the training set (e.g., Euclidean distance, Tanimoto coefficient). |
| Probability Density-based Methods | Uses kernel density estimation to define the AD based on the distribution of training set compounds. |
By implementing these troubleshooting guides and understanding the principles behind them, you can significantly enhance the predictive power and reliability of your in silico models, ultimately accelerating your research and development efforts.
References
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Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
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Talele, T. T. (2022). Recent advances in multitarget-directed ligands via in silico drug discovery. Proceedings of the National Academy of Sciences. [Link]
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Scior, T., Bender, A., Tresadern, G., Medina-Franco, J. L., Martínez-Mayorga, K., Langer, T., Cuanalo-Contreras, K., & Agrafiotis, D. K. (2012). Recognizing pitfalls in virtual screening: a critical review. PubMed. [Link]
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Houston, D. R., & Walkinshaw, M. D. (2013). Consensus Docking: Improving the Reliability of Docking in a Virtual Screening Context. Journal of Chemical Information and Modeling. [Link]
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Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Zhao, C., et al. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. ACS Omega. [Link]
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Aveso Displays. (n.d.). In Silico Model: Revolutionising Biological Research. Aveso Displays. [Link]
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Sun, Z., et al. (2022). Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. NIH. [Link]
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Zhao, C., et al. (2017). Experimental Errors in QSAR Modeling Sets: What We Can Do and What We Cannot Do. PMC - NIH. [Link]
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Walters, P. (2025). Applying Active Learning in Drug Discovery. YouTube. [Link]
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Myatt, G. J., et al. (2021). Curated Data In — Trustworthy In Silico Models Out: The Impact of Data Quality on the Reliability of Artificial Intelligence Models as Alternatives to Animal Testing. PubMed Central. [Link]
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Defelipe, L. A., et al. (2021). In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. PMC - NIH. [Link]
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Validation & Comparative
Validating 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as Therapeutic Targets: A Comparative Guide for Cancer Therapy
This guide provides a comprehensive framework for the validation of therapeutic targets derived from the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold, with a specific focus on oncology. We will navigate the critical path from initial target hypothesis to preclinical proof-of-concept, emphasizing experimental causality and rigorous, self-validating protocols.
The this compound core is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its versatile structure, which has been successfully modified to create derivatives that interact with a wide array of biological targets. Research has shown these derivatives can act as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), allosteric modulators of the M4 muscarinic acetylcholine receptor, and inhibitors of critical cellular kinases.[1][2][3] Notably, significant research has highlighted their potential in cancer treatment, with derivatives demonstrating cytotoxic activity against various cancer cell lines and inhibiting key cancer-related enzymes like Ataxia Telangiectasia and Rad3-related (ATR) kinase and Fibroblast Growth Factor Receptor (FGFR).[4][5][6][7][8][9]
Given the breadth of potential applications, this guide will focus on a representative validation workflow for a hypothetical derivative, "PRD-X," as an inhibitor of ATR kinase for the treatment of breast cancer. This focused approach allows for a detailed, practical comparison against alternative therapeutic strategies and establishes a robust template for validation.
Part 1: Target Identification and Rationale
Target validation is the rigorous process of confirming that modulating a specific molecular target yields a therapeutic benefit for a particular disease.[10][11][12] This initial phase is crucial for de-risking subsequent drug development efforts.[12]
The Scientific Rationale for Targeting ATR Kinase in Cancer
ATR kinase is a master regulator of the DNA Damage Response (DDR), a network that senses and repairs DNA damage, particularly the stress associated with DNA replication.[5] Many cancers exhibit increased replication stress due to rapid proliferation and mutations in other DNA repair pathways. Furthermore, many conventional cancer therapies, such as chemotherapy and radiation, function by inducing catastrophic DNA damage.
By inhibiting ATR, we can potentiate the effects of these therapies and exploit the inherent vulnerabilities of cancer cells. A successful ATR inhibitor is expected to induce "synthetic lethality" in tumors with specific gene mutations (e.g., ATM or p53 deficiency) and to synergize with DNA-damaging agents.
Below is a simplified representation of the ATR signaling pathway, illustrating its central role in responding to replication stress.
Caption: Simplified ATR signaling pathway in response to replication stress.
Part 2: In Vitro Validation Workflow
The objective of in vitro validation is to demonstrate that the compound engages its intended target and elicits the desired biological response in a controlled cellular environment.
Experimental Workflow for In Vitro Validation
Caption: Step-wise workflow for the in vitro validation of PRD-X.
Protocol 1: Biochemical ATR Kinase Inhibition Assay
-
Causality: This assay directly measures the ability of PRD-X to inhibit the enzymatic activity of isolated ATR protein, establishing a direct interaction.
-
Methodology:
-
Recombinant human ATR/ATRIP complex is incubated with a specific peptide substrate and ATP.
-
A dilution series of PRD-X (e.g., 0.1 nM to 10 µM) and a known ATR inhibitor (e.g., Ceralasertib) as a positive control are added.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The amount of phosphorylated peptide product is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures remaining ATP.
-
The concentration of PRD-X that inhibits 50% of kinase activity (IC50) is calculated.
-
Protocol 2: Cellular Target Engagement via Western Blot
-
Causality: This protocol validates that PRD-X can enter the cell and inhibit ATR signaling, confirmed by measuring the phosphorylation of its direct downstream substrate, Chk1.
-
Methodology:
-
Seed breast cancer cells (e.g., MDA-MB-231) in 6-well plates.
-
After 24 hours, treat cells with a dilution series of PRD-X for 1-2 hours.
-
Induce mild replication stress by adding a low dose of a DNA-damaging agent (e.g., hydroxyurea or gemcitabine) for a further 4-6 hours.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a loading control (e.g., β-actin).
-
Apply HRP-conjugated secondary antibodies and visualize bands using a chemiluminescence substrate.
-
A dose-dependent decrease in the p-Chk1 signal relative to total Chk1 indicates successful target engagement.
-
Protocol 3: Cell Viability and Apoptosis Assays
-
Causality: These assays determine if target inhibition translates into a desired therapeutic outcome: killing cancer cells.
-
Methodology (Viability):
-
Seed cancer cells in 96-well plates.
-
Treat with a dilution series of PRD-X alone, a standard-of-care chemotherapy agent (e.g., carboplatin) alone, and in combination.
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Calculate IC50 values and use synergy models (e.g., Bliss independence) to evaluate combination effects.
-
-
Methodology (Apoptosis):
-
Treat cells as in the viability assay for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells. An increase in the Annexin V+ population confirms the induction of apoptosis.[7]
-
Comparative Performance Data (Hypothetical)
| Compound | ATR Kinase IC50 (nM) | MDA-MB-231 Viability IC50 (µM) | p-Chk1 Inhibition IC50 (µM) |
| PRD-X | 5.2 | 1.5 | 0.8 |
| Alternative (Ceralasertib) | 3.8 | 1.1 | 0.6 |
| Standard Care (Carboplatin) | N/A | 12.5 | N/A |
Part 3: In Vivo Validation Workflow
In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate in a complex biological system.[13][14][15]
Experimental Design for In Vivo Validation
Caption: Key stages of the in vivo validation process for PRD-X.
Protocol 4: Mouse Xenograft Efficacy Study
-
Causality: This protocol directly tests whether PRD-X can inhibit tumor growth in a living animal, providing the most critical preclinical evidence of therapeutic potential.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (the formulation buffer for the drug).
-
Group 2: PRD-X (at a dose determined by PK studies).
-
Group 3: Standard-of-care (e.g., carboplatin).
-
Group 4: PRD-X in combination with standard-of-care.
-
-
Dosing & Monitoring: Administer treatments according to the determined schedule (e.g., daily oral gavage for PRD-X, weekly intraperitoneal injection for carboplatin). Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Protocol 5: In Vivo Pharmacodynamic (PD) Biomarker Analysis
-
Causality: This crucial step links the observed anti-tumor efficacy directly back to the drug's mechanism of action by confirming target engagement within the tumor tissue.
-
Methodology:
-
Conduct a satellite study alongside the efficacy experiment with a few animals per group.
-
At a specific time point after the final dose (e.g., 4-6 hours), humanely euthanize the animals and excise the tumors.
-
Process the tumors for analysis:
-
Western Blot: Flash-freeze a portion of the tumor, lyse, and perform a Western blot for p-Chk1 and total Chk1 as described in Protocol 2.
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and stain tissue sections with an antibody against p-Chk1.
-
-
A significant reduction in p-Chk1 in the tumors of PRD-X-treated animals compared to the vehicle group provides definitive proof of in vivo target modulation.
-
Comparative Efficacy Data (Hypothetical)
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | 1250 | - |
| PRD-X (50 mg/kg) | 750 | 40% |
| Carboplatin (30 mg/kg) | 688 | 45% |
| PRD-X + Carboplatin | 250 | 80% |
Conclusion
The validation of a therapeutic target is a multi-faceted process that builds a chain of evidence from direct biochemical interaction to cellular effects and, ultimately, to preclinical efficacy in an in vivo model. By following a structured workflow as outlined for our hypothetical ATR inhibitor, PRD-X, researchers can systematically demonstrate target engagement, confirm the mechanism of action, and build a compelling case for further development. The this compound scaffold has proven to be a fertile ground for discovering novel therapeutic agents. Rigorous validation, as described herein, is the essential bridge that transforms a promising chemical structure into a potential life-saving medicine.
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PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved from [Link]
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PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Pyrrolo[3,4-b]pyridin-7-ones: Strategies and Insights for the Modern Chemist
The pyrrolo[3,4-b]pyridin-7-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potential as anti-diabetic, anti-epileptic, and anti-cancer agents. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic strategies leading to pyrrolo[3,4-b]pyridin-7-ones, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the experimental nuances of multi-component reactions, cascade processes, and catalytic transformations, providing the reader with a robust framework for selecting the optimal synthetic route for their specific research needs.
Multi-Component Cascade Reactions: The Ugi-Zhu Approach
One of the most elegant and efficient methods for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones is the Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade sequence. This one-pot strategy is lauded for its high atom economy and the ability to generate molecular complexity from simple starting materials in a single operation.
Mechanistic Rationale
The reaction commences with the formation of a 5-aminooxazole intermediate from an aldehyde, an amine, and an α-isocyanoacetamide. This initial Ugi-Zhu reaction sets the stage for the crucial cascade sequence. The introduction of maleic anhydride triggers an intermolecular aza-Diels-Alder cycloaddition, followed by an intramolecular N-acylation, decarboxylation, and dehydration to furnish the final pyrrolo[3,4-b]pyridin-5-one scaffold. The use of a Lewis acid catalyst, such as ytterbium (III) triflate, is often crucial for the efficient formation of the initial iminium ion, which is then trapped by the isocyanide.
Caption: Workflow of the Ugi-Zhu/Cascade strategy.
Experimental Protocol: Representative Synthesis
The following protocol is a general representation of the Ugi-Zhu/cascade synthesis of a pyrrolo[3,4-b]pyridin-5-one derivative.
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
α-Isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.2 equiv)
-
Ytterbium(III) triflate (0.03 equiv)
-
Toluene (solvent)
Procedure:
-
To a microwave reaction tube, add the aldehyde and the amine in toluene.
-
Heat the mixture with microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Add ytterbium(III) triflate and continue heating for another 5 minutes.
-
Add the α-isocyanoacetamide and continue the reaction under the same conditions for a specified time (e.g., 30 minutes) to form the 5-aminooxazole.
-
To the in-situ generated 5-aminooxazole, add maleic anhydride.
-
Heat the reaction mixture at a higher temperature (e.g., 80-110 °C) until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography to obtain the desired pyrrolo[3,4-b]pyridin-5-one.
One-Pot Synthesis from Pyranone Derivatives
A convenient one-pot, two-step method has been developed for the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. This approach leverages the reactivity of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, which undergo a recyclization reaction in the presence of amines.
Mechanistic Considerations
The synthesis begins with the condensation of the starting acetamide with an amine in the presence of acetic acid. This step likely involves the attack of the amine on the pyranone ring, leading to its opening and subsequent recyclization to form a dihydropyrrolone intermediate. The second step involves an acid-catalyzed intramolecular condensation of the acetamide and the enaminoketone functionalities of the intermediate, followed by hydrolysis, to yield the final pyrrolo[3,4-b]pyridin-5-one. The choice of acid in the second step is crucial for achieving high yields.
Caption: One-pot synthesis from pyranone derivatives.
Experimental Protocol: One-Pot Procedure
Materials:
-
N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide (1.0 equiv)
-
Amine (3.0 equiv)
-
Acetic acid (3.0 equiv)
-
Ethanol (solvent)
-
Hydrochloric acid
Procedure:
-
Dissolve the starting acetamide, amine, and acetic acid in ethanol.
-
Reflux the reaction mixture for approximately 4 hours.
-
After completion of the first step (monitored by TLC), evaporate the solvent.
-
To the crude residue, add a 1:1 mixture of acetic acid and hydrochloric acid.
-
Reflux the mixture for 1 hour.
-
Cool the reaction, and isolate the product by filtration or extraction, followed by purification.
Three-Component Synthesis from β-Enamino Imides
A straightforward and efficient protocol for constructing the pyrrolo[3,4-b]pyridine skeleton involves a base-promoted three-component reaction of a β-enamino imide, an aromatic aldehyde, and malononitrile or its derivatives. This method offers simplicity and the use of readily available starting materials.
Mechanistic Pathway
The reaction is believed to proceed through an initial Knoevenagel condensation of the aromatic aldehyde and malononitrile, catalyzed by a base such as triethylamine or DBU. The resulting arylidene malononitrile then undergoes a Michael addition with the β-enamino imide. The subsequent intramolecular cyclization and elimination of a molecule of ammonia leads to the formation of the pyrrolo[3,4-b]pyridine core.
A Senior Application Scientist's Guide to Benchmarking New MCH-R1 Antagonists Against Existing Compounds
Introduction: The Therapeutic Promise and Challenge of MCH-R1 Antagonism
The melanin-concentrating hormone (MCH) system is a pivotal regulator of energy homeostasis, mood, and sleep-wake cycles in mammals.[1][2][3] MCH, a cyclic neuropeptide primarily synthesized in the lateral hypothalamus, exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2.[1] In rodents and humans, MCH-R1 is the predominant receptor, widely expressed throughout the brain in regions associated with appetite, reward, and stress.[1] Its activation is orexigenic, meaning it stimulates food intake and promotes weight gain.[2][4][5]
Pharmacological blockade of MCH-R1 has therefore emerged as a highly attractive strategy for the development of therapeutics for obesity and related metabolic disorders.[5][6] Furthermore, the dense expression of MCH-R1 in limbic brain regions has implicated the system in anxiety and depression, with antagonists showing efficacy in relevant preclinical models.[1][2]
However, the path to clinical success has been challenging. A primary obstacle has been off-target activity, particularly the blockade of the hERG potassium channel, which poses a significant risk for cardiotoxicity and has led to the failure of many promising candidates.[4][7]
This guide provides a comprehensive, field-proven framework for the rigorous preclinical benchmarking of novel MCH-R1 antagonists. We will move beyond simple data reporting to explain the causal logic behind each experimental step, ensuring a self-validating data package that can confidently guide lead optimization and candidate selection.
The MCH-R1 Signaling Cascade: A Dual-Pathway Target
A critical aspect of MCH-R1 pharmacology is its ability to couple to multiple G protein subtypes, primarily Gαi and Gαq.[2][8][9][10] This dual-signaling capability necessitates a multi-assay approach to fully characterize antagonist activity.
-
Gαi Coupling: Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][10][11]
-
Gαq Coupling: Engagement of the Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i) concentrations.[10][11]
A robust antagonist must effectively block both of these signaling arms.
Caption: A streamlined workflow for in vivo evaluation of MCH-R1 antagonists.
Pharmacokinetics (PK)
Protocol: Administer a single dose of the test compound to rodents (e.g., mice or rats) via the intended clinical route (typically oral gavage). Collect blood and brain tissue samples at multiple time points. Analyze plasma and brain homogenate concentrations using LC-MS/MS. Key parameters to determine include Cmax (peak concentration), Tmax (time to peak), half-life (t½), and the brain-to-plasma ratio, which indicates blood-brain barrier penetration.
Pharmacodynamic (PD) Efficacy Models
Protocol 1: Acute Food Intake Model (Obesity)
Scientific Rationale: This model directly tests the primary hypothesis that blocking MCH-R1 will reduce appetite. [12][13]
-
Animals: Use overnight-fasted mice or rats.
-
Dosing: Administer the test antagonist or vehicle via oral gavage.
-
Measurement: Return pre-weighed food to the cages and measure cumulative food consumption at regular intervals (e.g., 1, 2, 4, and 6 hours post-dose).
-
Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated group. A statistically significant reduction in food intake demonstrates target engagement and efficacy.
Protocol 2: Elevated Plus Maze (EPM) (Anxiety)
Scientific Rationale: This model assesses anxiety-like behavior in rodents and is used to test the anxiolytic potential of MCH-R1 antagonists. [12]
-
Apparatus: A plus-shaped maze raised off the floor, with two opposing "open" arms (exposed) and two "closed" arms (with walls).
-
Procedure: Dose the animals with the test antagonist or vehicle. Place the animal in the center of the maze and allow it to explore for a set time (e.g., 5 minutes).
-
Measurement: An overhead camera and tracking software record the time spent in and the number of entries into the open and closed arms.
-
Analysis: Anxiolytic compounds are expected to increase the time spent in and/or the number of entries into the open arms, as the animal is less fearful of the exposed spaces.
Comparative Data Summary: In Vivo Profile
| Parameter | NC-101 (New Compound) | SNAP-94847 (Reference) | Desired Profile |
| Oral Bioavailability (Rat, %) | 45% | 30% | > 20% |
| Brain:Plasma Ratio | 0.8 | 0.7 | > 0.5 |
| Acute Food Intake (30 mg/kg) | 40% reduction @ 4h | 35% reduction @ 4h | Significant reduction |
| Elevated Plus Maze (10 mg/kg) | +75% time in open arms | +60% time in open arms | Significant increase |
Conclusion
This structured, multi-tiered benchmarking approach provides a robust framework for evaluating novel MCH-R1 antagonists. By systematically assessing affinity, functional potency across relevant pathways, safety, and in vivo efficacy, researchers can build a comprehensive data package. This process allows for a direct, objective comparison against established reference compounds, facilitating clear, data-driven decisions in the drug discovery process. A compound like the hypothetical NC-101 , with its high potency, clean safety and selectivity profile, and robust in vivo efficacy, would represent a superior candidate for further development compared to existing tool compounds.
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A Comparative Analysis of the In Vivo Efficacy of Novel Pyrrolo-Fused Pyridinone Derivatives Against Standard of Care for Visceral Leishmaniasis
This guide provides a detailed comparison of the in vivo efficacy of a novel series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, representing a promising new class of anti-leishmanial agents, against the established standards of care for visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new therapies for neglected tropical diseases.
Introduction: The Unmet Need in Visceral Leishmaniasis Treatment
Visceral leishmaniasis, also known as kala-azar, is a severe systemic disease caused by protozoan parasites of the Leishmania donovani complex. It is a significant public health problem in many parts of the world, with high rates of morbidity and mortality if left untreated. Current treatment options, while effective to varying degrees, are hampered by issues such as toxicity, the emergence of drug resistance, long treatment regimens, and high cost.[1][2] The mainstays of VL therapy include pentavalent antimonials (sodium stibogluconate), liposomal amphotericin B, miltefosine, and paromomycin.[1][3][4] The urgent need for novel, safer, and more effective anti-leishmanial drugs has driven the exploration of new chemical scaffolds, including the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one core and its derivatives.
This guide will focus on a recently developed series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which share a related structural framework with 5H-pyrrolo[3,4-b]pyridin-7(6H)-ones. We will analyze the available preclinical in vivo efficacy data for a lead compound from this series and compare it directly with the in vivo efficacy of the current standards of care in a relevant animal model.
Mechanism of Action: A Tale of Two Strategies
The therapeutic strategies for visceral leishmaniasis are diverse, targeting different aspects of the parasite's biology or the host-parasite interaction.
This compound Derivatives and Related Scaffolds
The precise mechanism of action for the antileishmanial activity of the novel 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives is still under investigation. However, many small molecules with similar heterocyclic cores exert their antiparasitic effects through various mechanisms, including inhibition of essential parasitic enzymes, disruption of parasite cellular integrity, or interference with key signaling pathways. The reported study on these derivatives focused on their direct efficacy against the parasite.[5]
Standard of Care Drugs
The established anti-leishmanial drugs have well-defined, albeit varied, mechanisms of action:
-
Liposomal Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately causing parasite death.[6][7]
-
Miltefosine: This is the only oral drug for VL. It is an alkylphosphocholine analog that is thought to interfere with lipid metabolism and signal transduction pathways in the parasite.[8][9]
-
Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis in Leishmania by binding to the ribosomal RNA.[10][11]
-
Sodium Stibogluconate: A pentavalent antimonial, its exact mechanism is not fully understood but is believed to involve the inhibition of parasitic enzymes and interference with its bioenergetics after reduction to the trivalent form.[12][13]
Caption: Mechanisms of action for standard of care drugs and the putative target for pyrrolo-fused pyridinone derivatives.
Comparative In Vivo Efficacy in a Murine Model
The Balb/c mouse model of visceral leishmaniasis is a well-established and widely used preclinical model to evaluate the efficacy of anti-leishmanial drug candidates. The following sections present a comparative analysis of the in vivo efficacy data obtained from studies utilizing this model.
Experimental Protocol: Murine Model of Visceral Leishmaniasis
A standardized experimental workflow is crucial for the reliable assessment of drug efficacy. The following protocol is a generalized representation of the methodologies employed in the cited studies.
-
Infection: Female Balb/c mice are infected intravenously with Leishmania donovani amastigotes.
-
Treatment Initiation: Treatment is typically initiated at a specific time point post-infection, often on day 7.
-
Drug Administration:
-
Pyrrolo-fused Pyridinone Derivative (Compound 5m): Administered intraperitoneally (i.p.) at a dose of 12.5 mg/kg.[5]
-
Standard of Care Drugs: Administered via various routes (intravenous, intraperitoneal, or oral) at clinically relevant or experimentally optimized doses.
-
-
Efficacy Assessment: The primary endpoint is the reduction in parasite burden in the liver and spleen, the main target organs in VL. This is typically quantified as Leishman-Donovan Units (LDU) or percentage inhibition compared to an untreated control group.
Caption: Generalized experimental workflow for in vivo efficacy testing in a murine model of visceral leishmaniasis.
Results: A Head-to-Head Comparison
The following table summarizes the in vivo efficacy data for the novel pyrrolo-fused pyridinone derivative (compound 5m) and the standard of care drugs in the Balb/c mouse model of visceral leishmaniasis.
| Compound | Dose | Route | % Inhibition (Liver) | % Inhibition (Spleen) | Reference |
| Pyrrolo-fused Pyridinone (5m) | 12.5 mg/kg | i.p. | 56.2% | 61.1% | [5] |
| Liposomal Amphotericin B | 8 mg/kg (single dose) | i.v. | >98% | >98% | [5][14] |
| Miltefosine | 30 mg/kg (daily for 5 days) | p.o. | ~99% | ~95% | [15] |
| Paromomycin | 320 mg/kg (daily for 5 days) | i.p. | - | - | [16] |
| Sodium Stibogluconate (free) | 40-50 mg SbV/kg | i.p. | ~99% | Little effect | [12] |
| Sodium Stibogluconate (vesicular) | 6.4-8.0 mg SbV/kg | i.p. | ~99% | Little effect | [12] |
Note: The efficacy of Paromomycin was reported with a different metric (parasite elimination half-life) in the cited study and is not directly comparable as a percentage of inhibition without further data.
Discussion and Future Perspectives
The in vivo data reveals that the novel 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative, compound 5m, demonstrates moderate anti-leishmanial activity in the murine model of visceral leishmaniasis, achieving a 56.2% and 61.1% reduction in parasite burden in the liver and spleen, respectively, at a dose of 12.5 mg/kg.[5]
In comparison, the current standards of care, such as liposomal amphotericin B and miltefosine, exhibit significantly higher efficacy, achieving near-complete parasite clearance in the same animal model, albeit at different dosing regimens.[5][14][15] Sodium stibogluconate also shows high efficacy in the liver, but its effect on the spleen parasite burden is limited.[12]
While the efficacy of the current lead pyrrolo-fused pyridinone derivative does not yet surpass that of the established first-line treatments, it is important to consider this as an early-stage discovery. The promising in vivo activity of this novel scaffold warrants further investigation and optimization. Key areas for future research should include:
-
Structure-Activity Relationship (SAR) Studies: To identify more potent analogs with improved efficacy and pharmacokinetic profiles.
-
Mechanism of Action Studies: To elucidate the specific molecular target(s) of this chemical series, which could reveal novel therapeutic pathways.
-
Combination Therapy: To explore the potential synergistic effects of these derivatives when used in combination with existing anti-leishmanial drugs, which could lead to lower doses, reduced toxicity, and a lower likelihood of resistance development.
-
Pharmacokinetic and Safety Profiling: To thoroughly assess the drug-like properties and safety margins of optimized lead compounds.
Conclusion
The exploration of novel chemical scaffolds like the this compound core and its derivatives represents a critical endeavor in the global effort to combat visceral leishmaniasis. While the initial in vivo efficacy of the first-generation compounds is moderate compared to the high efficacy of standards of care like liposomal amphotericin B and miltefosine, they provide a valuable starting point for the development of a new class of anti-leishmanial drugs. Continued medicinal chemistry efforts and a deeper understanding of their mechanism of action are essential to unlock the full therapeutic potential of this promising class of molecules.
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Singh, P. et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. [Link]
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A Head-to-Head Comparison of Pyrrolo[3,4-b]pyridin-5-one Analogs in Cancer Cell Lines: A Guide for Researchers
Introduction: The Promise of the Pyrrolo[3,4-b]pyridine Scaffold in Oncology
The search for novel heterocyclic compounds with potent and selective anticancer activity is a cornerstone of modern drug discovery. Among these, the pyrrolopyridine core has emerged as a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. This guide focuses on a specific class of these compounds, the pyrrolo[3,4-b]pyridin-5-ones, which are close structural isomers of the pyrrolo[3,4-b]pyridin-7(6H)-one scaffold. While direct comparative studies on the 7-oxo series are limited in publicly available literature, the extensive research on the 5-oxo analogs provides a valuable and insightful proxy for understanding the structure-activity relationships and therapeutic potential of this compound class.
This guide will provide a head-to-head comparison of various pyrrolo[3,4-b]pyridin-5-one analogs, detailing their cytotoxic effects across different cancer cell lines. We will delve into the experimental data, provide detailed protocols for key assays, and explore the current understanding of their mechanisms of action, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.
Head-to-Head Comparison of Pyrrolo[3,4-b]pyridin-5-one Analogs
The anticancer activity of a series of pyrrolo[3,4-b]pyridin-5-one analogs has been evaluated against both breast and cervical cancer cell lines. The data reveals significant differences in potency and selectivity, highlighting key structure-activity relationships.
Performance in Breast Cancer Cell Lines: MDA-MB-231 and MCF-7
A study involving eleven pyrrolo[3,4-b]pyridin-5-one analogs (designated 1a-1k ) revealed significant cytotoxic effects, particularly against the triple-negative breast cancer cell line, MDA-MB-231.[1] Interestingly, the study found no significant activity against the MCF-7 breast cancer cell line, suggesting a degree of selectivity.[1]
The most potent compound identified was 1f , which exhibited a significant decrease in cell viability at a concentration of 6.25 µM in MDA-MB-231 cells.[1] Compound 1d also showed notable activity, reducing cell viability at 25 µM.[1] Other analogs, such as 1b , 1e , 1h , and 1i , required higher concentrations (50 µM) to achieve a similar effect.[1]
Data Summary: IC50 Values of Pyrrolo[3,4-b]pyridin-5-one Analogs in Breast Cancer Cell Lines
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1d | >25, <50 | >200 |
| 1f | >6.25, <12.5 | >200 |
| 1i | >50, <100 | >200 |
Data extracted from in vitro cell viability assays.[1]
Performance in Cervical Cancer Cell Lines: SiHa, HeLa, and CaSki
In a separate study, a series of twelve polysubstituted pyrrolo[3,4-b]pyridin-5-ones were evaluated against three human cervical carcinoma cell lines: SiHa, HeLa, and CaSki.[2] This study highlighted three compounds in particular, 1h , 1k , and 1l , which demonstrated significant cytotoxicity.[2]
The cytotoxic effect of these compounds was found to be dose-dependent, with notable activity observed at concentrations above 50 µM.[2] For instance, at a concentration of 300 µM, compound 1k reduced the viability of SiHa and HeLa cells to approximately 23-25%, and CaSki cells to 16%.[2] A structure-activity relationship (SAR) analysis suggested that the nature of the substituents on the pyrrolopyridinone core plays a crucial role in determining the cytotoxic potency against different cervical cancer cell lines.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments used to evaluate the anticancer activity of pyrrolo[3,4-b]pyridin-5-one analogs.
Cell Viability Assay (MTT Assay)
This protocol is fundamental for assessing the cytotoxic effects of compounds on cancer cells.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7, SiHa, HeLa, CaSki) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the pyrrolo[3,4-b]pyridin-5-one analogs in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for the pyrrolo[3,4-b]pyridin-5-one scaffold is still under investigation, but preliminary studies suggest potential interactions with key cellular targets involved in cancer progression.
Potential Inhibition of the PI3K/AKT Signaling Pathway
Molecular docking studies have suggested that pyrrolo[3,4-b]pyridin-5-ones may interact with serine/threonine kinase 1 (AKT1), a crucial node in the PI3K/AKT signaling pathway.[1] This pathway is frequently hyperactivated in many cancers and plays a vital role in cell proliferation, survival, and metabolism. Inhibition of AKT1 could lead to the suppression of downstream signaling, ultimately inducing apoptosis and inhibiting tumor growth.
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by pyrrolo[3,4-b]pyridin-5-one analogs.
Interaction with Tubulin and Disruption of Microtubule Dynamics
Another proposed mechanism of action for some pyrrolopyridine derivatives is the inhibition of tubulin polymerization.[3][4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] While this has been demonstrated for related scaffolds like pyrazolo[3,4-b]pyridin-6-ones and 1H-pyrrolo[3,2-c]pyridines, it is a plausible mechanism for the pyrrolo[3,4-b]pyridin-5-one analogs as well, warranting further investigation.[3][4]
Caption: Proposed disruption of microtubule dynamics by pyrrolo[3,4-b]pyridin-5-one analogs.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a promising starting point for the development of novel anticancer agents. The head-to-head comparison of various analogs has revealed significant differences in their cytotoxic activity against breast and cervical cancer cell lines, underscoring the importance of substituent patterns in determining potency and selectivity.
Future research should focus on several key areas:
-
Expanded Screening: Evaluating the most potent analogs against a broader panel of cancer cell lines to better define their spectrum of activity.
-
Mechanistic Validation: Conducting detailed biochemical and cellular assays to confirm the proposed mechanisms of action, including direct binding studies with AKT1 and tubulin.
-
In Vivo Efficacy: Progressing the most promising compounds to in vivo animal models to assess their therapeutic efficacy and pharmacokinetic properties.
-
SAR Optimization: Synthesizing and evaluating new analogs to further optimize the structure-activity relationship, with the goal of identifying compounds with improved potency and drug-like properties.
By systematically addressing these areas, the full therapeutic potential of the pyrrolo[3,4-b]pyridine scaffold can be unlocked, potentially leading to the development of new and effective treatments for cancer.
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A Comparative Guide to the Binding Modes of Pyrrolo[3,4-b]pyridin-7(6H)-one Derivatives as Kinase Inhibitors
Introduction
The pyrrolo[3,4-b]pyridin-7(6H)-one scaffold is a privileged heterocyclic structure in modern medicinal chemistry. Its rigid, planar nature and strategically positioned hydrogen bond donors and acceptors make it an ideal "hinge-binding" motif for targeting the ATP-binding site of various protein kinases.[1] Dysregulation of kinases is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease.[2][3] Consequently, derivatives of this scaffold have been explored as potent inhibitors of several key kinases, including Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[2][4]
This guide provides a comparative analysis of the binding modes of different pyrrolo[3,4-b]pyridin-7(6H)-one derivatives. We will dissect the subtle yet critical molecular interactions that govern their potency and selectivity. This analysis is grounded in established principles of kinase inhibition, structure-activity relationship (SAR) studies, and the state-of-the-art methodologies used to elucidate these interactions. The objective is to provide researchers, scientists, and drug development professionals with a framework for the rational design of next-generation kinase inhibitors based on this versatile scaffold.
The Kinase ATP-Binding Site: A Conserved Target
Protein kinases share a structurally conserved ATP-binding pocket located between a smaller N-terminal lobe and a larger C-terminal lobe.[2] The efficacy of ATP-competitive inhibitors, including the pyrrolo[3,4-b]pyridin-7(6H)-one class, hinges on their ability to form specific, high-affinity interactions with key features of this site.
-
The Hinge Region: This flexible loop connects the two lobes and serves as an anchor point for inhibitors. The backbone amide and carbonyl groups of residues in this region are critical for forming hydrogen bonds. For both GSK-3β and CDKs, a key residue in this region is Valine (Val135 in GSK-3β), which provides a crucial hydrogen bond interaction with hinge-binding inhibitors.[2]
-
Hydrophobic Pockets: The active site is lined with hydrophobic residues that engage in van der Waals interactions with the inhibitor, contributing significantly to binding affinity.
-
The Gatekeeper Residue: This residue controls access to a deeper hydrophobic back pocket. Its size (large vs. small) is a key determinant of kinase selectivity and can be exploited in inhibitor design.
Comparative Analysis of Binding Modes and Structure-Activity Relationships (SAR)
The pyrrolo[3,4-b]pyridin-7(6H)-one core is designed to act as a bioisostere for the adenine ring of ATP. Its lactam and pyridine nitrogen atoms are perfectly positioned to form the canonical hydrogen bonds with the kinase hinge region.
Hypothetical Binding Mode in GSK-3β
Based on docking studies and crystal structures of related kinase inhibitors, a pyrrolo[3,4-b]pyridin-7(6H)-one derivative is predicted to adopt a specific orientation within the GSK-3β active site.[2][3] The lactam N-H and the pyridine nitrogen act as a hydrogen bond donor and acceptor, respectively, forming a bidentate interaction with the backbone of Val135 in the hinge region. This interaction is foundational to the inhibitory activity of this class of compounds.
Below is a conceptual diagram illustrating this core interaction.
Caption: Hypothetical core binding mode in the GSK-3β hinge region.
Structure-Activity Relationship (SAR): The Role of Substituents
While the core scaffold provides the anchor, the substituents appended to it are what truly define a derivative's potency, selectivity, and pharmacokinetic properties.[5] A systematic SAR study is crucial for optimizing these features.
| Position of Substitution | R-Group Functionality | Impact on Binding and Selectivity | Rationale |
| 2-Position (Pyrrole Ring) | Aryl, Benzyl, Arylthio groups | Potency & Selectivity | These groups project towards the solvent-exposed region or can interact with hydrophobic pockets near the gatekeeper residue. Their size, electronics, and conformation dictate the interaction strength and can be tuned to exploit differences between kinase active sites (e.g., GSK-3β vs. CDK2).[5] |
| 5-Position (Pyridine Ring) | Small alkyl or substituted phenyl groups | Affinity & Hydrophobic Interactions | Substituents here can occupy a hydrophobic pocket, increasing van der Waals contacts and improving binding affinity. This is a common strategy to enhance potency. |
| 6-Position (Lactam Nitrogen) | Alkyl, Cycloalkyl groups | Solubility & Cell Permeability | While not typically interacting directly with the active site, modifications here are critical for tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is essential for in vivo efficacy. |
The challenge in designing inhibitors for targets like GSK-3β is often achieving selectivity over closely related kinases, such as CDK2.[2] The ATP-binding sites of these kinases are highly homologous. Selectivity can be achieved by designing substituents that exploit subtle differences, such as the size of the gatekeeper residue or the shape of adjacent hydrophobic pockets. For instance, a bulky substituent at the 2-position might be accommodated by GSK-3β but clash with the active site of CDK2, thereby conferring selectivity.
Methodologies for Elucidating and Validating Binding Modes
A multi-faceted approach combining computational and experimental techniques is required to confidently determine and compare the binding modes of novel derivatives. This workflow ensures that predictions are validated by empirical data, a cornerstone of trustworthy drug discovery.
Caption: Integrated workflow for kinase inhibitor design and validation.
Computational Approaches: Prediction and Prioritization
-
Molecular Docking: This is the primary in silico tool used to predict how a ligand will bind to a protein's active site.[6] It involves sampling a vast number of orientations (poses) of the ligand and scoring them based on a function that estimates binding affinity. This allows for the rapid screening of virtual libraries and prioritization of compounds for synthesis.
-
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted protein-ligand complex over time.[6] This provides a more dynamic and realistic view of the binding interactions, helping to filter out false positives from docking where the predicted pose is not stable.
Experimental Validation: Quantifying Interaction and Potency
The predictions from computational models must be confirmed through rigorous experimentation.
This assay determines the potency (IC₅₀) of a compound by measuring the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's activity.[7]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and serial dilutions of the pyrrolopyridinone inhibitor in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution (or DMSO for control). Add 5 µL of the kinase/substrate mixture to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand (inhibitor) is titrated in small aliquots into a sample cell containing the protein (kinase). The heat change upon each injection is measured, yielding a binding isotherm that can be fit to a binding model.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the protein and ligand in identical, degassed buffer to minimize heat of dilution effects. A typical concentration for the protein is 10-50 µM, and for the ligand is 10-20 times higher.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein into the sample cell and the ligand into the injection syringe. Equilibrate the system to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat-rate peaks for each injection to obtain the heat change (ΔH). Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (Kd, ΔH, n).
Structural Biology: The Definitive View
-
X-ray Crystallography: This technique is considered the "gold standard" for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[8] Obtaining a co-crystal structure provides unambiguous proof of the binding mode, revealing the precise orientation of the inhibitor and the specific hydrogen bonds, hydrophobic interactions, and other contacts it makes with the protein. This information is invaluable for subsequent rounds of structure-based drug design.[8]
Conclusion
The comparative analysis of pyrrolo[3,4-b]pyridin-7(6H)-one derivatives reveals a classic narrative in kinase inhibitor design: a well-chosen core scaffold provides the essential anchor, while meticulous optimization of substituents dictates the ultimate biological profile. The key to success lies in the interplay between potency and selectivity, which is governed by the subtle interactions between the inhibitor's variable regions and the specific topology of the target kinase's active site.
Advancing this class of compounds requires an integrated strategy that leverages predictive computational modeling with rigorous experimental validation. By combining biochemical potency assays, biophysical quantification of binding, and high-resolution structural biology, researchers can elucidate the precise binding modes of their derivatives. This detailed molecular understanding is the foundation upon which the next generation of highly potent and selective kinase inhibitors will be built, offering new therapeutic avenues for a range of challenging diseases.
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Navigating the Therapeutic Window: A Comparative Guide to Assessing 5H-pyrrolo[3,4-b]pyridin-7(6H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, the 5H-pyrrolo[3,4-b]pyridin-7(6H)-one scaffold has emerged as a versatile platform, yielding compounds with diverse biological activities. This guide provides a comprehensive framework for assessing the therapeutic index of this promising class of molecules, offering a comparative analysis against established alternatives and detailing the essential experimental protocols required for a thorough evaluation.
The Critical Importance of the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A wider therapeutic window indicates a greater margin of safety for a drug. For researchers developing this compound derivatives, a precise determination of the TI is paramount for identifying candidates with the highest potential for clinical success.
The TI is typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). In preclinical animal studies, the lethal dose in 50% of the population (LD50) is often used as a measure of toxicity.
Diverse Mechanisms of Action of this compound Compounds
The this compound core has been successfully modified to target a range of biological pathways implicated in various diseases. Understanding these mechanisms is crucial for designing relevant efficacy and safety studies. Key therapeutic targets for this class of compounds include:
-
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists: These compounds hold potential for the treatment of obesity and other metabolic disorders. A notable example is the 2-[(4-fluorophenyl)thio] derivative, which has shown favorable pharmacokinetic properties and metabolic stability[1].
-
Tubulin Polymerization Inhibitors: By interfering with microtubule dynamics, these derivatives exhibit anticancer activity. Their mechanism is similar to established chemotherapeutic agents like vinca alkaloids and taxanes[2].
-
Kinase Inhibitors: Several pyrrolopyridine derivatives have been developed as inhibitors of kinases such as FLT3 and CDKs, which are critical targets in oncology[3].
-
M4 Muscarinic Acetylcholine Receptor (M4R) Modulators: Positive allosteric modulators (PAMs) of the M4 receptor are being investigated for the treatment of neuropsychiatric disorders like schizophrenia.
Experimental Protocols for Determining the Therapeutic Index
A robust assessment of the therapeutic index requires a combination of in vitro and in vivo studies to determine both efficacy and toxicity.
In Vitro Efficacy and Cytotoxicity Assessment
Objective: To determine the potency of the compounds against their intended target and their general cytotoxicity against various cell lines.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines for tubulin or kinase inhibitors, or cells expressing the target receptor for MCH-R1 or M4R modulators) in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the this compound compound and relevant comparator drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Efficacy Assessment
The choice of the in vivo model is dictated by the therapeutic target of the compound.
Protocol: Xenograft Model for Anticancer Efficacy [2][4]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 for breast cancer) into the flank of immunocompromised mice[5].
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a specified volume (e.g., 100-150 mm³). Then, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the this compound compound, a positive control (e.g., paclitaxel for a tubulin inhibitor), and a vehicle control at predetermined doses and schedules (e.g., intraperitoneal injection daily or every other day).
-
Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and calculate the tumor growth inhibition (TGI).
Protocol: Rodent Models for M4R Modulator Efficacy [6]
-
Model Induction: Utilize established rodent models that mimic aspects of neuropsychiatric disorders. For example, amphetamine-induced hyperlocomotion is a common model for screening antipsychotic-like activity[7].
-
Drug Administration: Administer the M4R modulating this compound compound, a comparator drug, and a vehicle control.
-
Behavioral Assessment: Quantify the relevant behavioral endpoints (e.g., locomotor activity, sensorimotor gating).
In Vivo Toxicity Assessment: Determining the Maximum Tolerated Dose (MTD)
Objective: To identify the highest dose of a compound that does not cause unacceptable toxicity over a specified period.
Protocol: Acute Toxicity Study in Rodents [8][9][10][11][12]
-
Animal Selection: Use a standard rodent strain (e.g., CD-1 mice).
-
Dose Escalation: Administer single, escalating doses of the this compound compound to small groups of animals (e.g., 3-5 mice per group). Include a vehicle control group.
-
Clinical Observation: Closely monitor the animals for clinical signs of toxicity, including changes in appearance, behavior, and body weight, for up to 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-20% loss in body weight[9][10].
A related pyrrolopyrimidine compound, FN-1501, was found to have an LD50 of 186 mg/kg in mice, providing a reference point for the potential toxicity of similar heterocyclic scaffolds[3].
Comparative Analysis: Benchmarking Against the Alternatives
A thorough assessment of the therapeutic index of a novel this compound compound requires a direct comparison with existing therapies.
| Therapeutic Target | This compound Example | Established Alternative(s) | Key Comparative Considerations |
| MCH-R1 | 2-[(4-fluorophenyl)thio] derivative 7b[1] | SNAP 94847, GW803430[13][14] | Efficacy in models of obesity, potential for hERG-related cardiotoxicity, pharmacokinetic profile. |
| Tubulin | Various derivatives with anticancer activity[2] | Paclitaxel, Vincristine[2] | In vivo tumor growth inhibition, toxicity profile (e.g., myelosuppression, neurotoxicity), oral bioavailability. |
| Kinases (e.g., FLT3, CDK) | Pyrrolopyrimidine derivatives (e.g., FN-1501)[3] | Cytarabine, AT7519[3] | Potency against target kinases, off-target effects, in vivo efficacy in relevant cancer models, safety margin. |
| M4 Muscarinic Receptor | Positive allosteric modulators | Xanomeline, Emraclidine | Selectivity for M4 over other muscarinic receptors, efficacy in preclinical models of psychosis, potential for cholinergic side effects. |
Visualizing the Path Forward: Workflows and Pathways
Experimental Workflow for Therapeutic Index Assessment
Caption: A streamlined workflow for determining the therapeutic index of novel compounds.
Simplified Signaling Pathway for a Kinase Inhibitor
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound compound.
Conclusion and Future Directions
The this compound scaffold represents a rich source of novel therapeutic agents with the potential to address a wide range of unmet medical needs. A rigorous and systematic assessment of their therapeutic index, as outlined in this guide, is essential for identifying the most promising candidates for further development. By combining robust in vitro and in vivo studies with a thorough comparative analysis against existing treatments, researchers can effectively navigate the path from discovery to clinical application. Future research should focus on obtaining comprehensive in vivo efficacy and toxicity data for a broader range of these compounds to fully elucidate their therapeutic potential.
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- Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Yan, L., et al. (2010). Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, ensuring the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic compound whose hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling.
Based on available data, this compound is classified with the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
This information dictates the minimum personal protective equipment (PPE) required and informs the subsequent handling and disposal steps.
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impervious gloves and a lab coat are mandatory to prevent skin contact. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles are essential to protect the eyes from splashes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. |
The Core Principle: Hazardous Waste Segregation and Containment
The foundational principle of chemical disposal is that This compound must be treated as hazardous waste . Under no circumstances should this compound or its containers be disposed of in general laboratory trash or washed down the drain.[2] The GHS precautionary statement P501 explicitly directs users to "Dispose of contents/ container to an approved waste disposal plant."[1]
The following workflow outlines the critical steps from the point of generation to final collection.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable guide for the safe disposal of this compound.
Step 1: Immediate Segregation at the Point of Generation
As soon as this compound or any material contaminated with it is deemed waste, it must be segregated from non-hazardous waste streams. This includes:
-
Residual solid compound.
-
Contaminated personal protective equipment (e.g., gloves).
-
Weighing boats, filter paper, or other disposable labware that has come into direct contact with the compound.
-
Rinsate from cleaning glassware (see Step 4 for details on solvent rinsate).
Step 2: Container Selection and Management
Choose a waste container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is generally appropriate for solid waste. For liquid waste (e.g., solutions or solvent rinsates), ensure the container is compatible with the solvent.
-
Causality: Incompatible containers can degrade, leading to leaks and hazardous spills. A secure lid is crucial to prevent the release of vapors and to ensure safe transport.[3]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical safety and regulatory requirement.[4] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements, but all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics: "Irritant."
-
The date the waste was first added to the container.
-
The name and location of the generating laboratory.
Caption: Example of a properly filled hazardous waste label.
Step 4: Managing Contaminated Solvents and Glassware
-
Solvent Rinsate: Solvents used to rinse glassware contaminated with this compound must be collected as hazardous waste. Collect the first one to two rinses in a designated, properly labeled hazardous waste container.
-
Empty Containers: A container that held the pure compound is not considered "empty" until it has been triple-rinsed with a suitable solvent. The rinsate from this procedure must be collected as hazardous waste. Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[2][4] This area must be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel generating the waste.
-
Away from drains and sources of ignition.
-
Segregated from incompatible chemicals.
Weekly inspections of the SAA are recommended to check for leaks or container degradation.[2]
Step 6: Arranging for Final Disposal
Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers), arrange for its collection by your institution's EHS department or a contracted hazardous waste vendor.[2] These professionals are trained and licensed to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations.[5]
Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
| Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Small Spill (Solid) | Wearing appropriate PPE, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste. |
| Large Spill | Evacuate the immediate area. Alert laboratory personnel and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without specialized training and equipment. |
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By understanding the compound's hazards, adhering to a systematic disposal workflow, and respecting the established regulatory frameworks, researchers can ensure that their valuable scientific work is conducted responsibly from inception to completion. Always consult your institution-specific Safety Data Sheet (SDS) and EHS guidelines as the ultimate authority for chemical handling and disposal.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20505162, 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. Available at: [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
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Environmental Marketing Services (2023). Safe Chemical Waste Disposal in Labs. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
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American Laboratory (2021). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Welcome, researchers, to a critical resource for ensuring your safety and the integrity of your work when handling 5H-pyrrolo[3,4-b]pyridin-7(6H)-one. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand their importance, fostering a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning.[3] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] This profile necessitates a comprehensive personal protective equipment (PPE) strategy to prevent exposure.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Table 1: GHS Hazard Classifications for this compound.[3]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE plan is your primary defense against the hazards posed by this compound. The following is a step-by-step guide to the essential PPE and the reasoning behind each recommendation.
Hand Protection: Your First Line of Defense
Given the H315 classification (causes skin irritation), selecting the right gloves is paramount.[3]
-
Primary Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. For this compound, it is recommended to use nitrile gloves with a minimum thickness of 4 mil. This thickness provides a sufficient barrier against incidental contact.
-
Double Gloving: For procedures with a higher risk of splashing or for prolonged handling, double gloving is a prudent measure. This involves wearing a second pair of nitrile gloves over the first. In the event of a tear or contamination of the outer glove, the inner glove provides a crucial layer of protection, allowing you to safely remove the compromised outer glove and continue your work.
-
Glove Removal: Proper glove removal is as critical as wearing them. Always remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of used gloves in a designated hazardous waste container.
Eye and Face Protection: Shielding Against Serious Irritation
The H319 classification (causes serious eye irritation) demands stringent eye and face protection.[3]
-
Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, mists, and fine powders.[4][5]
-
Face Shield: When handling larger quantities of the compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4][5] A face shield provides a broader area of protection for your entire face.[6]
Body Protection: Preventing Skin Contact
To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.
-
Laboratory Coat: A flame-resistant lab coat is required at all times in the laboratory.[4] It should be fully buttoned to provide maximum coverage.
-
Impervious Apron: For tasks with a high potential for splashes, such as during transfer or dissolution of the compound, a chemically impervious apron worn over the lab coat is recommended.
-
Full Body Protection: In situations involving large quantities or a high risk of aerosolization, coveralls, also known as "bunny suits," offer head-to-toe protection.[7]
Respiratory Protection: Guarding Against Inhalation
The H335 classification (may cause respiratory irritation) indicates that inhaling the dust or aerosols of this compound can be harmful.[3]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[7] For situations with the potential for higher concentrations of airborne particles, a full-face respirator may be required.[8]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond personal protection. It encompasses the entire lifecycle of the chemical in your laboratory, from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Handling Procedures
The following workflow is designed to minimize exposure and ensure safe handling during routine laboratory procedures.
A step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your laboratory's safety officer. If you have been exposed, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Building a Culture of Safety
This guide provides the essential framework for the safe handling of this compound. However, true safety is a dynamic process that relies on the diligence and critical thinking of every researcher. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and comprehensive information.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20505162, 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23503616, 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1519416, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
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American Chemistry Council. Protective Equipment. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
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Provista (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
